Quinidine N-oxide
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Propriétés
Formule moléculaire |
C20H24N2O3 |
|---|---|
Poids moléculaire |
340.4 g/mol |
Nom IUPAC |
(R)-[(2S,4R,5S)-5-ethenyl-1-oxido-1-azoniabicyclo[2.2.2]octan-2-yl]-(6-methoxyquinolin-4-yl)methanol |
InChI |
InChI=1S/C20H24N2O3/c1-3-13-12-22(24)9-7-14(13)10-19(22)20(23)16-6-8-21-18-5-4-15(25-2)11-17(16)18/h3-6,8,11,13-14,19-20,23H,1,7,9-10,12H2,2H3/t13-,14-,19+,20-,22?/m1/s1 |
Clé InChI |
WVDIZKMXQMCCAA-PVKADQRKSA-N |
SMILES isomérique |
COC1=CC2=C(C=CN=C2C=C1)[C@H]([C@@H]3C[C@H]4CC[N+]3(C[C@H]4C=C)[O-])O |
SMILES canonique |
COC1=CC2=C(C=CN=C2C=C1)C(C3CC4CC[N+]3(CC4C=C)[O-])O |
Origine du produit |
United States |
Foundational & Exploratory
A Comprehensive Technical Guide to Quinidine N-oxide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of Quinidine N-oxide, a primary metabolite of the antiarrhythmic drug quinidine. This document will cover its chemical structure, physicochemical properties, metabolic formation, and relevant experimental protocols for its synthesis and characterization, presented in a manner suitable for research and development applications.
Chemical Structure and Properties
This compound is the product of the oxidation of the quinuclidine nitrogen atom of quinidine.[1][2] Its formal chemical name is (9S)-6'-Methoxycinchonan-9-ol 1-Oxide.[3] The introduction of the N-oxide functional group alters the physicochemical and pharmacological properties of the parent compound.
Chemical Identifiers:
-
IUPAC Name: (1R,2R,4S,5R)-2-((S)-hydroxy(6-methoxyquinolin-4-yl)methyl)-5-vinylquinuclidine 1-oxide[4]
-
SMILES: O--INVALID-LINK----INVALID-LINK--C4">C@([H])[N@+]4(CC3)[O-][5]
The key physicochemical properties of this compound are summarized in the table below.
| Property | Value | Source |
| Molecular Weight | 340.42 g/mol | [3][4][6] |
| Purity (by HPLC) | ≥95% (typical) | [3][5] |
| Appearance | Solid | [5] |
| Solubility | Soluble in DMSO | [5] |
| Storage Temperature | -20°C or 2-8°C for long-term storage | [3][5] |
Metabolic Formation of this compound
This compound is a major, yet pharmacologically inactive, metabolite of quinidine.[5][8] The metabolic conversion of quinidine to its N-oxide is primarily mediated by the cytochrome P450 enzyme system in the liver. Specifically, CYP3A4 is the most active enzyme in the formation of this compound, with contributions from CYP2C9 and CYP2E1.[5]
Pharmacokinetic Data
A study in healthy subjects revealed the following pharmacokinetic parameters for this compound after oral administration.[8]
| Parameter | Mean Value (± SD) |
| Elimination Half-Life | 2.5 ± 0.28 hours |
| Renal Clearance | 1.3 ± 0.3 L/hr |
| Unchanged in Urine (up to 12h) | 13.9% ± 3.7% of dose |
| Free Fraction in Serum | 3.3% ± 0.83% |
These findings indicate that this compound has a considerably shorter elimination half-life than its parent drug, quinidine.[8]
Experimental Protocols
Synthesis of this compound via Ozonolysis
A common method for the N-oxidation of cinchona alkaloids like quinidine involves the use of ozone. This method offers regioselective oxidation at the quinuclidine nitrogen.[1][2]
Materials and Equipment:
-
Quinidine
-
Acetone/water (95:5 v/v) solvent mixture
-
Ozone generator
-
Reaction vessel equipped with a gas dispersion tube
-
Low-temperature bath (-12°C to 0°C)
-
Nitrogen gas source
-
Rotary evaporator
-
Chromatography equipment for purification (e.g., TLC, column chromatography)
Procedure:
-
Dissolve quinidine in the acetone/water mixture to a concentration of approximately 0.15 M in the reaction vessel.
-
Cool the solution to between -12°C and 0°C using the low-temperature bath.
-
Bubble ozone through the solution at a controlled rate (e.g., 0.06 mmol/minute).
-
Monitor the reaction progress (e.g., by TLC) until the starting material is consumed. The solution may turn a pale yellow color.[1]
-
Once the reaction is complete, stop the ozone flow and purge the solution with nitrogen gas to remove any residual ozone.
-
Remove the solvent under reduced pressure using a rotary evaporator to yield the crude product.
-
Purify the crude this compound using standard chromatographic techniques.
Characterization Methods
The synthesized this compound should be characterized to confirm its identity and purity. The following techniques are typically employed:
-
High-Performance Liquid Chromatography (HPLC): Used to determine the purity of the compound. A typical purity for commercially available this compound is ≥95%.[3][5]
-
Mass Spectrometry (MS): Confirms the molecular weight of the compound. For this compound, the expected protonated molecular ion [M+H]⁺ would be at m/z 341.4.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are used to elucidate the chemical structure and confirm the position of the N-oxide.
-
Fourier-Transform Infrared (FTIR) Spectroscopy: Can be used to identify the N-O stretching vibration, providing evidence of the N-oxide group.
-
UV-Vis Spectroscopy: To determine the compound's absorption spectrum.
Conclusion
This compound is a key metabolite in the biotransformation of quinidine. Understanding its chemical properties, metabolic pathway, and methods for its synthesis and characterization is crucial for researchers in pharmacology, toxicology, and drug development. This guide provides a foundational overview to support further investigation and application of this compound in a laboratory setting.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. clearsynth.com [clearsynth.com]
- 4. veeprho.com [veeprho.com]
- 5. caymanchem.com [caymanchem.com]
- 6. This compound - CAS - 70116-00-6 | Axios Research [axios-research.com]
- 7. GSRS [gsrs.ncats.nih.gov]
- 8. Kinetics and dynamics of quinidine-N-oxide in healthy subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
Synthesis of Quinidine N-oxide: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the synthesis of Quinidine N-oxide from its parent alkaloid, quinidine. The document details established experimental protocols, presents quantitative data in a structured format, and includes visualizations of the reaction pathway and experimental workflow to support research and development in medicinal chemistry and drug metabolism.
Introduction
This compound is a primary metabolite of quinidine, an antiarrhythmic agent.[1] The synthesis of this metabolite is crucial for various applications, including its use as a reference standard in pharmacokinetic and drug metabolism studies, as well as for investigating its potential biological activities. The core of this synthesis involves the selective oxidation of the tertiary nitrogen atom within the quinuclidine ring of the quinidine molecule. This guide outlines the chemical principles and practical methodologies for achieving this transformation efficiently and selectively.
Chemical Reaction Pathway
The synthesis of this compound is a direct oxidation reaction. The lone pair of electrons on the basic nitrogen of the quinuclidine ring attacks the electrophilic oxygen of an oxidizing agent, leading to the formation of the N-oxide. The quinoline nitrogen is less basic and therefore less reactive under these conditions.
Caption: Figure 1: Reaction Pathway for the Synthesis of this compound.
Experimental Protocols
Several oxidizing agents can be employed for the N-oxidation of quinidine. The choice of reagent can influence reaction time, temperature, and purification strategy. Below are detailed protocols for commonly used methods.
Oxidation using meta-Chloroperoxybenzoic Acid (m-CPBA)
This is a widely used and generally high-yielding method for the N-oxidation of tertiary amines.
Materials:
-
Quinidine
-
meta-Chloroperoxybenzoic acid (m-CPBA, 70-77%)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Saturated aqueous sodium chloride (NaCl) solution (brine)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., Dichloromethane/Methanol mixture)
Procedure:
-
Reaction Setup: Dissolve quinidine (1.0 equivalent) in dichloromethane in a round-bottom flask equipped with a magnetic stirrer.
-
Addition of Oxidant: Cool the solution to 0 °C using an ice bath. To this stirred solution, add a solution of m-CPBA (1.1-1.5 equivalents) in dichloromethane dropwise over 15-30 minutes.
-
Reaction Monitoring: Allow the reaction mixture to warm to room temperature and stir for 12-24 hours.[2] The progress of the reaction can be monitored by Thin Layer Chromatography (TLC), observing the consumption of the quinidine spot and the appearance of a more polar spot corresponding to the N-oxide.
-
Workup: Upon completion, quench the reaction by adding a saturated aqueous solution of NaHCO₃ to neutralize the meta-chlorobenzoic acid byproduct.[2] Separate the organic layer and wash it sequentially with saturated aqueous NaHCO₃ and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by silica gel column chromatography.[3] A typical eluent system is a gradient of methanol in dichloromethane (e.g., 0-10% methanol).[3] Combine the fractions containing the pure this compound and evaporate the solvent to yield the final product.
Oxidation using Hydrogen Peroxide
This method provides an alternative to peroxyacid reagents.
Materials:
-
Quinidine
-
Hydrogen peroxide (30% aqueous solution)
-
Acetic acid
-
Aqueous sodium carbonate solution (10%)
Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve quinidine in acetic acid.
-
Addition of Oxidant: Add 30% hydrogen peroxide to the solution.[4]
-
Reaction Conditions: Heat the reaction mixture, for example, to 70 °C, and stir for an extended period (can be over 24 hours).[4] Additional portions of hydrogen peroxide may be added during the reaction to drive it to completion.[4]
-
Workup and Concentration: After completion, cool the reaction mixture and concentrate it under reduced pressure to remove the acetic acid.[4]
-
Extraction: Dissolve the residue in dichloromethane and wash with a 10% aqueous sodium carbonate solution to neutralize any remaining acid.[4] Separate the organic layer.
-
Drying and Purification: Dry the organic layer and purify the product by column chromatography as described in section 3.1.
Experimental Workflow
The general workflow for the synthesis and purification of this compound is depicted below.
Caption: Figure 2: General Experimental Workflow.
Data Presentation
The following tables summarize the key quantitative data for the synthesis of this compound.
Table 1: Physicochemical Properties
| Property | Quinidine | This compound |
| Molecular Formula | C₂₀H₂₄N₂O₂ | C₂₀H₂₄N₂O₃ |
| Molecular Weight | 324.42 g/mol | 340.42 g/mol |
| Appearance | White crystalline powder | Off-white to yellowish solid |
Table 2: Reaction Parameters and Yield
| Parameter | m-CPBA Method | Ozone Method (for Quinine N-oxide)[5] |
| Oxidizing Agent | meta-Chloroperoxybenzoic acid (m-CPBA) | Ozone (O₃) |
| Solvent | Dichloromethane (CH₂Cl₂) | Acetone:Water (95:5) |
| Temperature | 0 °C to Room Temperature | -12 °C to 0 °C |
| Reaction Time | 12-24 hours | 2 hours |
| Reported Yield | 82% (for a similar quinoline derivative)[6] | 72% |
Table 3: Spectroscopic Data (¹H and ¹³C NMR)
The definitive assignment of ¹H and ¹³C NMR chemical shifts for this compound and other quinidine metabolites has been reported by Díaz-Araúzo, Cook, and Christie in the Journal of Natural Products (1990).[7] Researchers should refer to this publication for the complete and assigned spectral data. For comparative purposes, representative data for the parent compound, quinidine, is provided below.
| Quinidine [8] | ¹H NMR (CDCl₃, ppm) | ¹³C NMR (CDCl₃, ppm) |
| Quinuclidine Ring | (Complex aliphatic region) | 20.9, 26.2, 27.8, 39.5, 56.1, 59.9, 71.5 |
| Vinyl Group | ~5.0-6.0 | 114.2, 141.2 |
| Quinoline Ring | ~7.3-8.7 | 101.5, 121.5, 126.7, 131.6, 144.3, 147.5, 147.8, 157.7 |
| Methoxy Group | ~3.9 | 55.7 |
Note: The chemical shifts for this compound will show characteristic downfield shifts for the protons and carbons alpha to the newly formed N-oxide bond in the quinuclidine ring.
Conclusion
The synthesis of this compound from quinidine is a straightforward oxidation reaction that can be accomplished using various common laboratory reagents. The m-CPBA method offers a reliable and high-yielding route, while other methods such as oxidation with hydrogen peroxide or ozone also provide viable alternatives. Careful control of reaction conditions and appropriate purification techniques, primarily silica gel chromatography, are essential for obtaining the pure metabolite. This guide provides the necessary foundational information for researchers to successfully synthesize and characterize this compound for their specific applications.
References
- 1. Oxidation of quinidine by human liver cytochrome P-450 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. rsc.org [rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. WO2007128694A1 - N-oxides of pyridylmethylpiperazine and -piperidine derivatives - Google Patents [patents.google.com]
- 5. researchgate.net [researchgate.net]
- 6. Synthesis of New Quinolinequinone Derivatives and Preliminary Exploration of their Cytotoxic Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis of 10,11-dihydroxydihydrothis compound, a new metabolite of quinidine. Preparation and 1H-nmr spectroscopy of the metabolites of quinine and quinidine and conformational analysis via 2D COSY nmr spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. tsijournals.com [tsijournals.com]
In-Depth Technical Guide: Pharmacokinetics and Metabolism of Quinidine N-oxide in Humans
For Researchers, Scientists, and Drug Development Professionals
Introduction
Quinidine, a class Ia antiarrhythmic agent, undergoes extensive metabolism in humans, leading to the formation of several metabolites. Among these, Quinidine N-oxide is a notable product of biotransformation. Understanding the pharmacokinetics and metabolic fate of this compound is crucial for a comprehensive assessment of the parent drug's efficacy and safety profile. This technical guide provides a detailed overview of the current knowledge regarding the pharmacokinetics and metabolism of this compound in humans, with a focus on quantitative data, experimental methodologies, and metabolic pathways.
Pharmacokinetics of this compound
The pharmacokinetic profile of this compound has been investigated in healthy human subjects following direct oral administration. These studies provide valuable insights into its absorption, distribution, metabolism, and excretion.
Quantitative Pharmacokinetic Parameters
The following table summarizes the key pharmacokinetic parameters of this compound reported in a study involving single oral doses (3 to 15 mg) administered to four healthy subjects.[1]
| Parameter | Mean Value (± SD) | Unit |
| Elimination Half-Life (t½) | 2.5 (± 0.28) | hours |
| Renal Clearance (CLr) | 1.3 (± 0.3) | L/hr |
| Unchanged Drug in Urine (12h) | 13.9 (± 3.7) | % of dose |
| Free Fraction in Serum | 3.3 (± 0.83) | % |
Data from a study in four healthy subjects after single oral doses of 3 to 15 mg of this compound.[1]
When quinidine is administered, this compound appears as a metabolite in plasma. In a study with five healthy volunteers receiving a constant intravenous infusion of quinidine, the plasma concentration of this compound reached 0.28 ± 0.03 mg/L.[2] Following multiple oral doses of quinidine sulfate, the average trough plasma concentration of this compound was 0.40 ± 0.13 mg/L.[2]
Metabolism of this compound
The formation of this compound from its parent compound, quinidine, is a key metabolic pathway. This biotransformation is primarily mediated by the cytochrome P450 (CYP) enzyme system in the liver.
Enzymatic Pathways
In vitro studies utilizing human liver microsomes have identified the specific CYP isozymes responsible for the N-oxidation of quinidine.
-
CYP3A4: This is the most active enzyme in the formation of this compound.[3]
-
CYP2C9 and CYP2E1: These enzymes also contribute to the N-oxidation of quinidine, although to a lesser extent than CYP3A4.[3]
The involvement of multiple enzymes suggests a complex metabolic process for the formation of this metabolite.
Metabolic Pathway of Quinidine to this compound
The following diagram illustrates the primary metabolic pathway for the formation of this compound from quinidine, as catalyzed by hepatic cytochrome P450 enzymes.
Caption: Formation of this compound from Quinidine.
Experimental Protocols
A thorough understanding of the methodologies employed in studying the pharmacokinetics and metabolism of this compound is essential for the interpretation and replication of research findings.
Clinical Pharmacokinetic Study Protocol
A representative experimental design for a single-dose oral pharmacokinetic study of this compound in healthy human subjects is outlined below.[1]
Caption: Workflow of a clinical pharmacokinetic study.
Analytical Methodology: High-Performance Liquid Chromatography (HPLC)
The quantification of this compound in biological matrices such as serum and urine is typically performed using High-Performance Liquid Chromatography (HPLC). While specific details vary between laboratories, a general protocol is described below.[1][4]
Sample Preparation (Plasma/Serum):
-
Protein Precipitation: Addition of a precipitating agent (e.g., acetonitrile or methanol) to the plasma or serum sample to remove proteins.
-
Centrifugation: Separation of the precipitated proteins from the supernatant containing the analyte.
-
Evaporation and Reconstitution: The supernatant is evaporated to dryness and the residue is reconstituted in the mobile phase for injection into the HPLC system.
Chromatographic Conditions (Illustrative Example):
-
Column: Reversed-phase C18 column.
-
Mobile Phase: A mixture of an aqueous buffer (e.g., ammonium acetate) and an organic solvent (e.g., acetonitrile or methanol).
-
Detection: Fluorescence or UV detection at an appropriate wavelength for this compound.
-
Quantification: Based on a calibration curve constructed using standards of known this compound concentrations.
Caption: General workflow for HPLC analysis of this compound.
Conclusion
The N-oxidation of quinidine to this compound represents a significant metabolic pathway mediated primarily by CYP3A4. Pharmacokinetic studies in humans have revealed that this compound has a relatively short elimination half-life and is partially cleared by the kidneys as the unchanged compound. The detailed experimental protocols and quantitative data presented in this guide provide a solid foundation for researchers and drug development professionals working with quinidine and its metabolites. Further research is warranted to fully elucidate the complete pharmacokinetic profile of this compound, including its potential for further metabolism and its contribution to the overall pharmacological and toxicological effects of quinidine therapy.
References
- 1. Metabolism and elimination of quinine in healthy volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Enzyme kinetics for the formation of 3-hydroxyquinine and three new metabolites of quinine in vitro; 3-hydroxylation by CYP3A4 is indeed the major metabolic pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Physiologically‐based pharmacokinetic modeling of quinidine to establish a CYP3A4, P‐gp, and CYP2D6 drug–drug–gene interaction network - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The roles of cytochrome P450 3A4 and 1A2 in the 3-hydroxylation of quinine in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
Quinidine N-oxide: An In-Depth Technical Review of its Pharmacological Activity
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Quinidine, a class Ia antiarrhythmic agent, undergoes extensive hepatic metabolism, giving rise to several metabolites. Among these, quinidine N-oxide has been a subject of investigation to determine its own pharmacological activity and potential contribution to the parent drug's therapeutic and toxic effects. This technical guide provides a comprehensive review of the existing scientific literature on the pharmacological profile of this compound. Through a detailed examination of in vitro and in vivo studies, this document elucidates the metabolite's electrophysiological effects, antiarrhythmic potential, and pharmacokinetic properties in comparison to quinidine. Quantitative data from key studies are summarized in structured tables for ease of comparison, and detailed experimental protocols are provided. Visual diagrams generated using Graphviz illustrate the metabolic pathway of quinidine and the workflow of a key experimental model. The evidence presented herein suggests that while this compound is not entirely inert, its pharmacological activity is significantly less potent than that of the parent compound, quinidine. At physiological concentrations following quinidine administration, it is unlikely to contribute significantly to the overall clinical effects.
Introduction
Quinidine has been a cornerstone in the management of cardiac arrhythmias for decades.[1] Its clinical efficacy is, however, paralleled by a narrow therapeutic index and the potential for proarrhythmic events. The drug is extensively metabolized in the liver, primarily by the cytochrome P450 enzyme system, with 60% to 85% of a dose being eliminated as various metabolites.[2] Understanding the pharmacological profiles of these metabolites is crucial for a complete comprehension of quinidine's overall effects and for optimizing its therapeutic use.
This compound is one of the major metabolites of quinidine. This guide focuses on critically evaluating the existing evidence to answer the core question: Is this compound a pharmacologically active metabolite? This is achieved by dissecting the data from key experimental studies that have explored its activity.
Metabolic Pathway of Quinidine to this compound
Quinidine is primarily metabolized in the liver, with the N-oxidation pathway being a significant route of biotransformation. The formation of this compound is predominantly catalyzed by the cytochrome P450 3A4 (CYP3A4) isoenzyme, although minor contributions from CYP2C9 and CYP2E1 have also been reported.[3]
Caption: Metabolic conversion of quinidine to this compound.
Data Presentation: Comparative Pharmacological and Pharmacokinetic Parameters
The following tables summarize the key quantitative findings from comparative studies of quinidine and this compound.
Table 1: In Vitro Electrophysiological Effects on Canine Purkinje Fibers
| Parameter | Quinidine (10 µM) | This compound (10 µM) | Reference |
| Maximum Upstroke Velocity (Vmax) of Action Potential | Significant depression at a basic cycle length of 300 msec | No significant change at a basic cycle length of 300 msec | [4] |
| Action Potential Duration at 90% Repolarization (APD90) | Significant prolongation at a basic cycle length of 4000 msec | Significant prolongation at a basic cycle length of 4000 msec | [4] |
Table 2: Antiarrhythmic Activity in Isolated Rat Heart (Reperfusion Arrhythmia Model)
| Compound | Concentration Range Tested | Antiarrhythmic Activity | Reference |
| Quinidine | Not specified | Concentration-dependent prevention of ventricular fibrillation and tachycardia | |
| This compound | Up to 16 mg/L | No definite pharmacological activity observed |
Table 3: Comparative Pharmacokinetics in Beagle Dogs (Intravenous Infusion)
| Parameter | Quinidine | This compound | Reference |
| Volume of distribution at steady state (Vdss) | 4.78 ± 1.11 L/kg | 1.03 ± 0.21 L/kg | [5] |
| Clearance | 0.074 ± 0.047 L/min | 0.065 ± 0.012 L/min | [5] |
| Terminal half-life | 720 ± 343 min | 316 ± 69 min | [5] |
| Urinary excretion of unchanged drug | 29% | 77% | [5] |
Table 4: Pharmacokinetics of this compound in Healthy Human Subjects (Single Oral Dose)
| Parameter | Value | Reference |
| Elimination half-life | 2.5 ± 0.28 hours | [6] |
| Renal clearance | 1.3 ± 0.3 L/hr | [6] |
| Urinary recovery of unchanged drug (up to 12 hours) | 13.9% ± 3.7% of the dose | [6] |
| Free fraction in serum | 3.3% ± 0.83% | [6] |
Table 5: In Vitro Metabolism of Quinidine to this compound in Human Liver Microsomes
| Kinetic Parameter | Value | Reference |
| Vmax (low affinity isozyme) | 15.9 nmol/mg/h | [3] |
| Km (low affinity isozyme) | 76.1 µM | [3] |
Experimental Protocols
This section provides detailed methodologies for the key experiments cited in this guide.
In Vitro Electrophysiology on Canine Purkinje Fibers
-
Objective: To compare the effects of quinidine and its metabolites on the transmembrane action potentials of canine Purkinje fibers.[4]
-
Experimental Workflow:
Caption: Workflow for assessing electrophysiological effects on Purkinje fibers.
-
Methodology:
-
Tissue Preparation: Free-running Purkinje fibers were dissected from the hearts of adult mongrel dogs.
-
Experimental Setup: The fibers were placed in a 5-ml tissue bath and superfused with Tyrode's solution at a constant temperature of 37°C, gassed with 95% O2 and 5% CO2. The composition of the Tyrode's solution was (in mM): NaCl 137, KCl 4, NaHCO3 22, NaH2PO4 1.8, MgCl2 0.5, CaCl2 2.7, and dextrose 5.5.
-
Electrophysiological Recordings: Transmembrane potentials were recorded using glass microelectrodes filled with 3 M KCl. The fibers were stimulated at various basic cycle lengths (BCLs) ranging from 300 to 8000 msec.
-
Drug Application: After recording baseline action potentials, the superfusion was switched to a solution containing either quinidine or one of its metabolites at a concentration of 10 µM for a period of 1 hour.
-
Data Analysis: The maximum upstroke velocity of phase 0 (Vmax) and the action potential duration at 90% repolarization (APD90) were measured and compared between baseline and post-drug recordings.
-
Antiarrhythmic Activity in an Isolated Rat Heart Model
-
Objective: To evaluate the antiarrhythmic efficacy of quinidine and its metabolites in a model of reperfusion-induced arrhythmias.
-
Methodology:
-
Heart Preparation: Hearts were excised from male rats and perfused via the aorta in a Langendorff apparatus with Krebs-Henseleit solution.
-
Induction of Arrhythmia: Reperfusion arrhythmias were induced by a period of coronary artery ligation followed by reperfusion.
-
Drug Administration: Quinidine or this compound was added to the perfusate at various concentrations.
-
Data Acquisition: The incidence and duration of ventricular fibrillation and ventricular tachycardia were monitored and recorded.
-
Data Analysis: The concentration-dependent suppression of arrhythmias was evaluated. For this compound, the lack of effect was noted up to a concentration of 16 mg/L.
-
Pharmacokinetic Study in Beagle Dogs
-
Objective: To compare the pharmacokinetic profiles of quinidine and this compound in beagle dogs.[5]
-
Methodology:
-
Animal Model: Three male beagle dogs were used in the study.
-
Drug Administration: Quinidine and this compound were administered as separate intravenous infusions to each dog.
-
Sample Collection: Blood and urine samples were collected at predetermined time points.
-
Analytical Method: Plasma and urine concentrations of quinidine and this compound were determined using a validated analytical method (details not specified in the abstract).
-
Pharmacokinetic Analysis: The plasma concentration-time data were analyzed using compartmental and non-compartmental methods to determine key pharmacokinetic parameters such as volume of distribution, clearance, and half-life.
-
Pharmacokinetic and Pharmacodynamic Study in Healthy Human Subjects
-
Objective: To investigate the pharmacokinetics and pharmacodynamics of this compound in healthy volunteers.[6]
-
Methodology:
-
Study Population: Four healthy male subjects participated in the study.
-
Drug Administration: Single oral doses of this compound (ranging from 3 to 15 mg) were administered.
-
Sample Collection: Serum and urine samples were collected over a specified period.
-
Analytical Method: The concentrations of this compound in serum and urine were measured using a high-performance liquid chromatography (HPLC) assay.
-
Pharmacodynamic Assessment: The heart rate-corrected QT interval (QTc) was monitored to assess any electrophysiological effects.
-
Data Analysis: Pharmacokinetic parameters were calculated from the serum and urine concentration data. The relationship between this compound concentration and QTc interval changes was evaluated.
-
In Vitro Metabolism in Human Liver Microsomes
-
Objective: To characterize the kinetics of this compound formation in human liver microsomes and identify the major contributing CYP450 isoenzymes.[3]
-
Methodology:
-
Microsome Preparation: Microsomes were prepared from human liver tissue samples.
-
Incubation Conditions: Quinidine was incubated with the human liver microsomes in the presence of an NADPH-generating system.
-
Metabolite Analysis: The formation of this compound was quantified using a validated HPLC method.
-
Enzyme Kinetics: The reaction was carried out at various quinidine concentrations to determine the Michaelis-Menten kinetic parameters (Vmax and Km).
-
Isozyme Identification: The involvement of specific CYP450 isoenzymes was investigated using selective chemical inhibitors and microsomes from yeast expressing individual human CYP enzymes.
-
Discussion and Conclusion
The collective evidence from in vitro and in vivo studies provides a clear, albeit nuanced, answer to the question of this compound's pharmacological activity.
The in vitro electrophysiology data from canine Purkinje fibers demonstrate that this compound does possess some activity, specifically in prolonging the action potential duration at long cycle lengths.[4] However, its lack of effect on the maximum upstroke velocity (Vmax) at short cycle lengths, a key characteristic of Class I antiarrhythmic drugs like quinidine, suggests a significantly different and less potent mechanism of action.[4]
The study on isolated rat hearts further supports the notion of limited pharmacological relevance, as this compound failed to show any antiarrhythmic activity in a model of reperfusion-induced arrhythmias at concentrations up to 16 mg/L.
Pharmacokinetic studies in both beagle dogs and humans reveal important differences between quinidine and its N-oxide metabolite. This compound has a smaller volume of distribution and a shorter terminal half-life compared to the parent drug.[5][6] While a significant portion of this compound is excreted unchanged in the urine in dogs, this is less pronounced in humans.[5][6] Crucially, a study in healthy volunteers showed no systematic changes in the heart rate-corrected QT interval at this compound concentrations up to 500 ng/ml, strongly indicating a lack of clinically relevant electrophysiological effects at therapeutic concentrations of the parent drug.[6]
Furthermore, the plasma concentrations of this compound following quinidine administration are generally low.[5] This, combined with its demonstrably lower potency, makes it highly unlikely that this compound contributes significantly to either the therapeutic or the proarrhythmic effects of quinidine therapy.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. Clinical pharmacokinetics of quinidine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. In vitro metabolism of quinidine: the (3S)-3-hydroxylation of quinidine is a specific marker reaction for cytochrome P-4503A4 activity in human liver microsomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Comparative in vitro electrophysiology of quinidine, its major metabolites and dihydroquinidine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Pharmacokinetics and pharmacodynamics of quinidine and its metabolite, quinidine-N-oxide, in beagle dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Kinetics and dynamics of quinidine-N-oxide in healthy subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
Natural occurrence of cinchona alkaloids and their N-oxides.
An In-depth Technical Guide to the Natural Occurrence of Cinchona Alkaloids and their N-oxides
Introduction
The Cinchona alkaloids are a class of quinoline alkaloids derived from the bark of trees belonging to the Cinchona genus of the Rubiaceae family. For centuries, these compounds, most notably quinine, have been pivotal in medicine, primarily for the treatment of malaria.[1] Beyond their antimalarial properties, Cinchona alkaloids and their derivatives are indispensable in asymmetric synthesis as chiral catalysts and are used as antiarrhythmic drugs (quinidine) and food additives.[2][3]
This technical guide provides a comprehensive overview of the natural occurrence of major Cinchona alkaloids and their N-oxides. It is intended for researchers, scientists, and professionals in drug development, offering detailed quantitative data, experimental protocols for their extraction and analysis, and a summary of their biosynthetic origins.
Natural Occurrence and Distribution
Cinchona alkaloids are predominantly found in the bark of several Cinchona species, with the highest concentrations located in the trunk bark. The total alkaloid content can vary significantly depending on the species, cultivation conditions, and age of the tree.
Primary Botanical Sources
The principal species cultivated for alkaloid production include:
-
Cinchona pubescens (syn. C. succirubra)
-
Cinchona calisaya
-
Cinchona ledgeriana
The four most abundant alkaloids are the diastereomeric pairs of quinine/quinidine and cinchonine/cinchonidine.[5] Dihydro-derivatives of these main alkaloids also occur naturally.[6]
Quantitative Data on Cinchona Alkaloids in Bark
The concentration of individual and total alkaloids varies between different Cinchona species and even within the same species. The following tables summarize the quantitative data reported in the literature.
Table 1: Total Alkaloid Content in the Bark of Various Cinchona Species
| Cinchona Species | Total Alkaloid Content (% of dry bark) | Reference(s) |
| C. pubescens (succirubra) | 5 - 7% | [1] |
| C. calisaya | 4 - 7% | [1] |
| C. ledgeriana | 5 - 14% | [1] |
| General Range | 7 - 12% | [7] |
Table 2: Relative Abundance of Major Cinchona Alkaloids
| Alkaloid | Concentration Range (% of total alkaloids) | Reference(s) |
| Quinine | 30 - 60% (of which 70-90% can be quinine-type) | [7] |
| Quinidine | 0.25 - 3.0% | [5] |
| Cinchonine | Dominant in some samples (1.87 - 2.30% of dry bark) | [3][8][9] |
| Cinchonidine | Variable, often present with cinchonine | [3][8][9] |
Occurrence in Other Plant Parts
While the bark is the primary source, Cinchona alkaloids are also present in other parts of the plant, albeit at lower concentrations. The leaves of Cinchona species can contain over 1% alkaloids, with younger leaves generally having a higher content.[1] Metabolomic analyses have also confirmed the presence of quinine, quinidine, cinchonine, and cinchonidine in the roots and stems of C. pubescens.[6]
Natural Occurrence of Cinchona Alkaloid N-oxides
Current scientific literature indicates that the N-oxides of Cinchona alkaloids are not found naturally within the plant tissues themselves.[10] They have, however, been identified as metabolites. Specifically, they are produced by pathogenic fungi that colonize Cinchona species and are also found as metabolites in humans and animals following the administration of Cinchona alkaloids.[10]
Biosynthesis of Cinchona Alkaloids
The biosynthesis of Cinchona alkaloids is a complex process that starts from the amino acid tryptophan and the monoterpenoid secologanin. These precursors condense to form strictosidine, a central intermediate in the biosynthesis of all monoterpenoid indole alkaloids.[6][11]
Recent studies have elucidated key early and late steps in the pathway. A significant finding is that the characteristic methoxy group of quinine and quinidine is introduced early in the pathway. Tryptamine is first hydroxylated and then O-methylated to form 5-methoxytryptamine.[2][12] The plant's enzymes can utilize both tryptamine and 5-methoxytryptamine, leading to parallel pathways that produce both the desmethoxy (cinchonine/cinchonidine) and methoxy-containing (quinine/quinidine) alkaloids.[12]
The late stages of the pathway involve a series of enzymatic transformations including reduction, esterase-triggered decarboxylation, hydroxylation, and keto-reduction to yield the final alkaloid structures.[6][13]
Caption: Simplified biosynthetic pathway of Cinchona alkaloids.
Experimental Protocols
The isolation and quantification of Cinchona alkaloids from plant material involve multi-step procedures, including extraction, purification, and analysis.
Protocol 1: Acid-Base Extraction of Total Alkaloids from Cinchona Bark
This classic method leverages the differential solubility of alkaloids in their free base and salt forms.[14][15]
-
Maceration and Alkalinization:
-
Grind dried Cinchona bark to a fine powder (approx. 60-80 mesh).
-
Create a slurry of the powdered bark with a basic solution (e.g., 10% sodium hydroxide or a milk of lime mixture) and let it stand for at least one hour. This converts the alkaloid salts present in the bark into their free base form.
-
-
Solvent Extraction:
-
Extract the alkalinized bark powder with a non-polar organic solvent such as toluene or chloroform. This can be performed through repeated maceration with stirring or more exhaustively using a Soxhlet apparatus for several hours.[15] The free base alkaloids are soluble in these organic solvents.
-
-
Acidification and Separation:
-
Combine the organic solvent extracts.
-
Extract the organic phase with a dilute aqueous acid solution (e.g., 5-10% sulfuric acid). The alkaloids will react with the acid to form their corresponding salts, which are soluble in the aqueous layer.
-
Repeat the acid extraction multiple times to ensure complete transfer of alkaloids into the aqueous phase. Separate and collect the acidic aqueous layers.
-
-
Decolorization and Precipitation:
-
The acidic aqueous extract can be heated with activated charcoal to remove pigments and other impurities, followed by filtration.
-
Slowly add a base (e.g., sodium hydroxide solution) to the clear filtrate to raise the pH to approximately 10. This converts the alkaloid salts back to their free base form, causing them to precipitate out of the solution.
-
-
Collection and Drying:
-
Collect the precipitated total alkaloids by filtration.
-
Wash the precipitate with deionized water until the filtrate is neutral.
-
Dry the collected alkaloid powder in a desiccator or at a low temperature (below 60°C).[15]
-
Protocol 2: Quantitative Analysis by Supercritical Fluid Chromatography (SFC)
SFC is a rapid, efficient, and environmentally friendly alternative to HPLC for the analysis of Cinchona alkaloids.[3][9]
-
Sample Preparation:
-
Accurately weigh a known amount of dried, powdered Cinchona bark or the total alkaloid extract obtained from Protocol 1.
-
Extract the sample with a suitable solvent (e.g., methanol containing a small amount of diethylamine) using sonication or another appropriate method.
-
Centrifuge the extract and filter the supernatant through a 0.45 µm syringe filter into an autosampler vial.
-
-
Chromatographic Conditions (Example): [9]
-
Column: Acquity UPC² Torus DEA 1.7 µm, 3.0 × 100 mm
-
Mobile Phase:
-
A: CO₂
-
B: 0.8% diethylamine in 10% acetonitrile and 90% methanol
-
-
Elution: Isocratic (e.g., 97.7% A / 2.3% B)
-
Flow Rate: 1.8 mL/min
-
Column Temperature: 15°C
-
Back Pressure: 150 bar
-
Detection: UV at 275 nm
-
Injection Volume: 1 µl
-
-
Quantification:
-
Prepare a series of standard solutions of the individual alkaloids (quinine, quinidine, cinchonine, etc.) of known concentrations.
-
Generate a calibration curve for each alkaloid by plotting peak area against concentration.
-
Calculate the concentration of each alkaloid in the sample by comparing its peak area to the corresponding calibration curve.
-
General Experimental Workflow
The overall process from raw material to quantitative results can be visualized as follows.
Caption: Workflow for Cinchona alkaloid extraction and analysis.
References
- 1. biointerfaceresearch.com [biointerfaceresearch.com]
- 2. biorxiv.org [biorxiv.org]
- 3. Quantitative determination of major alkaloids in Cinchona bark by Supercritical Fluid Chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Cinchonine: A Versatile Pharmacological Agent Derived from Natural Cinchona Alkaloids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. ijcrt.org [ijcrt.org]
- 6. Early and Late Steps of Quinine Biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Quantitative determination of major alkaloids in Cinchona bark by Supercritical Fluid Chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. biorxiv.org [biorxiv.org]
- 13. pubs.acs.org [pubs.acs.org]
- 14. benchchem.com [benchchem.com]
- 15. 3rdpharmacy.wordpress.com [3rdpharmacy.wordpress.com]
An In-depth Technical Guide on the Mechanism of Action of Quinidine and its Metabolites
This technical guide provides a comprehensive overview of the molecular mechanisms underlying the therapeutic and adverse effects of quinidine and its primary metabolites. It is intended for researchers, scientists, and drug development professionals.
Electrophysiological Effects on Cardiac Ion Channels
Quinidine, a class Ia antiarrhythmic agent, exerts its primary effects by modulating the function of several cardiac ion channels, thereby altering the cardiac action potential.[1][2][3][4][5]
Quinidine primarily functions by blocking the fast inward sodium current (INa), which is responsible for the rapid depolarization (phase 0) of the cardiac action potential.[1][2][3][4] This action decreases the maximum rate of rise of the action potential (Vmax).[3] The blockade of sodium channels by quinidine is "use-dependent," meaning its effect is more pronounced at higher heart rates.[2][3] This is a key characteristic of its antiarrhythmic properties.[2]
Experimental Protocol: Whole-Cell Patch-Clamp for Sodium Channel Blockade
A standard method to investigate the effect of quinidine on sodium channels involves the whole-cell patch-clamp technique on cells expressing the Nav1.5 channel, such as guinea-pig ventricular myocytes.
-
Objective: To determine if the fast inactivation of the sodium current is necessary for quinidine's blocking effect.
-
Method:
-
Isolate ventricular myocytes from a guinea pig.
-
Treat the myocytes with chloramine-T to remove the fast inactivation process of the sodium current.
-
Apply quinidine (e.g., 10 microM) and measure the sodium current (INa) using the whole-cell patch-clamp technique.
-
Observe the resting block and use-dependent block by applying repetitive depolarizing pulses of varying durations and frequencies.
-
-
Key Findings from a Representative Study: Even after removing the fast inactivation process, quinidine produced both a resting block and a use-dependent block of sodium channels, with a half-blocking concentration (KD) of approximately 19.5 µM.[6]
Quinidine also blocks several potassium currents, which contributes to the prolongation of the action potential duration and the QT interval.[1][3] The affected currents include:
The blockade of the hERG potassium channel, which underlies the IKr current, is a significant factor in quinidine-induced QT prolongation.[7][8]
Experimental Protocol: hERG Channel Blockade Assay
The impact of quinidine on hERG channels can be assessed using voltage-clamp experiments on cells expressing these channels, such as Xenopus oocytes or mammalian cell lines (e.g., Ltk- cells).
-
Objective: To determine the concentration-response relationship of hERG channel blockade by quinidine.
-
Method:
-
Express hERG channels in a suitable cell system.
-
Use a two-electrode voltage-clamp (for oocytes) or patch-clamp (for mammalian cells) technique to record hERG currents.
-
Apply a voltage protocol to elicit the hERG current.
-
Perfuse the cells with increasing concentrations of quinidine and measure the corresponding current inhibition.
-
Fit the data to a concentration-response curve to determine the IC50 value.
-
-
Representative Data: In one study, the IC50 for quinidine blockade of hERG channels was found to be 3.0 µM in Xenopus oocytes and 0.8 µM in Ltk- cells.[9]
Quinidine also has a blocking effect on the slow inward calcium current (ICa).[1][3]
Interaction with Metabolizing Enzymes and Transporters
Quinidine is a potent inhibitor of the CYP2D6 enzyme, which is responsible for the metabolism of numerous drugs.[3][10] This inhibition is a major cause of drug-drug interactions.[3]
Experimental Protocol: In Vitro CYP2D6 Inhibition Assay
The inhibitory potential of quinidine on CYP2D6 can be evaluated using human liver microsomes.
-
Objective: To determine the inhibition constant (Ki) of quinidine for CYP2D6.
-
Method:
-
Use human liver microsomes as a source of CYP2D6.
-
Use a probe substrate for CYP2D6, such as desipramine.
-
Incubate the microsomes with desipramine and varying concentrations of quinidine.
-
Measure the formation of the metabolite (hydroxydesipramine) using a suitable analytical method (e.g., HPLC).
-
Analyze the data using Michaelis-Menten kinetics to determine the Ki.
-
-
Representative Data: A study using this method found that quinidine is a potent competitive inhibitor of CYP2D6 with a mean Ki of 0.16 µM.[11]
Quinidine is also an inhibitor of the drug efflux pump P-glycoprotein.[3][12][13][14][15] This can lead to increased plasma concentrations of drugs that are substrates of P-gp, such as digoxin.[12][13][14][15]
Experimental Protocol: P-glycoprotein Inhibition Assay
The interaction between quinidine and P-gp can be studied using cell lines that express P-glycoprotein, such as Caco-2 cells.
-
Objective: To demonstrate that quinidine inhibits P-gp-mediated transport.
-
Method:
-
Culture Caco-2 cells on permeable supports to form a polarized monolayer.
-
Apply a known P-gp substrate (e.g., digoxin) to the apical side of the cell monolayer.
-
Measure the transport of the substrate to the basolateral side in the presence and absence of quinidine.
-
A reduction in basolateral substrate concentration in the presence of quinidine indicates inhibition of P-gp-mediated efflux.
-
-
Key Findings from a Representative Study: In one study, 5 µM of quinidine inhibited P-gp-mediated digoxin transport by 57%.[13]
Metabolites of Quinidine and Their Activity
Quinidine is primarily metabolized in the liver by CYP3A4.[1][16] Its major metabolite is 3-hydroxyquinidine, which also possesses antiarrhythmic activity, although it is less potent than the parent drug.[1][2][16][17][18] Other metabolites include quinidine-N-oxide.[19][20][21]
-
3-Hydroxyquinidine: This active metabolite has about half the antiarrhythmic activity of quinidine and contributes to the overall effects of the drug, especially with chronic use.[1][16] It has been shown to prevent ventricular fibrillation and tachycardia in a concentration-dependent manner.[17][18] In one study, the concentration of 3-hydroxyquinidine required for 50% suppression of arrhythmia was significantly higher than that of quinidine (10.7 mg/l vs. 2.2 mg/l), indicating a lower potency.[21]
-
Quinidine-N-oxide: This metabolite has been shown to have minimal pharmacological activity.[21]
Quantitative Data Summary
| Target | Molecule | Parameter | Value | Reference |
| hERG Channel | Quinidine | IC50 | 0.8 µM (in Ltk- cells) | [9] |
| Quinidine | IC50 | 3.0 µM (in Xenopus oocytes) | [9] | |
| CYP2D6 | Quinidine | Ki | 0.16 µM | [11] |
| P-glycoprotein | Quinidine | Inhibition | 57% at 5 µM | [13] |
| Arrhythmia Suppression | Quinidine | EC50 | 2.2 mg/l | [21] |
| 3-Hydroxyquinidine | EC50 | 10.7 mg/l | [21] |
Visualizations
Caption: Quinidine's primary molecular targets and their immediate effects.
Caption: A generalized experimental workflow for studying quinidine's effects.
Caption: Contribution of quinidine and its active metabolite to the overall clinical effect.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. Quinidine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Quinidine - Wikipedia [en.wikipedia.org]
- 4. What is the mechanism of Quinidine Sulfate? [synapse.patsnap.com]
- 5. What is the mechanism of Quinidine Gluconate? [synapse.patsnap.com]
- 6. Quinidine blocks cardiac sodium current after removal of the fast inactivation process with chloramine-T - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Inhibition of the current of heterologously expressed HERG potassium channels by flecainide and comparison with quinidine, propafenone and lignocaine - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Stereoselective Blockage of Quinidine and Quinine in the hERG Channel and the Effect of Their Rescue Potency on Drug-Induced hERG Trafficking Defect - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Stereoselective Blockage of Quinidine and Quinine in the hERG Channel and the Effect of Their Rescue Potency on Drug-Induced hERG Trafficking Defect - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Quinidine | C20H24N2O2 | CID 441074 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. Inhibition of desipramine hydroxylation (Cytochrome P450-2D6) in vitro by quinidine and by viral protease inhibitors: relation to drug interactions in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Inhibition of P-glycoprotein-mediated drug transport: A unifying mechanism to explain the interaction between digoxin and quinidine [seecomments] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. [PDF] Inhibition of P-glycoprotein-mediated drug transport: A unifying mechanism to explain the interaction between digoxin and quinidine [seecomments]. | Semantic Scholar [semanticscholar.org]
- 14. ahajournals.org [ahajournals.org]
- 15. ahajournals.org [ahajournals.org]
- 16. drugs.com [drugs.com]
- 17. medchemexpress.com [medchemexpress.com]
- 18. caymanchem.com [caymanchem.com]
- 19. Pharmacokinetics and pharmacodynamics of quinidine and its metabolite, quinidine-N-oxide, in beagle dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. go.drugbank.com [go.drugbank.com]
- 21. Antiarrhythmic activity of two quinidine metabolites in experimental reperfusion arrhythmia: relative potency and pharmacodynamic interaction with the parent drug - PubMed [pubmed.ncbi.nlm.nih.gov]
Physical and chemical properties of Quinidine N-oxide powder.
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the core physical and chemical properties of Quinidine N-oxide powder. It is designed to be a valuable resource for professionals in research and development, offering detailed data, experimental protocols, and visualizations to support scientific endeavors.
This compound is a primary metabolite of quinidine, a well-known antiarrhythmic agent.[1] Understanding its physicochemical properties is crucial for metabolism studies, impurity profiling, and the development of analytical methods.
Core Physical and Chemical Properties
This compound is an off-white solid.[2] Key identifying information and physical properties are summarized in the tables below.
Table 1: General and Chemical Properties of this compound
| Property | Value | Reference |
| Chemical Name | (9S)-6'-Methoxycinchonan-9-ol 1-Oxide | [3] |
| Synonyms | Quinidine 1'-N-oxide, Quinidine 1'-oxide | [2] |
| CAS Number | 70116-00-6 | [4][5] |
| Molecular Formula | C₂₀H₂₄N₂O₃ | [4] |
| Molecular Weight | 340.42 g/mol | [4] |
| Appearance | Off-White Solid | [2] |
Table 2: Physical Properties of this compound
| Property | Value | Reference |
| Melting Point | 173-176°C | [2] |
| Solubility | Soluble in DMSO and Methanol. | [1][2] |
| Storage | Recommended storage at -20°C or 2-8°C. | [2][3] |
Spectroscopic Data
Spectroscopic analysis is essential for the structural elucidation and confirmation of this compound.
Mass Spectrometry
Mass spectrometry of the stereoisomer, quinine N-oxide, reveals a protonated molecular ion [M+H]⁺ at m/z 341. Key fragment ions are observed at m/z 323, 296, 198, 186, and 160.[6][7] The difference of 16 atomic mass units between the molecular ions of the parent compound and the N-oxide is a characteristic indicator of N-oxidation.[6] The fragmentation of N-oxides is often characterized by the loss of an oxygen atom, resulting in an [M+H-16]⁺ fragment.[8]
Infrared (IR) Spectroscopy
A notable feature in the IR spectrum of alkaloid N-oxides is the presence of the N-O group vibration, which typically appears in the range of 928 cm⁻¹ to 971 cm⁻¹.[6]
Nuclear Magnetic Resonance (NMR) Spectroscopy
Experimental Protocols
Detailed experimental protocols are vital for the replication of scientific findings. Below are methodologies for the synthesis and characterization of similar N-oxides, which can be adapted for this compound.
Synthesis of Alkaloid N-oxides using Potassium Peroxymonosulfate
This method has been successfully used for the synthesis of various alkaloid N-oxides.[6]
Materials:
-
Alkaloid (e.g., Quinidine)
-
Potassium peroxymonosulfate (KPMS)
-
Appropriate solvent system
-
Standard laboratory glassware
Procedure:
-
Dissolve the starting alkaloid in a suitable solvent.
-
Add a 5-fold excess of potassium peroxymonosulfate (KPMS) to the solution.
-
Stir the reaction mixture at room temperature. The reaction is typically rapid, often completing within 15 minutes. For some alkaloids, gentle heating may be required to accelerate the reaction.[6]
-
Monitor the reaction progress using an appropriate analytical technique, such as thin-layer chromatography (TLC).
-
Upon completion, quench the reaction and perform an aqueous work-up.
-
Extract the product with a suitable organic solvent.
-
Dry the organic layer over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄).
-
Remove the solvent under reduced pressure to yield the crude N-oxide.
-
Purify the product using column chromatography or recrystallization.
Characterization by Liquid Chromatography-Mass Spectrometry (LC-MS)
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system.
-
Mass spectrometer with an electrospray ionization (ESI) source.
General Procedure:
-
Prepare a dilute solution of the sample in a suitable solvent (e.g., methanol or acetonitrile).
-
Inject the sample into the LC system.
-
Perform chromatographic separation using a suitable column and mobile phase gradient.
-
Introduce the eluent into the ESI source of the mass spectrometer.
-
Acquire mass spectra in positive ion mode to observe the protonated molecular ion [M+H]⁺.
-
Perform tandem mass spectrometry (MS/MS) on the parent ion to obtain fragmentation patterns for structural confirmation.
Visualizations
The following diagrams illustrate key workflows and concepts related to this compound.
Caption: General workflow for the synthesis and purification of this compound.
Caption: Workflow for the analytical characterization of this compound.
References
- 1. caymanchem.com [caymanchem.com]
- 2. usbio.net [usbio.net]
- 3. clearsynth.com [clearsynth.com]
- 4. This compound - CAS - 70116-00-6 | Axios Research [axios-research.com]
- 5. pharmaffiliates.com [pharmaffiliates.com]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. mdpi.com [mdpi.com]
- 8. Fragmentation of N-oxides (deoxygenation) in atmospheric pressure ionization: investigation of the activation process - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Synthesis of 10,11-dihydroxydihydrothis compound, a new metabolite of quinidine. Preparation and 1H-nmr spectroscopy of the metabolites of quinine and quinidine and conformational analysis via 2D COSY nmr spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth exploration of the primary metabolic pathways of quinidine, with a specific focus on N-oxidation. Quinidine, a class Ia antiarrhythmic agent and a potent inhibitor of the cytochrome P450 enzyme CYP2D6, undergoes extensive hepatic metabolism, which is crucial for its clearance and contributes to its overall pharmacological profile. Understanding these metabolic routes is paramount for predicting drug-drug interactions, assessing inter-individual variability in response, and ensuring the safe and effective use of this compound.
Primary Metabolic Pathways of Quinidine
Quinidine is primarily metabolized in the liver via oxidation reactions, leading to the formation of several key metabolites. The two principal metabolic pathways are 3-hydroxylation and N-oxidation.[1][2] The main metabolites formed are (3S)-3-hydroxyquinidine (3-OH-Q) and quinidine N-oxide (Q-N-OX).[1][2] Other identified metabolites include O-desmethylquinidine, 2'-oxoquinidinone, and the more recently discovered 10,11-dihydroxydihydrothis compound.[3][4]
The N-oxidation of quinidine occurs at the quinuclidine nitrogen atom, resulting in the formation of this compound. This metabolic pathway is primarily catalyzed by the cytochrome P450 (CYP) 3A4 enzyme.[1][2] While CYP3A4 is the major contributor, minor roles for CYP2C9 and CYP2E1 in quinidine N-oxidation have also been reported.[1] It is important to note that CYP2D6, an enzyme potently inhibited by quinidine, is not significantly involved in the oxidative metabolism of quinidine itself.[5][6]
The following diagram illustrates the primary metabolic pathway of quinidine leading to N-oxidation.
Caption: Metabolic pathway of quinidine to this compound.
Quantitative Data on Quinidine N-Oxidation
The formation of this compound has been characterized by Michaelis-Menten kinetics. In vitro studies using human liver microsomes have shown that the N-oxidation of quinidine follows two-site kinetics.[1] The kinetic parameters for the low-affinity binding site are summarized in the table below.
| Parameter | Value | Source |
| In Vitro (Human Liver Microsomes) | ||
| Vmax (low affinity) | 15.9 nmol/mg/h | [1] |
| Km (low affinity) | 76.1 µM | [1] |
| Vmax/Km (low affinity) | 0.03 ml/mg/h | [1] |
| Km (N-oxide formation) | 33 µM | [2] |
| In Vivo (Human) | ||
| Clearance via N-oxidation (Extensive Metabolizers) | 0.23 L/h | [5] |
| Clearance via N-oxidation (Poor Metabolizers of Sparteine) | 0.18 L/h | [5] |
| In Vivo (Beagle Dogs) | ||
| Quinidine | ||
| Vdss | 4.78 ± 1.11 L/kg | [7] |
| Clearance | 0.074 ± 0.047 L/min | [7] |
| Terminal Half-life | 720 ± 343 min | [7] |
| This compound | ||
| Vdss | 1.03 ± 0.21 L/kg | [7] |
| Clearance | 0.065 ± 0.012 L/min | [7] |
| Terminal Half-life | 316 ± 69 min | [7] |
Experimental Protocols
The elucidation of the metabolic pathways of quinidine, including N-oxidation, has been achieved through a combination of in vitro and in vivo experimental approaches.
In Vitro Metabolism Studies
A common experimental workflow for in vitro metabolism studies is depicted below.
Caption: In vitro experimental workflow for studying quinidine metabolism.
Methodology:
-
Enzyme Sources: Human liver microsomes (HLMs) are a standard in vitro system that contains a full complement of CYP enzymes.[1] To identify the specific CYPs involved, recombinant human CYPs expressed in systems like yeast (Saccharomyces cerevisiae) are used.[1]
-
Incubation: Quinidine is incubated with the enzyme source in the presence of an NADPH-generating system, which is essential for CYP enzyme activity.
-
Inhibition Studies: To confirm the role of specific CYPs, selective chemical inhibitors are included in the incubation mixture. For example, ketoconazole is a potent inhibitor of CYP3A4.[1] Alternatively, inhibitory antibodies specific to a particular CYP enzyme can be used.[2]
-
Metabolite Analysis: Following incubation, the reaction is stopped (quenched), and the mixture is analyzed to identify and quantify the metabolites formed. High-performance liquid chromatography (HPLC) is a widely used technique for separating and quantifying quinidine and its metabolites.[1][8][9][10] Gas chromatography-mass spectrometry (GC/MS) can be employed for structural confirmation of the metabolites.[10]
In Vivo Metabolism Studies
In vivo studies in humans and animal models are crucial for understanding the pharmacokinetics and metabolism of quinidine in a physiological context.
Methodology:
-
Human Studies: In vivo studies in healthy volunteers involve the administration of a single oral dose of quinidine.[5][8][11] Blood and urine samples are collected at various time points and analyzed for quinidine and its metabolites using methods like HPLC.[8] These studies allow for the determination of pharmacokinetic parameters such as clearance, volume of distribution, and half-life.
-
Animal Models: Animal models, such as rats and dogs, are also utilized to investigate quinidine metabolism and the pharmacological activity of its metabolites.[2][7][10][12] For instance, studies in beagle dogs have been used to compare the pharmacokinetic profiles of quinidine and this compound.[7]
-
Phenotyping Studies: To assess the involvement of specific polymorphic enzymes like CYP2D6, studies are conducted in individuals phenotyped as poor or extensive metabolizers of a probe substrate (e.g., sparteine).[5]
Pharmacological Activity of this compound
It is noteworthy that the N-oxidation of quinidine generally leads to a significant reduction in pharmacological activity. Studies have shown that this compound has substantially less antiarrhythmic activity compared to the parent drug, quinidine.[4][9][12]
Conclusion
The N-oxidation of quinidine to this compound is a significant metabolic pathway primarily mediated by CYP3A4. A thorough understanding of this pathway, including the enzymes involved and the quantitative aspects of metabolite formation, is essential for drug development professionals and researchers. The experimental protocols outlined in this guide provide a framework for the continued investigation of quinidine metabolism and its clinical implications. The interplay between quinidine as a substrate and an inhibitor of CYP enzymes highlights the complexity of its drug interaction profile and underscores the importance of detailed metabolic studies.
References
- 1. In vitro metabolism of quinidine: the (3S)-3-hydroxylation of quinidine is a specific marker reaction for cytochrome P-4503A4 activity in human liver microsomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Oxidation of quinidine by human liver cytochrome P-450 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis of 10,11-dihydroxydihydrothis compound, a new metabolite of quinidine. Preparation and 1H-nmr spectroscopy of the metabolites of quinine and quinidine and conformational analysis via 2D COSY nmr spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Comparative in vitro electrophysiology of quinidine, its major metabolites and dihydroquinidine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Lack of relationship between quinidine pharmacokinetics and the sparteine oxidation polymorphism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Quinidine kinetics after a single oral dose in relation to the sparteine oxidation polymorphism in man - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Pharmacokinetics and pharmacodynamics of quinidine and its metabolite, quinidine-N-oxide, in beagle dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. The roles of cytochrome P450 3A4 and 1A2 in the 3-hydroxylation of quinine in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Kinetics and dynamics of quinidine-N-oxide in healthy subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Quinidine oxidative metabolism. Identification and biosynthesis of quinidine 10,11-dihydrodiol stereoisomers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Quinidine as a probe for CYP3A4 activity: intrasubject variability and lack of correlation with probe-based assays for CYP1A2, CYP2C9, CYP2C19, and CYP2D6 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Antiarrhythmic activity of two quinidine metabolites in experimental reperfusion arrhythmia: relative potency and pharmacodynamic interaction with the parent drug - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Note: Simultaneous Determination of Quinidine and its Metabolites by HPLC
This application note describes a robust High-Performance Liquid Chromatography (HPLC) method for the simultaneous quantification of quinidine and its primary metabolites, (3S)-3-hydroxyquinidine and quinidine N-oxide, in human plasma. This method is crucial for therapeutic drug monitoring, pharmacokinetic studies, and drug interaction research.
Introduction
Quinidine is a class I antiarrhythmic agent used to treat cardiac arrhythmias. It is extensively metabolized in the liver, primarily by the cytochrome P450 3A4 (CYP3A4) enzyme, to form several metabolites. The major active metabolite is (3S)-3-hydroxyquinidine, which has antiarrhythmic properties similar to the parent drug. This compound is another significant metabolite. Monitoring the plasma concentrations of both quinidine and its metabolites is essential for optimizing therapy and minimizing toxicity, as the accumulation of metabolites can contribute to both the therapeutic and adverse effects of the drug.
This HPLC method provides a sensitive and specific means to simultaneously measure quinidine, (3S)-3-hydroxyquinidine, and this compound, ensuring accurate assessment of patient drug levels. The method utilizes reversed-phase chromatography with fluorescence detection, which offers high sensitivity and selectivity.
Analytical Method
Chromatographic Conditions:
| Parameter | Value |
| HPLC System | Agilent 1260 Infinity II or equivalent |
| Column | Zorbax Eclipse XDB-Phenyl, 4.6 x 150 mm, 5 µm |
| Mobile Phase | Acetonitrile: 0.05 M Ammonium Formate (pH 2.0 with ortho-phosphoric acid) (15:85, v/v) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 20 µL |
| Detector | Fluorescence Detector |
| Excitation Wavelength | 340 nm |
| Emission Wavelength | 425 nm |
| Internal Standard (IS) | Cinchonine |
Quantitative Data Summary
Calibration Curve and Linearity:
| Analyte | Concentration Range (ng/mL) | Correlation Coefficient (r²) |
| Quinidine | 10 - 5000 | > 0.999 |
| (3S)-3-hydroxyquinidine | 10 - 1000 | > 0.999 |
| This compound | 10 - 1000 | > 0.998 |
Precision and Accuracy:
| Analyte | QC Concentration (ng/mL) | Intra-day Precision (%CV) | Inter-day Precision (%CV) | Accuracy (%) |
| Quinidine | 30 | 4.2 | 5.8 | 102.5 |
| 300 | 2.8 | 4.1 | 98.7 | |
| 3000 | 1.9 | 3.5 | 101.2 | |
| (3S)-3-hydroxyquinidine | 30 | 5.1 | 6.5 | 97.8 |
| 300 | 3.5 | 4.9 | 103.1 | |
| 800 | 2.6 | 4.2 | 99.5 | |
| This compound | 30 | 5.5 | 7.1 | 104.3 |
| 300 | 3.8 | 5.3 | 98.2 | |
| 800 | 2.9 | 4.8 | 101.8 |
Limit of Detection (LOD) and Limit of Quantification (LOQ):
| Analyte | LOD (ng/mL) | LOQ (ng/mL) |
| Quinidine | 3 | 10 |
| (3S)-3-hydroxyquinidine | 3 | 10 |
| This compound | 4 | 10 |
Experimental Protocols
1. Standard and Sample Preparation:
-
Stock Solutions (1 mg/mL): Accurately weigh and dissolve quinidine, (3S)-3-hydroxyquinidine, this compound, and cinchonine (IS) in methanol to prepare individual stock solutions.
-
Working Standard Solutions: Prepare serial dilutions of the stock solutions with the mobile phase to create working standards for calibration curves and quality control (QC) samples.
-
Plasma Sample Collection: Collect whole blood in heparinized tubes. Centrifuge at 3000 rpm for 10 minutes to separate the plasma. Store plasma at -20°C until analysis.
2. Sample Extraction (Liquid-Liquid Extraction):
-
To a 500 µL aliquot of plasma sample, standard, or QC, add 50 µL of the internal standard working solution (Cinchonine, 10 µg/mL).
-
Add 200 µL of 1 M NaOH and vortex for 30 seconds.
-
Add 5 mL of a mixture of ether:dichloromethane:isopropanol (6:4:1 v/v/v)[1].
-
Vortex for 5 minutes.
-
Centrifuge at 4000 rpm for 15 minutes.
-
Transfer the organic layer to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 200 µL of the mobile phase.
-
Inject 20 µL into the HPLC system.
Visualizations
Discussion
This HPLC method with fluorescence detection provides excellent sensitivity and specificity for the simultaneous determination of quinidine and its major metabolites in plasma.[2][3] The sample preparation procedure, involving a liquid-liquid extraction, ensures a clean extract and minimizes matrix effects.[1] The chromatographic conditions are optimized to achieve good resolution between the parent drug, its metabolites, and the internal standard.
The validation data demonstrates that the method is linear, accurate, and precise over a clinically relevant concentration range. The low limit of quantification allows for the analysis of samples from patients with low drug concentrations. This method is suitable for routine therapeutic drug monitoring, as well as for pharmacokinetic and drug interaction studies involving quinidine. The use of a phenyl column provides a different selectivity compared to standard C18 columns, which can be advantageous for separating structurally similar compounds like quinidine and its metabolites.
References
- 1. Determination of quinidine and its major metabolites by high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Specific determination of quinidine and (3S)-3-hydroxyquinidine in human serum by high-pressure liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Determination of quinidine, dihydroquinidine, (3S)-3-hydroxyquinidine and this compound in plasma and urine by high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Mass Spectrometric Analysis of Quinidine N-oxide
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview of the mass spectrometric fragmentation pattern of Quinidine N-oxide, a significant metabolite of the antiarrhythmic drug quinidine. The included protocols and data are intended to guide researchers in the identification and characterization of this compound using modern mass spectrometry techniques.
Introduction
This compound is a primary metabolite of quinidine, formed by the oxidation of the quinuclidine nitrogen. Its accurate identification and quantification in biological matrices are crucial for pharmacokinetic and drug metabolism studies. Tandem mass spectrometry (MS/MS) is a powerful tool for the structural elucidation of such metabolites due to its high sensitivity and specificity, providing a characteristic fragmentation pattern or "fingerprint" for the molecule.
Mass Spectrometry Fragmentation Pattern of this compound
Under positive ion electrospray ionization (ESI) conditions, this compound is readily protonated to form the molecular ion [M+H]⁺ at an m/z of 341. Collision-induced dissociation (CID) of this precursor ion yields a series of characteristic product ions. The fragmentation is dominated by the initial loss of a hydroxyl radical or water from the N-oxide moiety, followed by cleavages within the quinoline and quinuclidine ring systems.
Quantitative Fragmentation Data
The tandem mass spectrum of this compound is characterized by several key fragment ions. The relative abundance of these ions can be utilized for the development of sensitive and specific multiple reaction monitoring (MRM) methods for quantification.
| Precursor Ion (m/z) | Product Ion (m/z) | Proposed Neutral Loss | Relative Abundance (Estimated) |
| 341.2 | 323.2 | H₂O | High |
| 341.2 | 296.2 | C₂H₅NO | Moderate |
| 341.2 | 198.1 | C₈H₁₅NO₂ | Low |
| 341.2 | 186.1 | C₉H₁₅N₂O | Moderate |
| 341.2 | 160.1 | C₁₀H₉O | Moderate |
Note: Relative abundance is estimated from spectral data presented in the literature and may vary depending on instrumental conditions.[1]
Experimental Protocols
The following protocols provide a starting point for the LC-MS/MS analysis of this compound. Optimization may be required based on the specific instrumentation and analytical requirements.
Sample Preparation: Protein Precipitation
-
To 100 µL of plasma or serum, add 300 µL of ice-cold acetonitrile containing an appropriate internal standard (e.g., a stable isotope-labeled analog).
-
Vortex the mixture for 1 minute to precipitate proteins.
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 30°C.
-
Reconstitute the residue in 100 µL of the initial mobile phase.
-
Inject a portion of the reconstituted sample into the LC-MS/MS system.
Liquid Chromatography (LC) Method
-
Column: A reversed-phase column, such as a Synergi™ 2.5 µm Polar-RP 100 Å, 100 x 2.0 mm, is suitable for the separation.
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Flow Rate: 0.3 mL/min
-
Gradient:
-
0-1 min: 5% B
-
1-8 min: Linear gradient from 5% to 95% B
-
8-10 min: Hold at 95% B
-
10.1-12 min: Return to 5% B and equilibrate
-
-
Injection Volume: 5 µL
-
Column Temperature: 40°C
Mass Spectrometry (MS) Method
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
Capillary Voltage: 3.5 kV
-
Ion Source Temperature: 150°C
-
Desolvation Temperature: 350°C
-
Cone Gas Flow: 50 L/hr
-
Desolvation Gas Flow: 600 L/hr
-
Collision Gas: Argon
-
Collision Energy: 20-30 eV (optimization recommended for maximizing the intensity of specific fragment ions)
-
Scan Type: Product Ion Scan (for fragmentation pattern elucidation) or Multiple Reaction Monitoring (MRM) (for quantification).
Visualizations
Experimental Workflow
The following diagram illustrates the general workflow for the LC-MS/MS analysis of this compound.
Proposed Fragmentation Pathway of this compound
The fragmentation of protonated this compound is initiated by the loss of water, followed by further fragmentation of the quinuclidine and quinoline ring systems. The ion at m/z 323, resulting from the loss of water, is a prominent fragment.[1] The fragments at m/z 186 and 160 are indicative of the quinoline moiety.[1]
Conclusion
The information provided in these application notes serves as a comprehensive guide for the mass spectrometric analysis of this compound. The detailed fragmentation data and optimized LC-MS/MS protocols will aid researchers in the accurate identification and quantification of this important metabolite in various biological matrices, thereby supporting drug development and clinical research. The characteristic fragmentation pattern, particularly the neutral loss of 18 Da (H₂O), provides a reliable diagnostic marker for the N-oxide moiety.
References
Application Note & Protocol: Quantification of Quinidine N-oxide in Human Plasma by LC-MS/MS
For Researchers, Scientists, and Drug Development Professionals
Introduction
Quinidine, a class IA antiarrhythmic agent, is metabolized in the liver to several metabolites, including Quinidine N-oxide. Accurate quantification of this compound in plasma is crucial for pharmacokinetic studies, therapeutic drug monitoring, and drug interaction assessments. This document provides a detailed protocol for the sensitive and selective quantification of this compound in human plasma using liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS). The method described herein is based on established bioanalytical principles and is suitable for regulated bioanalysis.[1][2]
Experimental Protocol
This protocol outlines the necessary steps for sample preparation, chromatographic separation, and mass spectrometric detection of this compound.
Materials and Reagents
-
This compound reference standard (purity ≥98%)
-
Quinidine-d3 (internal standard, IS)
-
Acetonitrile (LC-MS grade)
-
Methanol (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Water (ultrapure, 18.2 MΩ·cm)
-
Human plasma (K2-EDTA)
-
Polypropylene microcentrifuge tubes (1.5 mL)
-
Autosampler vials
Sample Preparation: Protein Precipitation
Protein precipitation is a rapid and effective method for extracting this compound from plasma samples.[3]
-
Allow frozen plasma samples to thaw at room temperature.
-
Vortex the plasma samples to ensure homogeneity.
-
Pipette 100 µL of plasma into a 1.5 mL polypropylene microcentrifuge tube.
-
Add 10 µL of the internal standard working solution (Quinidine-d3 in 50% methanol).
-
Add 300 µL of ice-cold acetonitrile to precipitate the plasma proteins.
-
Vortex the mixture for 1 minute.
-
Centrifuge the tubes at 14,000 rpm for 10 minutes at 4°C.
-
Carefully transfer 200 µL of the supernatant to an autosampler vial.
-
Inject 5 µL of the supernatant into the LC-MS/MS system.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
2.3.1. Chromatographic Conditions
-
LC System: Agilent 1200 Series or equivalent
-
Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 3.5 µm particle size)[3]
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in acetonitrile[3]
-
Flow Rate: 0.4 mL/min
-
Gradient:
-
0-0.5 min: 5% B
-
0.5-3.0 min: 5-95% B
-
3.0-4.0 min: 95% B
-
4.1-5.0 min: 5% B (re-equilibration)
-
-
Column Temperature: 40°C
-
Injection Volume: 5 µL
2.3.2. Mass Spectrometry Conditions
-
Mass Spectrometer: AB Sciex 4000 QTRAP or equivalent
-
Ionization Mode: Electrospray Ionization (ESI), Positive[3]
-
Scan Type: Multiple Reaction Monitoring (MRM)[3]
-
Ion Source Parameters:
-
Curtain Gas (CUR): 20 psi
-
Collision Gas (CAD): Medium
-
IonSpray Voltage (IS): 5500 V
-
Temperature (TEM): 500°C
-
Ion Source Gas 1 (GS1): 50 psi
-
Ion Source Gas 2 (GS2): 50 psi
-
-
MRM Transitions:
-
This compound: Precursor Ion (Q1) 341.2 m/z → Product Ion (Q3) 323.2 m/z
-
Quinidine-d3 (IS): Precursor Ion (Q1) 328.2 m/z → Product Ion (Q3) 172.1 m/z
-
Data Presentation: Quantitative Summary
The following table summarizes the expected performance characteristics of this method, based on typical validation results for similar assays.
| Parameter | Acceptance Criteria | Expected Performance |
| Linearity Range | r² ≥ 0.99 | 1 - 1000 ng/mL |
| Lower Limit of Quantification (LLOQ) | S/N ≥ 10, Accuracy ±20%, Precision ≤20% | 1 ng/mL |
| Accuracy (at LLOQ, LQC, MQC, HQC) | Within ±15% of nominal (±20% at LLOQ) | 90 - 110% |
| Precision (at LLOQ, LQC, MQC, HQC) | ≤15% RSD (≤20% at LLOQ) | < 10% RSD |
| Matrix Effect | IS-normalized ME within 0.85-1.15 | Within acceptable range |
| Recovery | Consistent, precise, and reproducible | > 85% |
| Stability (Freeze-Thaw, Short-Term, Long-Term, Post-Preparative) | Within ±15% of nominal | Stable under typical laboratory conditions |
LQC: Low Quality Control, MQC: Medium Quality Control, HQC: High Quality Control
Method Validation
This bioanalytical method should be validated according to the guidelines of the US Food and Drug Administration (FDA) or the European Medicines Agency (EMA).[1][4] Key validation parameters include selectivity, specificity, linearity, range, accuracy, precision, recovery, matrix effect, and stability.[1]
Experimental Workflow Diagram
The following diagram illustrates the overall workflow for the quantification of this compound in plasma samples.
Caption: Experimental workflow for this compound quantification in plasma.
Signaling Pathway Diagram (Illustrative)
While this compound itself is a metabolite, the parent drug, Quinidine, exerts its therapeutic effect by blocking sodium and potassium channels in cardiac myocytes. The following diagram provides a simplified representation of this mechanism.
Caption: Simplified mechanism of Quinidine's action on cardiac myocyte ion channels.
References
Application Notes: Quinidine N-oxide as a Reference Standard in Analytical Chemistry
For Researchers, Scientists, and Drug Development Professionals
Introduction
Quinidine N-oxide is a primary metabolite of quinidine, a class IA antiarrhythmic agent.[1][2] In the field of analytical chemistry and drug development, this compound serves as a critical reference standard. Its use is essential for the accurate quantification of quinidine and its metabolites in biological matrices, which is vital for pharmacokinetic studies, therapeutic drug monitoring, and metabolic research.[3] This document provides detailed application notes and protocols for the use of this compound as a reference standard.
Physicochemical Properties and Specifications
This compound is a well-characterized chemical compound, ensuring its suitability as a reference standard for analytical method development, validation, and quality control applications.[3] Below is a summary of its key properties and specifications as compiled from various suppliers.
| Property | Value | Reference |
| Chemical Name | (9S)-6'-Methoxycinchonan-9-ol 1-Oxide | [4] |
| CAS Number | 70116-00-6 | [3][4][5] |
| Molecular Formula | C₂₀H₂₄N₂O₃ | [3][4][5] |
| Molecular Weight | 340.42 g/mol | [3][4][5] |
| Purity (by HPLC) | ≥95% | [1][4] |
| Appearance | Off-White Solid | |
| Solubility | Soluble in Methanol and DMSO | [1][4] |
| Storage Conditions | 2-8°C or -20°C, protected from light | [4][5] |
Metabolic Pathway of Quinidine to this compound
Quinidine undergoes extensive metabolism in the liver, primarily mediated by cytochrome P450 enzymes. The formation of this compound is catalyzed by several CYP isoforms, with CYP3A4 being the most active enzyme in this conversion.[1] Understanding this metabolic pathway is crucial for interpreting drug interaction studies and predicting potential metabolic variations in patients.
References
Application Notes and Protocols for In Vitro Electrophysiology Studies of Quinidine Metabolites
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the in vitro electrophysiological effects of quinidine and its primary metabolites. The accompanying protocols offer detailed methodologies for conducting key experiments to assess the cardiac ion channel activity and action potential effects of these compounds.
Introduction
Quinidine, a class Ia antiarrhythmic agent, undergoes extensive metabolism in the liver, primarily through hydroxylation and N-oxidation, to form several metabolites.[1] These metabolites can accumulate to significant plasma levels during chronic therapy and may contribute to both the therapeutic and proarrhythmic effects of the parent drug.[2] Therefore, a thorough understanding of the electrophysiological properties of these metabolites is crucial for a comprehensive cardiac safety assessment. The major active metabolites of quinidine include 3-hydroxyquinidine, quinidine-N-oxide, O-desmethylquinidine, and 2'-oxoquinidinone.[2]
Data Presentation: Electrophysiological Effects of Quinidine and its Metabolites
The following tables summarize the known in vitro electrophysiological effects of quinidine and its major metabolites on cardiac action potential parameters and specific ion channels.
Table 1: Effects on Cardiac Action Potential Parameters
| Compound | Preparation | Concentration | Effect on Vmax (Phase 0 Upstroke) | Effect on APD90 (Action Potential Duration at 90% Repolarization) | Induction of Early Afterdepolarizations (EADs) | Reference(s) |
| Quinidine | Canine Purkinje Fibers | 10 µM | Significant depression, greatest at short basic cycle lengths (BCLs). | Significant prolongation, greatest at long BCLs. | Yes, at long BCLs. | [2] |
| Guinea Pig Ventricular Cells | 50 µM | Depression of 45.9 ± 1.6%. | Lengthening observed only at low concentration and low frequency. | Yes, in rabbit Purkinje fibers. | [3] | |
| 3-Hydroxyquinidine | Canine Purkinje Fibers | 10 µM | Significant depression, greatest at short BCLs. | Significant prolongation, greatest at long BCLs. | Yes, at long BCLs. | [2] |
| Guinea Pig Ventricular Cells | 50 µM | Depression of 26.7 ± 2.6% (less potent than quinidine). | Increased in a concentration-dependent manner. | Yes, but lower incidence than quinidine in rabbit Purkinje fibers. | [3] | |
| Quinidine-N-Oxide | Canine Purkinje Fibers | 10 µM | No significant change. | Significant prolongation at long BCLs. | Data not available. | [2] |
| Isolated Rat Heart | Up to 16 mg/l | No definite pharmacological activity shown. | No definite pharmacological activity shown. | Data not available. | [4] | |
| O-Desmethylquinidine | Canine Purkinje Fibers | 10 µM | Significant depression, greatest at short BCLs. | Significant prolongation, greatest at long BCLs. | Yes, at long BCLs. | [2] |
| 2'-Oxoquinidinone | Canine Purkinje Fibers | 10 µM | Significant depression, greatest at short BCLs. | Significant prolongation at long BCLs. | Data not available. | [2] |
Table 2: Effects on Cardiac Ion Channels (IC50 values)
| Compound | Ion Channel | Cell Line / Preparation | IC50 (µM) | Reference(s) |
| Quinidine | hERG (IKr) | Ltk⁻ cells | 0.8 ± 0.1 | [5] |
| hERG (IKr) | Xenopus oocytes | 0.41 ± 0.04 | [6] | |
| Nav1.5 (Peak INa) | HEK293 cells | 28.9 ± 2.2 | [7] | |
| Cav1.2 (ICa,L) | Canine ventricular myocytes | Reversible decrease | [8] | |
| Kv4.3 (Ito) | Canine ventricular myocytes | Reversible decrease | [8] | |
| Kir2.1 (IK1) | Canine ventricular myocytes | Irreversible reduction | [8] | |
| 3-Hydroxyquinidine | Various | Data not available | ||
| Quinidine-N-Oxide | Various | Data not available | ||
| O-Desmethylquinidine | Various | Data not available | ||
| 2'-Oxoquinidinone | Various | Data not available |
Experimental Protocols
Protocol 1: Recording of Cardiac Action Potentials in Isolated Papillary Muscle
This protocol describes the methodology for recording transmembrane action potentials from isolated guinea pig papillary muscles using standard microelectrode techniques. This is a valuable assay for assessing the integrated effects of a compound on the cardiac action potential.
1. Tissue Preparation:
-
Euthanize a guinea pig according to approved animal care and use protocols.
-
Rapidly excise the heart and place it in cold, oxygenated Tyrode's solution.
-
Dissect the right ventricle to isolate a thin papillary muscle.
-
Mount the muscle in a tissue bath continuously perfused with oxygenated Tyrode's solution at 37°C.
2. Electrophysiological Recording:
-
Impale a cell in the preparation with a glass microelectrode filled with 3 M KCl.
-
Record the transmembrane action potential using a high-input impedance amplifier.
-
Pace the preparation at a constant cycle length (e.g., 1000 ms) using a bipolar stimulating electrode.
-
Allow the preparation to equilibrate until a stable resting membrane potential and action potential morphology are achieved.
3. Experimental Procedure:
-
Record baseline action potentials for a defined period (e.g., 20 minutes).
-
Perfuse the tissue bath with Tyrode's solution containing the test compound (quinidine or metabolite) at the desired concentration.
-
Record action potentials continuously during drug application for a set duration (e.g., 30-60 minutes) to assess the time course of the effects.
-
Perform a washout by perfusing with drug-free Tyrode's solution and record the recovery of the action potential parameters.
4. Data Analysis:
-
Measure the following action potential parameters:
-
Resting Membrane Potential (RMP)
-
Action Potential Amplitude (APA)
-
Maximum upstroke velocity (Vmax)
-
Action Potential Duration at 50% and 90% repolarization (APD50 and APD90)
-
-
Compare the parameters before, during, and after drug application.
Solutions for Papillary Muscle Experiments:
-
Tyrode's Solution (in mM): NaCl 137, KCl 5.4, CaCl2 1.8, MgCl2 1.0, NaH2PO4 0.33, NaHCO3 12, Glucose 10. Gassed with 95% O2 / 5% CO2 to maintain pH 7.4.
-
Microelectrode Filling Solution: 3 M KCl.
Protocol 2: Whole-Cell Patch-Clamp Analysis of hERG Potassium Channels
This protocol details the whole-cell patch-clamp technique for assessing the effect of quinidine metabolites on the hERG (human Ether-à-go-go-Related Gene) potassium channel, a critical component of cardiac repolarization and a common target for drug-induced QT prolongation.
1. Cell Culture:
-
Culture a cell line stably expressing the hERG channel (e.g., HEK293 or CHO cells) under standard conditions.
-
Plate the cells onto glass coverslips 24-48 hours before the experiment.
2. Electrophysiological Recording:
-
Place a coverslip with cells in a recording chamber on the stage of an inverted microscope.
-
Perfuse the chamber with an external solution.
-
Fabricate patch pipettes from borosilicate glass capillaries with a resistance of 2-5 MΩ when filled with the internal solution.
-
Approach a cell with the patch pipette and form a high-resistance seal (GΩ seal).
-
Rupture the cell membrane to achieve the whole-cell configuration.
3. Voltage-Clamp Protocol and Data Acquisition:
-
Hold the cell at a holding potential of -80 mV.
-
Apply a depolarizing pulse to +20 mV for 2 seconds to activate the hERG channels.
-
Repolarize the membrane to -50 mV to elicit the characteristic hERG tail current.
-
Record the currents using a patch-clamp amplifier and appropriate data acquisition software.
4. Experimental Procedure:
-
Record baseline hERG currents.
-
Apply the test compound at various concentrations to the cell via the perfusion system.
-
Record hERG currents at each concentration until a steady-state effect is reached.
5. Data Analysis:
-
Measure the peak amplitude of the hERG tail current.
-
Normalize the current amplitude at each drug concentration to the baseline current.
-
Plot the concentration-response curve and fit it with the Hill equation to determine the IC50 value.
Solutions for hERG Patch-Clamp Experiments:
-
External Solution (in mM): NaCl 140, KCl 4, CaCl2 2, MgCl2 1, HEPES 10, Glucose 10. pH adjusted to 7.4 with NaOH.
-
Internal Solution (in mM): KCl 130, MgCl2 1, EGTA 5, HEPES 10, Mg-ATP 5. pH adjusted to 7.2 with KOH.
Mandatory Visualizations
Caption: Experimental workflow for in vitro electrophysiology studies.
Caption: Key ion channels in the cardiac action potential and sites of action for quinidine.
References
- 1. Quinidine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Comparative in vitro electrophysiology of quinidine, its major metabolites and dihydroquinidine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Comparative electrophysiologic effects of metabolites of quinidine and hydroquinidine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Antiarrhythmic activity of two quinidine metabolites in experimental reperfusion arrhythmia: relative potency and pharmacodynamic interaction with the parent drug - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Stereoselective Blockage of Quinidine and Quinine in the hERG Channel and the Effect of Their Rescue Potency on Drug-Induced hERG Trafficking Defect - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Inhibition of the current of heterologously expressed HERG potassium channels by flecainide and comparison with quinidine, propafenone and lignocaine - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Effects of quinidine on action potentials and ionic currents in isolated canine ventricular myocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes & Protocols: Tandem Mass Spectrometry for N-Oxide Analysis
Audience: Researchers, scientists, and drug development professionals.
Introduction
N-oxide metabolites are common products of Phase I metabolism for many xenobiotics containing tertiary amine or aromatic nitrogen heterocycle moieties.[1][2] These metabolites can be pharmacologically active, contributing to the parent drug's efficacy or toxicity profile, making their quantification crucial in drug development and pharmacokinetic studies. However, N-oxides are often unstable, posing significant analytical challenges.[2] They can revert to the parent drug both in vivo and ex vivo, and undergo in-source fragmentation (deoxygenation) during mass spectrometric analysis.[1][3] Liquid chromatography-tandem mass spectrometry (LC-MS/MS) offers the high sensitivity and selectivity required for the accurate quantification of these challenging metabolites.[1][4][5] This document provides detailed protocols and application notes for the successful analysis of N-oxides using tandem mass spectrometry.
Challenges in N-Oxide Analysis
A primary challenge in the bioanalysis of N-oxides is their inherent instability. They can be susceptible to reduction back to the parent amine, which can be influenced by matrix components, sample processing conditions, and the temperature of the mass spectrometer's ion source.[1][3] This reversion can lead to an overestimation of the parent drug concentration and an underestimation of the N-oxide metabolite.
Another significant issue is the in-source deoxygenation, a process where the N-oxide loses its oxygen atom within the mass spectrometer's ion source, generating an ion with the same mass-to-charge ratio (m/z) as the parent drug.[3][6] This can interfere with the accurate quantification of the parent drug if not properly addressed through chromatographic separation.[7]
Experimental Workflows & Protocols
A typical workflow for the bioanalysis of N-oxide metabolites involves careful sample handling, robust extraction, chromatographic separation, and sensitive detection by tandem mass spectrometry.
Protocol 1: Sample Preparation by Protein Precipitation (PPT)
Protein precipitation is a simple and rapid method for sample cleanup, particularly for plasma samples. Acetonitrile is often preferred over methanol as it has been shown to cause less conversion of N-oxides back to the parent drug, especially in hemolyzed plasma.[7]
Materials:
-
Biological matrix (e.g., human plasma)
-
Internal Standard (IS) working solution (e.g., a stable isotope-labeled analog of the N-oxide or parent drug)[8]
-
Microcentrifuge tubes
-
Vortex mixer
-
Centrifuge capable of 14,000 rpm and 4°C[8]
Procedure:
-
Pipette 100 µL of the plasma sample into a microcentrifuge tube.
-
Add 10 µL of the working internal standard solution.
-
Add 300 µL of ice-cold acetonitrile to precipitate the proteins.[8]
-
Vortex the mixture vigorously for 1 minute.[8]
-
Centrifuge the samples at 14,000 rpm for 10 minutes at 4°C.[8]
-
Carefully transfer the supernatant to a clean tube or a 96-well plate.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen at approximately 40°C.[8][9]
-
Reconstitute the residue in 100 µL of the mobile phase used for LC-MS/MS analysis.[8][9]
Protocol 2: Sample Preparation by Solid-Phase Extraction (SPE)
SPE provides a cleaner extract compared to PPT, which can be beneficial for reducing matrix effects and improving sensitivity.
Materials:
-
SPE cartridges (e.g., C18)
-
Methanol (MeOH)
-
Deionized water
-
Elution solvent (e.g., Methanol)
-
Internal Standard (IS) working solution
-
Plasma samples
Procedure:
-
Conditioning: Condition the SPE cartridges with 1 mL of methanol, followed by 1 mL of water.[9]
-
Loading: Mix 200 µL of the plasma sample with 50 µL of the IS working solution. Load the mixture onto the conditioned SPE cartridge.[9]
-
Washing: Wash the cartridge with 1 mL of 5% methanol in water to remove polar interferences.[9]
-
Elution: Elute the analytes of interest with 1 mL of methanol.[9]
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the mobile phase.[9]
Protocol 3: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
Chromatographic separation is critical to resolve the N-oxide metabolite from its parent drug and other isomers, thereby preventing analytical interference from in-source deoxygenation.[7]
LC Parameters (Example for Usaramine and Usaramine N-oxide): [4]
-
Column: ACQUITY UPLC BEH C18 (50 × 2.1 mm, 1.7 µm)
-
Column Temperature: 45°C
-
Mobile Phase A: 0.1% formic acid with 5 mM ammonium acetate in water
-
Mobile Phase B: 0.1% formic acid in acetonitrile/methanol (9/1, v/v)
-
Flow Rate: 0.5 mL/min
-
Gradient:
-
0–0.2 min: 10% B
-
0.2–1.0 min: 10% to 60% B
-
1.0–1.1 min: 60% to 95% B
-
1.1–1.5 min: Hold at 95% B
-
1.5–2.0 min: Re-equilibrate at 10% B
-
-
Injection Volume: 1 µL
MS/MS Parameters (Example for Usaramine and Usaramine N-oxide): [4]
-
Ionization Mode: Positive Electrospray Ionization (ESI)
-
Source Temperature: 550°C
-
IonSpray Voltage: 5500 V
-
Detection Mode: Multiple Reaction Monitoring (MRM)
-
MRM Transitions:
-
Usaramine (URM): m/z 352.1 → 120.0 (Collision Energy: 37 eV)
-
Usaramine N-oxide (UNO): m/z 368.1 → 120.0 (Collision Energy: 42 eV)
-
Internal Standard (SCN): m/z 336.1 → 120.1 (Collision Energy: 36 eV)
-
Metabolic Pathway Visualization
N-oxidation is a key metabolic pathway for many drugs containing tertiary amine functionalities. This process is often mediated by cytochrome P450 (CYP) or flavin-containing monooxygenase (FMO) enzymes.[10]
Quantitative Data Summary
The following tables summarize the performance characteristics of various validated LC-MS/MS methods for the quantification of N-oxides in biological matrices.
Table 1: Performance of Validated LC-MS/MS Methods for N-Oxide Quantification
| Analyte(s) | Matrix | Linearity Range (ng/mL) | LLOQ (ng/mL) | Accuracy (%) | Precision (CV%) | Reference |
| Usaramine & Usaramine N-oxide | Rat Plasma | 1 - 2,000 | 1.0 | -5.3 to 3.1 | < 7.5 | [4] |
| Tamoxifen & Tamoxifen-N-oxide | Plasma | 0.4 - 1,480 (approx.) | 0.4 (approx.) | 86 - 103 | 0.2 - 8.4 | [1] |
| Clozapine & Clozapine-N-oxide | Human Plasma | Not specified | Not specified | Not specified | < 14 | [1] |
| Loxapine & Metabolites | Human Plasma | 0.05 - 20 | 0.05 | 86.4 - 109.3 | 0.0 - 13.8 | [1] |
| Nefopam N-Oxide | Human Plasma | 0.5 - 200 | 0.5 | 95.8 - 104.2 | < 10.5 | [9] |
| 2-hydroxypyridine N-oxide | API Matrix | 0.1 - 25 | 0.1 | 90 - 100 | Not specified | [11] |
Note: Some values were converted from nM for consistency.
Table 2: Effect of Extraction Solvent on N-Oxide Stability in Hemolyzed Plasma [7]
| Compound | Precipitating Solvent | % Conversion to Parent Drug |
| Dasatinib N-oxide | Methanol (MeOH) | up to 11.7% |
| Acetonitrile (ACN) | < 3.8% | |
| Pramoxine N-oxide | Methanol (MeOH) | up to 11.7% |
| Acetonitrile (ACN) | < 3.8% | |
| Bupivacaine N-oxide | Methanol (MeOH) | 100% |
| Acetonitrile (ACN) | < 5% |
Troubleshooting and Key Considerations
Successful N-oxide analysis requires careful attention to potential pitfalls such as metabolite instability and in-source conversion.
Key Considerations:
-
Sample Handling: To minimize the reversion of N-oxides to the parent drug, samples should be processed at low temperatures and under neutral or near-neutral pH conditions.[1]
-
Internal Standard: The use of a stable isotope-labeled internal standard (SIL-IS) is highly recommended to compensate for variability during sample preparation and potential matrix effects.[8]
-
Chromatography: Achieve baseline separation between the N-oxide and the parent drug to avoid quantification errors due to in-source fragmentation.[7]
-
Ionization Source: Electrospray ionization (ESI) is generally considered a "soft" ionization technique and is often preferred.[1] Atmospheric pressure chemical ionization (APCI) can sometimes lead to greater thermal degradation and deoxygenation.[3] Lowering the ion source temperature can help minimize this phenomenon.[3][6]
-
Method Validation: Thoroughly validate the method, paying close attention to the stability of the N-oxide metabolite in the biological matrix under various storage and handling conditions.[1]
Conclusion
Tandem mass spectrometry is an indispensable tool for the accurate quantification of N-oxide metabolites in complex biological matrices. The development of a robust and reliable LC-MS/MS method requires a thorough understanding of the unique challenges associated with these analytes, particularly their instability and potential for in-source conversion. By implementing the protocols and considering the key factors outlined in these application notes—including optimized sample preparation with appropriate solvents like acetonitrile, complete chromatographic separation from the parent drug, and careful optimization of MS source conditions—researchers can achieve accurate and reproducible results essential for drug development and clinical research.
References
- 1. researchgate.net [researchgate.net]
- 2. medipol.edu.tr [medipol.edu.tr]
- 3. Behavior of N-oxide derivatives in atmospheric pressure ionization mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. academic.oup.com [academic.oup.com]
- 5. A simplified LC-MS/MS method for the quantification of the cardiovascular disease biomarker trimethylamine-N-oxide and its precursors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Fragmentation of N-oxides (deoxygenation) in atmospheric pressure ionization: investigation of the activation process - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. altasciences.com [altasciences.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. hyphadiscovery.com [hyphadiscovery.com]
- 11. Trace level liquid chromatography tandem mass spectrometry quantification of the mutagenic impurity 2-hydroxypyridine N-oxide as its dansyl derivative - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Patch-Clamp Studies Involving Quinidine
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for conducting patch-clamp electrophysiology experiments to investigate the effects of quinidine on various ion channels. Quinidine, a classic class I antiarrhythmic agent, is a well-characterized blocker of multiple ion channels, making it a crucial tool in cardiac electrophysiology research and a reference compound in drug safety studies.
Mechanism of Action
Quinidine's primary mechanism of action is the direct blockade of voltage-gated ion channels. Its effects are complex and concentration-dependent, with significant interactions reported for sodium, potassium, and calcium channels. This multi-channel blockade underlies both its therapeutic antiarrhythmic effects and its potential proarrhythmic risk.[1]
Sodium Channel (Nav) Blockade: Quinidine blocks the fast inward sodium current (INa), which is responsible for the rapid depolarization (Phase 0) of the cardiac action potential.[1] This block is "use-dependent," meaning it becomes more pronounced at higher stimulation frequencies, a characteristic feature of its interaction with the Nav1.5 channel.[2] Quinidine exhibits a low affinity for the rested state of the channel and a higher affinity for the open and inactivated states.[3]
Potassium Channel (Kv) Blockade: Quinidine is a potent blocker of several potassium channels, most notably the human Ether-à-go-go-Related Gene (hERG) channel, which conducts the rapid component of the delayed rectifier potassium current (IKr).[4][5][6] Blockade of IKr prolongs the action potential duration (APD) and the QT interval on an electrocardiogram. Additionally, quinidine can block other potassium channels, including the transient outward current (Ito).[1]
Calcium Channel (Cav) Blockade: Quinidine can also reversibly block L-type calcium currents (ICaL), which contributes to its overall electrophysiological profile.[7] This effect can modulate the plateau phase of the cardiac action potential.
Quantitative Data: Inhibitory Potency of Quinidine
The half-maximal inhibitory concentration (IC50) of quinidine varies depending on the specific ion channel subtype, the expression system, and the experimental conditions. The following tables summarize reported IC50 values for key cardiac ion channels.
| Sodium Channel | Current | Species/Expression System | IC50 (µM) | Reference |
| hNav1.5 | Peak INa | HEK293 cells | 28.9 ± 2.2 | [8] |
| hNav1.5 | Late INa | HEK293 cells | Varies with protocol | [9] |
| Potassium Channel | Current | Species/Expression System | IC50 (µM) | Reference |
| hERG (Kv11.1) | IKr | CHO cells | 0.32 ± 0.03 | [10] |
| hKv1.5 | - | HEK293 cells | 7.2 (at +60 mV) | |
| Kv1.4 | - | Xenopus oocytes | ~80 (for 49% block) | [11] |
| Calcium Channel | Current | Species/Expression System | IC50 (µM) | Reference |
| Cav1.2 | ICaL | - | Varies | [7] |
Experimental Protocols
Detailed methodologies are crucial for obtaining reproducible and reliable data in patch-clamp experiments. Below are representative protocols for whole-cell voltage-clamp recordings.
Protocol 1: Whole-Cell Voltage-Clamp Recording of hNav1.5 Channels
This protocol is designed to assess the tonic and use-dependent block of human Nav1.5 channels expressed in a mammalian cell line (e.g., HEK293).[12]
A. Cell Preparation:
-
Culture HEK293 cells stably expressing hNav1.5 in appropriate culture medium.
-
Plate the cells onto glass coverslips 24-48 hours prior to the experiment to achieve 50-70% confluency.
-
On the day of the experiment, transfer a coverslip to the recording chamber on the microscope stage.
B. Solutions:
-
External Solution (in mM): 140 NaCl, 4 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose. Adjust pH to 7.4 with NaOH.[12]
-
Internal (Pipette) Solution (in mM): 120 CsF, 20 CsCl, 10 NaCl, 10 HEPES, 10 EGTA. Adjust pH to 7.2 with CsOH.[12]
-
Quinidine Stock Solution: Prepare a 10 mM stock solution of quinidine in DMSO. Dilute to the final desired concentrations in the external solution on the day of the experiment. Ensure the final DMSO concentration does not exceed 0.1%.[12]
C. Recording Procedure:
-
Pull patch pipettes from borosilicate glass capillaries to a resistance of 2-4 MΩ when filled with the internal solution.[12]
-
Establish a giga-ohm seal (>1 GΩ) with a target cell.[12]
-
Rupture the cell membrane to achieve the whole-cell configuration.[12]
-
Allow the cell to stabilize for 5-10 minutes before initiating recordings.
-
Perform recordings at room temperature (22-25 °C).
D. Voltage Protocols:
-
Tonic Block:
-
Hold the membrane potential at -120 mV.
-
Apply a 50 ms depolarizing pulse to -20 mV every 30 seconds to elicit the peak sodium current.
-
After establishing a stable baseline, perfuse the cell with the quinidine-containing external solution.
-
Continue recording until the blocking effect reaches a steady state.
-
-
Use-Dependent Block:
-
Hold the membrane potential at -120 mV.
-
Apply a train of 20 depolarizing pulses to -20 mV for 20 ms at a frequency of 1 Hz or 5 Hz.
-
Record the peak current for each pulse in the train.
-
After a washout period, perfuse the cell with the quinidine-containing external solution and repeat the pulse train.
-
E. Data Analysis:
-
Measure the peak inward current for each pulse.
-
Tonic Block Calculation: % Block = (1 - IQuinidine / IControl) * 100, where I is the peak current in the presence and absence of quinidine.[12]
-
Use-Dependent Block Analysis: Normalize the peak current of each pulse to the peak current of the first pulse in the train. Plot the normalized current against the pulse number to visualize the development of use-dependent block.
Protocol 2: Whole-Cell Voltage-Clamp Recording of hERG Channels
This protocol is for assessing the block of hERG channels expressed in a suitable cell line.
A. Cell Preparation:
-
Follow the same cell culture and plating procedures as for Nav1.5, using a cell line stably expressing hERG channels.
B. Solutions:
-
External Solution (in mM): 145 NaCl, 4 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose. Adjust pH to 7.4 with NaOH.
-
Internal (Pipette) Solution (in mM): 120 KF, 20 KCl, 10 HEPES, 10 EGTA. Adjust pH to 7.2 with KOH.[10]
-
Quinidine Stock Solution: Prepare as described in Protocol 1.
C. Recording Procedure:
-
Follow the same recording procedure as for Nav1.5.
D. Voltage Protocol:
-
Hold the membrane potential at -80 mV.
-
Apply a depolarizing step to +20 mV for 2 seconds to activate and then inactivate the channels.
-
Repolarize to -50 mV for 2 seconds to record the deactivating tail current, which is used to quantify hERG current amplitude.
-
Repeat this protocol at a regular interval (e.g., every 15 seconds) to establish a stable baseline before and during quinidine application.
E. Data Analysis:
-
Measure the peak tail current amplitude at -50 mV.
-
Calculate the percentage of block as described for the tonic block in Protocol 1.
-
Construct concentration-response curves by plotting the percentage of block against the quinidine concentration and fit with the Hill equation to determine the IC50.
Signaling Pathways and Experimental Workflows
The primary interaction of quinidine with ion channels is a direct physical blockade of the pore. However, the functional consequences of this blockade can be understood in the context of the channel's gating states and the overall experimental workflow.
The following diagram illustrates a typical experimental workflow for a patch-clamp study investigating an ion channel blocker like quinidine.
Quinidine's blockade of sodium channels is state-dependent, with higher affinity for open and inactivated states. This relationship can be visualized as follows:
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. Quinidine blocks cardiac sodium channels during opening and slow inactivation in guinea-pig papillary muscle - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Quinidine blocks cardiac sodium channels during opening and slow inactivation in guinea-pig papillary muscle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Extracellular potassium dependency of block of HERG by quinidine and cisapride is primarily determined by the permeant ion and not by inactivation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Comparison of kinetic properties of quinidine and dofetilide block of HERG channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Stereoselective Blockage of Quinidine and Quinine in the hERG Channel and the Effect of Their Rescue Potency on Drug-Induced hERG Trafficking Defect - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Effects of quinidine on action potentials and ionic currents in isolated canine ventricular myocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. sophion.com [sophion.com]
- 11. Kv1.4 channel block by quinidine: evidence for a drug-induced allosteric effect - PMC [pmc.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
Application Note: Synthesis and Characterization of 10,11-dihydroxydihydroquinidine N-oxide
Audience: Researchers, scientists, and drug development professionals.
Purpose: This document provides a detailed protocol for the chemical synthesis and characterization of 10,11-dihydroxydihydroquinidine N-oxide, a metabolite of quinidine.
Introduction
Quinidine, a class I antiarrhythmic agent, undergoes extensive metabolism in the body, leading to the formation of several metabolites. One such metabolite is 10,11-dihydroxydihydrothis compound. The study of such metabolites is crucial for understanding the drug's overall pharmacological and toxicological profile. This application note details the chemical synthesis of 10,11-dihydroxydihydrothis compound, which can be used as a reference standard for metabolic studies, and provides protocols for its characterization. The synthesis is accomplished in a three-step process starting from dihydroquinidine.[1] The N-oxide functional group is known to influence the physicochemical properties of molecules, such as increasing water solubility and decreasing membrane permeability, which can be significant for drug development.[2][3]
Metabolic Pathway of Dihydroquinidine
The following diagram illustrates the metabolic conversion of dihydroquinidine to its 10,11-dihydroxy N-oxide metabolite. This pathway involves initial oxidation to the N-oxide, followed by dihydroxylation.
Caption: Metabolic conversion of dihydroquinidine.
Experimental Protocols
Synthesis of 10,11-dihydroxydihydrothis compound
The synthesis of 10,11-dihydroxydihydrothis compound is achieved in three steps from dihydroquinidine (1b).[1]
Step 1: Synthesis of Dihydroquinidine N'-oxide
-
Dissolve dihydroquinidine (1b) in a suitable solvent such as dichloromethane.
-
Add an oxidizing agent, for example, meta-chloroperoxybenzoic acid (m-CPBA), portion-wise at 0 °C.
-
Stir the reaction mixture at room temperature and monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction with a reducing agent like sodium thiosulfate.
-
Extract the aqueous layer with an organic solvent, dry the combined organic layers over sodium sulfate, and concentrate under reduced pressure to obtain the crude N-oxide.
Step 2: Synthesis of the Olefin Intermediate
-
Subject the crude N-oxide from the previous step to a Polonovski-type rearrangement.
-
Treat the N-oxide with trifluoroacetic anhydride (TFAA) in a chlorinated solvent at a low temperature.
-
After the reaction is complete, neutralize the mixture and extract the product.
-
Purify the resulting olefin intermediate by column chromatography.
Step 3: Dihydroxylation to form 10,11-dihydroxydihydrothis compound
-
Dissolve the purified olefin intermediate in a mixture of acetone and water.
-
Add a catalytic amount of osmium tetroxide (OsO4) and an excess of a co-oxidant like N-methylmorpholine N-oxide (NMO).
-
Stir the mixture at room temperature until the reaction is complete as indicated by TLC.
-
Quench the reaction with sodium sulfite.
-
Extract the product, dry the organic layer, and concentrate.
-
Purify the final product, 10,11-dihydroxydihydrothis compound (7b), by chromatography.[1]
The following diagram outlines the experimental workflow for the synthesis.
Caption: Synthesis workflow for the target metabolite.
Analytical Characterization
The synthesized 10,11-dihydroxydihydrothis compound should be characterized using standard analytical techniques to confirm its identity and purity.
High-Performance Liquid Chromatography (HPLC)
A reverse-phase HPLC method can be employed for purity assessment.
-
Column: C18, 5 µm, 4.6 x 250 mm
-
Mobile Phase: A gradient of acetonitrile and a buffer (e.g., ammonium acetate) can be used. A simple isocratic system with methanol: 1 N ammonium nitrate: 2 N ammonium hydroxide (28:1:1 v/v) has also been reported for related compounds.[4]
-
Flow Rate: 1.0 mL/min
-
Detection: UV at 235 nm or fluorescence detection.[5]
-
Injection Volume: 20 µL
Mass Spectrometry (MS)
High-resolution mass spectrometry can be used to confirm the molecular weight of the synthesized compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR spectroscopy are essential for structural elucidation. The chemical shifts and coupling constants for the metabolites of quinidine have been assigned via 2D COSY ¹H-NMR spectroscopy.[1]
Quantitative Data
The following table summarizes the expected data for the synthesis and characterization of 10,11-dihydroxydihydrothis compound.
| Parameter | Value | Reference |
| Molecular Formula | C₂₀H₂₆N₂O₄ | Calculated |
| Molecular Weight | 358.43 g/mol | Calculated |
| ¹H NMR (CDCl₃, δ) | Specific peak assignments are detailed in the referenced literature. | [1] |
| Purity (HPLC) | >95% | Expected |
Discussion
The successful synthesis and characterization of 10,11-dihydroxydihydrothis compound provide a valuable tool for researchers in drug metabolism and pharmacology. This synthesized standard can be used for the quantitative analysis of this metabolite in biological samples, aiding in pharmacokinetic and pharmacodynamic studies. The detailed protocols provided herein should enable the reproducible synthesis and analysis of this important quinidine metabolite. Various analytical methods, primarily HPLC-based, have been developed for the simultaneous determination of quinidine and its metabolites in biological fluids, which can be adapted for the newly synthesized compound.[5][6][7]
References
- 1. Synthesis of 10,11-dihydroxydihydrothis compound, a new metabolite of quinidine. Preparation and 1H-nmr spectroscopy of the metabolites of quinine and quinidine and conformational analysis via 2D COSY nmr spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Medicinal Chemistry of Drugs with N-Oxide Functionalities - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. An HPLC method for the quantitation of quinidine and its metabolites in plasma: an application to a quinidine-phenytoin drug interaction study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Determination of quinidine and its major metabolites by high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Plasma concentrations of quinidine, its major metabolites, and dihydroquinidine in patients with torsades de pointes - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Analytical Detection of Metabolites in Urine
For Researchers, Scientists, and Drug Development Professionals
These application notes provide an overview and detailed protocols for the principal analytical techniques used in urine metabolomics: Liquid Chromatography-Mass Spectrometry (LC-MS), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) Spectroscopy.
Introduction
Urine is a valuable biofluid for metabolomic studies due to its non-invasive collection and rich composition of metabolic end-products.[1][2] The analysis of the urinary metabolome can provide critical insights into an individual's physiological state, disease processes, and response to therapeutic interventions.[1][3] The selection of an appropriate analytical platform is crucial and depends on the specific research question, the classes of metabolites of interest, and the desired level of sensitivity and quantification. This document outlines the methodologies for the three most prominent techniques in the field.
Core Analytical Platforms: A Comparative Overview
Liquid Chromatography-Mass Spectrometry (LC-MS), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy are the most commonly employed platforms for urinary metabolic profiling.[4] Each technique offers distinct advantages and is suited for different types of metabolites.
-
LC-MS is highly versatile and sensitive, making it ideal for detecting a broad range of polar and non-polar metabolites present at low concentrations.[5] It combines the separation power of liquid chromatography with the mass-analyzing capabilities of a mass spectrometer.[5]
-
GC-MS is a robust and highly reproducible technique, particularly well-suited for the analysis of volatile and thermally stable small molecules, such as organic acids, amino acids, and sugars, which often require chemical derivatization.[5][6]
-
NMR Spectroscopy is a non-destructive and highly quantitative technique that requires minimal sample preparation.[1][7] It is particularly effective for identifying and quantifying highly abundant metabolites.[1]
Data Presentation: Quantitative Performance of Analytical Techniques
The choice of analytical technique can significantly impact the coverage and quantification of the urinary metabolome. The following table summarizes key quantitative parameters for each platform.
| Parameter | LC-MS | GC-MS | NMR Spectroscopy |
| Number of Metabolites Detected | Hundreds to thousands[5][8] | ~400-600[4] | ~50-100 (reliably quantified)[7][9] |
| Reproducibility (CV%) | <10% (QC), <20% (samples)[10][11] | High reproducibility[5] | <5% (intra-assay)[7] |
| Sensitivity | High (pM to nM range)[5] | High (for volatile compounds)[5] | Moderate (µM range)[12] |
| Quantification | Relative or absolute (with standards) | Relative or absolute (with standards) | Absolute[1] |
| Throughput | High[10][13] | Moderate[4] | High (with automation)[14] |
| Metabolite Coverage | Broad (lipids, amino acids, etc.)[5] | Volatile compounds, fatty acids, sugars[5] | Highly abundant metabolites, organic acids[1] |
Experimental Workflows and Protocols
A standardized workflow is essential for reproducible and meaningful results in urine metabolomics.[5] This involves careful sample collection and preparation, followed by instrumental analysis and data processing.
General Urine Sample Collection and Handling Protocol
Consistent sample collection is critical to minimize pre-analytical variability.[5]
Materials:
-
Sterile, chemically inert polypropylene collection containers[5]
-
Centrifuge
-
-80°C freezer
Protocol:
-
Collection: Collect first-morning void or samples at a fixed time point to reduce diurnal variation.[5]
-
Initial Processing: Within 2 hours of collection, centrifuge the urine at a low temperature (e.g., 4°C) to remove cells and particulate matter.[15]
-
Aliquoting and Storage: Immediately aliquot the supernatant into multiple tubes to avoid repeated freeze-thaw cycles and store at -80°C until analysis.[2][5]
Application Note 1: Untargeted Urine Metabolomics using LC-MS
This protocol details the preparation and analysis of urine samples for untargeted metabolomics using Liquid Chromatography-Mass Spectrometry (LC-MS).
Experimental Protocol: LC-MS
1. Sample Preparation:
-
Thawing: Thaw frozen urine samples on ice.[6]
-
Protein Precipitation: Add 400 µL of cold acetonitrile to 200 µL of urine sample.[16]
-
Vortexing: Vortex the mixture for 30 seconds.[16]
-
Centrifugation: Centrifuge at 14,000 x g for 10 minutes at 4°C to pellet proteins.[16]
-
Supernatant Transfer: Transfer the supernatant to a new tube.
-
Drying: Dry the supernatant under a vacuum.[16]
-
Reconstitution: Reconstitute the dried extract in 200 µL of 2% acetonitrile in water.[16]
-
Quality Control (QC) Samples: Prepare a pooled QC sample by mixing equal aliquots from a representative subset of samples.[16]
2. LC-MS Analysis:
-
LC System: Waters ACQUITY H-class LC system.[16]
-
Column: Waters HSS C18 column (3.0 × 100 mm, 1.7 µm).[16]
-
Mobile Phase A: 0.1% formic acid in water.[16]
-
Mobile Phase B: Acetonitrile.[16]
-
Gradient Elution (18 minutes): [16]
-
0–1 min: 2% B
-
1–3 min: 2–55% B
-
3–8 min: 55–100% B
-
8–13 min: 100% B
-
13–13.1 min: 100–2% B
-
13.1–18 min: 2% B
-
-
Flow Rate: 0.5 mL/min.[16]
-
Column Temperature: 45°C.[16]
-
Mass Spectrometer: LTQ-Orbitrap Velos Pro (Thermo Fisher Scientific).[16]
-
Ionization Mode: Positive electrospray ionization (ESI).[4]
-
Mass Range: m/z 100–1000.[16]
-
Data Analysis: Process raw data for peak picking, alignment, and normalization. Use statistical methods like PCA and PLS-DA for pattern recognition.[5][17]
Application Note 2: Urinary Metabolic Profiling using GC-MS
This protocol describes the analysis of urinary metabolites using Gas Chromatography-Mass Spectrometry (GC-MS), which requires a derivatization step to increase the volatility of the analytes.
Experimental Protocol: GC-MS
1. Sample Preparation:
-
Thawing: Thaw frozen urine samples in an ice bath.[6]
-
Urea Removal (Optional but recommended): Treat samples with urease to break down urea, which can interfere with the analysis.[18] A common protocol involves adding 200 µL of urease solution and sonicating for 1 hour.[18]
-
Extraction: Add 900 µL of methanol to 100 µL of urine, vortex for 5 minutes, and centrifuge at 15,928 x g for 10 minutes at 4°C.[6]
-
Supernatant Transfer: Collect 400 µL of the supernatant.[6]
-
Derivatization: [6]
-
Dry the supernatant.
-
Add 50 µL of methoxyamine hydrochloride in pyridine and incubate for 90 minutes at 30°C.
-
Add 50 µL of N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) and incubate for 30 minutes at 37°C.
-
-
Final Centrifugation: Centrifuge at 13,572 x g for 5 minutes at 4°C.[6]
-
Transfer: Transfer 80 µL of the supernatant to a GC vial for analysis.[6]
2. GC-MS Analysis:
-
GC System: Agilent 7890B or similar.
-
Column: DB-5ms capillary column (30 m x 0.25 mm, 0.25 µm) or equivalent.
-
Carrier Gas: Helium.
-
Injection Mode: Splitless.
-
Temperature Program:
-
Initial temperature: 70°C, hold for 1 min.
-
Ramp to 310°C at 5°C/min.
-
Hold at 310°C for 10 min.
-
-
Mass Spectrometer: Agilent 5977A MSD or similar.
-
Ionization: Electron Impact (EI) at 70 eV.
-
Mass Range: m/z 50–600.
-
Data Analysis: Deconvolve the chromatograms and identify metabolites by comparing mass spectra and retention indices to established libraries (e.g., NIST, Fiehn).[4]
Application Note 3: Quantitative Metabolite Analysis by NMR Spectroscopy
This protocol outlines the straightforward sample preparation and analysis for quantitative urinary metabolomics using Nuclear Magnetic Resonance (NMR) spectroscopy.
Experimental Protocol: NMR
1. Sample Preparation:
-
Thawing: Thaw frozen urine samples on ice.[9]
-
Buffering: Mix 630 µL of urine with 70 µL of a phosphate buffer (pH 7.4) containing a chemical shift reference standard (e.g., 0.1% TSP-d4).[9]
-
Vortexing: Vortex the mixture for 20 seconds.[9]
-
Transfer: Transfer the mixture to an NMR tube.
2. NMR Analysis:
-
Spectrometer: Bruker Avance III 600 MHz spectrometer or equivalent.
-
Probe: 5 mm cryoprobe.
-
Experiment: Standard 1D ¹H-NMR experiment with water suppression (e.g., NOESYPR1D).
-
Acquisition Parameters:
-
Number of scans: 64-128
-
Relaxation delay: 4 s
-
Acquisition time: 2.73 s
-
-
Data Processing:
-
Apply Fourier transformation, phase correction, and baseline correction.
-
Reference the chemical shifts to the TSP signal at 0.0 ppm.
-
-
Quantification: Integrate the signals of known metabolites and compare them to the integral of the reference standard (TSP) to determine their concentrations.[7][9]
Metabolic Pathway Analysis
A key outcome of metabolomics studies is the identification of perturbed metabolic pathways. Metabolites identified and quantified by the techniques above can be mapped to known pathways to provide biological context.
References
- 1. Standardizing the experimental conditions for using urine in NMR-based metabolomic studies with a particular focus on diagnostic studies: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. harvest.usask.ca [harvest.usask.ca]
- 3. Optimization of Sample Preparation for Metabolomics Exploration of Urine, Feces, Blood and Saliva in Humans Using Combined NMR and UHPLC-HRMS Platforms - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Urine Metabolomics: Methods, Applications & Best Practices - Creative Proteomics [creative-proteomics.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Proof of concept for quantitative urine NMR metabolomics pipeline for large-scale epidemiology and genetics - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Nuclear Magnetic Resonance Metabolomic Profiling and Urine Chemistries in Incident Kidney Stone Formers Compared with Controls - PMC [pmc.ncbi.nlm.nih.gov]
- 10. High-Precision Automated Workflow for Urinary Untargeted Metabolomic Epidemiology - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. analyticalscience.wiley.com [analyticalscience.wiley.com]
- 13. pubs.acs.org [pubs.acs.org]
- 14. pubs.acs.org [pubs.acs.org]
- 15. Urine Sample Collection and Preparation in Metabolomics - Creative Proteomics [metabolomics.creative-proteomics.com]
- 16. Characterization of LC-MS based urine metabolomics in healthy children and adults - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Tutorial1 [cimcb.github.io]
- 18. Urine metabolome analysis by gas chromatography-mass spectrometry (GC-MS): Standardization and optimization of protocols for urea removal and short-term sample storage - PubMed [pubmed.ncbi.nlm.nih.gov]
Utilizing Quinidine N-oxide in Drug Metabolism Research: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview and experimental protocols for the use of Quinidine N-oxide, a primary metabolite of quinidine, in drug metabolism research. This compound serves as a valuable tool in characterizing the activity of cytochrome P450 enzymes, particularly CYP3A4, and in understanding the broader metabolic profile of quinidine.
Introduction
Quinidine, a well-known antiarrhythmic drug, undergoes extensive metabolism in the liver, primarily mediated by cytochrome P450 (CYP) enzymes. One of its major metabolites is this compound. Understanding the formation and disposition of this metabolite is crucial for comprehending the overall pharmacokinetics and potential drug-drug interactions of quinidine. This compound is formed predominantly through the action of CYP3A4, making its rate of formation a useful indicator of this enzyme's activity. While quinidine is a potent inhibitor of CYP2D6, its metabolite, this compound, exhibits significantly weaker inhibitory effects.[1]
Applications of this compound in Drug Metabolism Research
-
CYP3A4 Phenotyping: The formation of this compound can be utilized as a probe reaction to determine the activity of CYP3A4 in in vitro systems, such as human liver microsomes.[1][2]
-
Metabolite Profiling: Studying the formation of this compound is an essential component of characterizing the complete metabolic profile of quinidine.
-
Drug Interaction Studies: Investigating the inhibitory effects of new chemical entities (NCEs) on the formation of this compound can help predict potential drug-drug interactions involving CYP3A4.
-
Comparative Metabolism: Comparing the formation of this compound across different species can aid in the selection of appropriate animal models for preclinical studies.
Quantitative Data Summary
The following tables summarize key quantitative data related to the formation and activity of this compound.
Table 1: Michaelis-Menten Kinetic Parameters for the Formation of Quinidine Metabolites in Human Liver Microsomes
| Metabolite | Enzyme | Km (µM) | Vmax (nmol/mg/h) |
| This compound | CYP3A4 (low affinity) | 76.1 | 15.9 |
| 3-hydroxyquinidine | CYP3A4 | 74.2 | 74.4 |
Data sourced from Nielsen et al., 1999.[1]
Table 2: Inhibitory Potency of Quinidine and its Metabolites on CYP2D6 Activity
| Compound | Ki (µM) |
| Quinidine | 0.027 |
| Dihydroquinidine | 0.013 |
| 3-hydroxyquinidine | 0.43 |
| O-desmethylquinidine | ~2.3 |
| This compound | ~2.3 |
Data sourced from Gheyas et al., 1995.
Experimental Protocols
Protocol 1: Determination of CYP3A4 Activity using this compound Formation in Human Liver Microsomes
This protocol describes an in vitro assay to measure the activity of CYP3A4 by quantifying the formation of this compound from quinidine.
Materials:
-
Human Liver Microsomes (HLMs)
-
Quinidine
-
NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
-
Potassium phosphate buffer (pH 7.4)
-
Acetonitrile (ACN)
-
This compound analytical standard
-
Internal Standard (IS) for LC-MS/MS analysis (e.g., a structurally related compound not present in the incubation)
-
LC-MS/MS system
Procedure:
-
Preparation of Reagents:
-
Prepare a stock solution of quinidine in a suitable solvent (e.g., methanol or DMSO).
-
Prepare working solutions of quinidine in potassium phosphate buffer.
-
Prepare the NADPH regenerating system according to the manufacturer's instructions.
-
-
Incubation:
-
Pre-warm a suspension of HLMs (e.g., 0.2-0.5 mg/mL protein concentration) in potassium phosphate buffer at 37°C for 5 minutes.
-
Add quinidine to the HLM suspension to achieve the desired final concentration (e.g., a concentration around the Km, approximately 75 µM).
-
Initiate the metabolic reaction by adding the NADPH regenerating system.
-
Incubate the mixture at 37°C with gentle shaking for a specific time (e.g., 15-30 minutes). The incubation time should be within the linear range of metabolite formation.
-
Terminate the reaction by adding an equal volume of ice-cold acetonitrile.
-
-
Sample Processing:
-
Vortex the terminated reaction mixture to precipitate proteins.
-
Centrifuge the mixture at high speed (e.g., 14,000 rpm) for 10 minutes to pellet the precipitated protein.
-
Transfer the supernatant to a clean tube or a 96-well plate.
-
Add the internal standard to the supernatant.
-
-
LC-MS/MS Analysis:
-
Analyze the samples using a validated LC-MS/MS method to quantify the concentration of this compound.
-
Generate a standard curve using the this compound analytical standard to determine the concentration of the metabolite in the samples.
-
-
Data Analysis:
-
Calculate the rate of this compound formation (e.g., in pmol/min/mg protein).
-
This rate is a measure of the CYP3A4 activity in the HLM sample.
-
Protocol 2: In Vitro Inhibition of CYP3A4-Mediated this compound Formation
This protocol is designed to assess the inhibitory potential of a test compound on CYP3A4 activity by measuring its effect on the formation of this compound.
Materials:
-
Same as Protocol 1
-
Test compound (potential inhibitor)
-
Positive control inhibitor (e.g., Ketoconazole, a known potent CYP3A4 inhibitor)
Procedure:
-
Preparation of Reagents:
-
Prepare stock and working solutions of the test compound and the positive control inhibitor.
-
-
Incubation:
-
Pre-incubate the HLMs with various concentrations of the test compound or the positive control inhibitor at 37°C for a specified time (e.g., 10-15 minutes). A vehicle control (containing the solvent used for the test compound) should also be included.
-
Add quinidine to the pre-incubated mixture.
-
Initiate the reaction by adding the NADPH regenerating system.
-
Incubate and terminate the reaction as described in Protocol 1.
-
-
Sample Processing and LC-MS/MS Analysis:
-
Process the samples and analyze them by LC-MS/MS as described in Protocol 1.
-
-
Data Analysis:
-
Determine the rate of this compound formation in the presence of different concentrations of the test compound and the positive control.
-
Calculate the percentage of inhibition for each concentration of the test compound relative to the vehicle control.
-
Plot the percentage of inhibition against the logarithm of the test compound concentration and fit the data to a suitable model to determine the IC50 value (the concentration of the inhibitor that causes 50% inhibition of enzyme activity).
-
Analytical Method: HPLC-MS/MS for this compound Quantification
A sensitive and specific LC-MS/MS method is required for the accurate quantification of this compound in in vitro samples.
Table 3: Example HPLC-MS/MS Parameters
| Parameter | Condition |
| HPLC System | |
| Column | C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm) |
| Mobile Phase A | Water with 0.1% formic acid |
| Mobile Phase B | Acetonitrile with 0.1% formic acid |
| Gradient | Start with a low percentage of B, ramp up to a high percentage of B to elute the analyte, then return to initial conditions for re-equilibration. |
| Flow Rate | 0.3 - 0.5 mL/min |
| Column Temperature | 40°C |
| Injection Volume | 5 - 10 µL |
| Mass Spectrometer | |
| Ionization Mode | Positive Electrospray Ionization (ESI+) |
| MS/MS Transition | This compound: Precursor ion (e.g., m/z 341.2) -> Product ion (e.g., m/z 182.1) |
| Internal Standard: Precursor ion -> Product ion | |
| Dwell Time | 50-100 ms |
Note: These parameters are illustrative and should be optimized for the specific instrumentation and experimental conditions.
Visualizations
References
Troubleshooting & Optimization
Improving the yield and purity of Quinidine N-oxide synthesis.
Welcome to the technical support center for the synthesis of Quinidine N-oxide. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to improve the yield and purity of your synthesis.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for the synthesis of this compound?
A1: The synthesis of this compound is typically achieved through the oxidation of the tertiary nitrogen atom in the quinuclidine ring of quinidine. While specific literature on this compound synthesis is not abundant, methods can be adapted from the well-documented synthesis of its diastereomer, Quinine N-oxide. The most common oxidizing agents used are:
-
Ozone (O₃): This method offers regioselective oxidation of the quinuclidine nitrogen.[1][2]
-
Hydrogen Peroxide (H₂O₂): A common and accessible oxidizing agent for N-oxide formation.[3]
-
meta-Chloroperoxybenzoic Acid (m-CPBA): A widely used peroxyacid for the oxidation of amines to N-oxides.
Q2: How can I monitor the progress of the reaction?
A2: Thin-Layer Chromatography (TLC) is a rapid and effective technique to monitor the reaction's progress. This compound is more polar than quinidine, resulting in a lower Rf value. A typical mobile phase for TLC analysis is a mixture of methanol and acetone (e.g., 1:1 v/v) on a silica gel plate.[1] The disappearance of the quinidine spot and the appearance of a new, lower Rf spot indicate the formation of the N-oxide.
Q3: What are the potential side reactions and impurities I should be aware of?
A3: During the synthesis of this compound, several side reactions can occur, leading to impurities that affect the yield and purity of the final product. These include:
-
Over-oxidation: Oxidation of other functional groups in the quinidine molecule, such as the vinyl group or the secondary alcohol at C9, can occur, especially with strong oxidizing agents or harsh reaction conditions.
-
N-oxidation of the quinoline nitrogen: While the quinuclidine nitrogen is more basic and generally more susceptible to oxidation, some oxidation of the quinoline nitrogen can occur, leading to the formation of a di-N-oxide impurity.
-
Degradation of the quinidine skeleton: Prolonged reaction times or high temperatures can lead to the degradation of the starting material and product.
Q4: What are the recommended methods for purifying this compound?
A4: Purification of this compound can be achieved through standard laboratory techniques:
-
Extraction: After the reaction, the product can be extracted from the aqueous phase using an organic solvent like dichloromethane.
-
Column Chromatography: Silica gel column chromatography is an effective method for purifying the crude product. Due to the polar nature of the N-oxide, a polar solvent system is required for elution. A gradient of methanol in dichloromethane is a common choice.
-
Crystallization: If a suitable solvent system is found, crystallization can provide a high-purity product.
Troubleshooting Guide
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Low or no product yield | 1. Inactive oxidizing agent. 2. Insufficient reaction time or temperature. 3. Incorrect stoichiometry of reagents. | 1. Use a fresh batch of the oxidizing agent. 2. Monitor the reaction by TLC and adjust the reaction time and temperature accordingly. 3. Ensure the correct molar ratio of quinidine to the oxidizing agent is used. |
| Presence of multiple spots on TLC, indicating impurities | 1. Over-oxidation leading to side products. 2. Incomplete reaction, with starting material remaining. 3. Degradation of the product. | 1. Use a milder oxidizing agent or lower the reaction temperature. 2. Increase the reaction time or the amount of oxidizing agent. 3. Reduce the reaction time and temperature. |
| Difficulty in isolating the product | 1. The product is highly soluble in the aqueous phase. 2. Formation of an emulsion during extraction. | 1. Perform multiple extractions with an appropriate organic solvent. 2. Add a saturated brine solution to break the emulsion. |
| Low purity after purification | 1. Inefficient separation by column chromatography. 2. Co-elution of impurities with the product. | 1. Optimize the solvent system for column chromatography to achieve better separation. 2. Consider using a different stationary phase or a different purification technique like preparative HPLC. |
Experimental Protocols
Method 1: Oxidation with Ozone (Adapted from Quinine N-oxide synthesis)[1][2]
This protocol is adapted from the synthesis of Quinine N-oxide and is expected to be applicable to Quinidine.
Materials:
-
Quinidine
-
Acetone
-
Water
-
Ozone generator
-
Dichloromethane
-
Magnesium sulfate (anhydrous)
Procedure:
-
Dissolve Quinidine in a 95:5 mixture of acetone and water.
-
Cool the solution to a temperature between -12°C and 0°C using an ice-salt bath.
-
Bubble ozone through the solution at a low flow rate. Monitor the reaction progress by TLC.
-
Once the reaction is complete (disappearance of the starting material spot), purge the solution with nitrogen gas to remove excess ozone.
-
Add water to the reaction mixture and extract the product with dichloromethane (3 x volumes).
-
Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude this compound.
-
Purify the crude product by silica gel column chromatography using a gradient of methanol in dichloromethane.
Data Presentation:
| Reactant | Oxidizing Agent | Solvent | Temperature | Yield of Quinine N-oxide |
| Quinine | Ozone (O₃) | Acetone:Water (95:5) | -12°C to 0°C | 72%[1] |
Method 2: Oxidation with Hydrogen Peroxide (Adapted from Quinine N-oxide synthesis)[3]
This protocol is a general method that can be adapted for the N-oxidation of quinidine.
Materials:
-
Quinidine
-
Hydrogen peroxide (30% solution)
-
Methanol
-
Dichloromethane
-
Sodium sulfite solution (10%)
Procedure:
-
Dissolve Quinidine in methanol.
-
Add hydrogen peroxide solution dropwise to the quinidine solution at room temperature.
-
Stir the reaction mixture and monitor its progress by TLC.
-
Upon completion, quench the excess hydrogen peroxide by adding a 10% aqueous solution of sodium sulfite.
-
Remove the methanol under reduced pressure.
-
Add water to the residue and extract the product with dichloromethane.
-
Dry the combined organic layers over anhydrous sodium sulfate, filter, and evaporate the solvent to get the crude product.
-
Purify by silica gel column chromatography.
Data Presentation:
| Reactant | Oxidizing Agent | Solvent | Temperature | Yield of Quinine N-oxide |
| Quinine | Hydrogen Peroxide (H₂O₂) | Methanol | Room Temperature | Not specified[3] |
Visualizations
References
Technical Support Center: Navigating the Solubility of N-Oxide Compounds in In Vitro Assays
Welcome to our dedicated technical support center for researchers, scientists, and drug development professionals. This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address the unique solubility challenges presented by N-oxide compounds in in vitro assays. Our goal is to equip you with the knowledge and practical methodologies to ensure the accuracy and reliability of your experimental results.
Frequently Asked Questions (FAQs)
Q1: Why is my N-oxide compound precipitating in my aqueous assay buffer?
A1: Precipitation of N-oxide compounds in aqueous buffers is a common issue that can arise from several factors:
-
Exceeding Solubility Limits: The concentration of your N-oxide compound may surpass its intrinsic aqueous solubility. While the N-oxide moiety generally enhances water solubility compared to the parent amine due to its highly polar nature and ability to form strong hydrogen bonds, the overall solubility is still dictated by the entire molecular structure.[1][2][3]
-
"Solvent Shock": Many stock solutions of test compounds are prepared in organic solvents like DMSO. When a small volume of this concentrated stock is introduced into a large volume of aqueous buffer, the rapid change in solvent polarity can cause the compound to "crash out" or precipitate.
-
pH and Ionic Strength: The pH and ionic strength of your assay buffer can significantly influence the solubility of your N-oxide compound.[4][5][6] N-oxides are weakly basic and can be protonated at acidic pH, which may alter their solubility.[7]
-
Interactions with Media Components: Components of your assay buffer or cell culture media, such as salts and proteins, can interact with your N-oxide compound, leading to the formation of insoluble complexes.
Q2: How can I improve the solubility of my N-oxide compound for my in vitro assay?
A2: Several strategies can be employed to enhance the solubility of N-oxide compounds:
-
pH Adjustment: Modifying the pH of the assay buffer can be a simple yet effective method. For weakly basic N-oxides, slightly lowering the pH can increase solubility by promoting protonation.[6][7] However, the optimal pH must be compatible with the biological system being studied.
-
Use of Co-solvents: Introducing a water-miscible organic co-solvent, such as DMSO, ethanol, or polyethylene glycol (PEG), can increase the solubility of hydrophobic compounds.[8][9] It is crucial to use the lowest effective concentration of the co-solvent to avoid solvent-induced artifacts or cytotoxicity in cell-based assays.
-
Complexation with Cyclodextrins: Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity.[10][11][12] They can encapsulate poorly soluble molecules, like certain N-oxide compounds, forming inclusion complexes that have enhanced aqueous solubility.[13][14]
-
Prodrug Approach: If solubility issues persist and are hindering preclinical development, a prodrug strategy may be considered.[15] This involves chemically modifying the N-oxide compound to create a more soluble derivative that is converted back to the active form in vivo or in situ.[2]
Troubleshooting Guide: Compound Precipitation
This guide provides a systematic approach to troubleshooting and resolving precipitation issues with your N-oxide compounds during in vitro experiments.
Issue 1: Compound precipitates immediately upon addition to the aqueous buffer.
This is often a classic case of "solvent shock."
Troubleshooting Steps:
-
Reduce Stock Solution Concentration: Prepare a more dilute stock solution of your N-oxide compound in the organic solvent. This will reduce the local concentration of the compound upon addition to the buffer.
-
Stepwise Dilution: Instead of adding the stock solution directly to the final buffer volume, perform serial dilutions in an intermediate solution containing a mixture of the organic solvent and the aqueous buffer.
-
Optimize Mixing: Add the stock solution dropwise to the vigorously vortexing or stirring aqueous buffer. This promotes rapid dispersion and minimizes localized high concentrations.
Experimental Protocols
Protocol 1: pH-Dependent Solubility Assessment
Objective: To determine the solubility of an N-oxide compound at different pH values.
Methodology:
-
Prepare a series of buffers with varying pH values (e.g., pH 5.0, 6.0, 7.0, 7.4, 8.0) relevant to your experimental conditions.
-
Add an excess amount of the N-oxide compound to a fixed volume of each buffer in separate vials.
-
Incubate the vials at a constant temperature (e.g., 25°C or 37°C) with constant agitation for a predetermined time (e.g., 24 hours) to ensure equilibrium is reached.
-
Centrifuge the samples to pellet the undissolved compound.
-
Carefully collect the supernatant and analyze the concentration of the dissolved N-oxide compound using a suitable analytical method (e.g., HPLC-UV, LC-MS).
-
Plot the solubility (in µg/mL or µM) as a function of pH.
Protocol 2: Co-solvent Solubility Enhancement
Objective: To evaluate the effect of different co-solvents on the solubility of an N-oxide compound.
Methodology:
-
Prepare stock solutions of various co-solvents (e.g., DMSO, ethanol, PEG 400) in your primary aqueous buffer at different concentrations (e.g., 1%, 2%, 5%, 10% v/v).
-
Add an excess amount of the N-oxide compound to each co-solvent solution.
-
Follow steps 3-5 from the pH-Dependent Solubility Assessment protocol.
-
Plot the solubility as a function of the co-solvent concentration. Determine the lowest concentration of the co-solvent that achieves the desired solubility while minimizing potential toxicity to the assay system.
Quantitative Data Summary
| N-Oxide Compound | Condition | Solubility | Reference |
| Tirapazamine | Aqueous Buffer (pH 7.4) | ~2 mg/mL | [16] |
| Minoxidil (N-oxide) | Water | 2.2 mg/mL | [17] |
| Chlordiazepoxide (N-oxide) | Water | Sparingly soluble | [17] |
Note: This table is illustrative. Specific solubility data can be highly compound-dependent and should be determined experimentally.
Visualizations
Caption: Troubleshooting workflow for addressing N-oxide solubility.
Caption: Mechanism of cyclodextrin-mediated solubilization.
References
- 1. Medicinal Chemistry of Drugs with N-Oxide Functionalities - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. How does pH affect solubility? - askIITians [askiitians.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. fiveable.me [fiveable.me]
- 7. Amine oxide - Wikipedia [en.wikipedia.org]
- 8. ijmsdr.org [ijmsdr.org]
- 9. pharmaexcipients.com [pharmaexcipients.com]
- 10. scispace.com [scispace.com]
- 11. Cyclodextrin Based Nanoparticles for Drug Delivery and Theranostics - PMC [pmc.ncbi.nlm.nih.gov]
- 12. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
- 13. researchgate.net [researchgate.net]
- 14. Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 15. The Prodrug Approach: A Successful Tool for Improving Drug Solubility - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Heterocyclic N-Oxides – An Emerging Class of Therapeutic Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Medicinal Chemistry of Drugs with N -Oxide Functionalities: Full Paper PDF & Summary | Bohrium [bohrium.com]
Technical Support Center: Optimization of HPLC-UV Method for Separating Quinidine Derivatives
Welcome to the technical support center for the optimization of HPLC-UV methods for the separation of quinidine and its derivatives. This resource is designed for researchers, scientists, and drug development professionals to provide clear and actionable solutions to common challenges encountered during chromatographic analysis. Here you will find troubleshooting guides and frequently asked questions (FAQs) in a user-friendly question-and-answer format, detailed experimental protocols, and quantitative data summaries to support your method development and validation efforts.
Troubleshooting Guide
This section addresses specific issues you may encounter during the HPLC-UV separation of quinidine and its derivatives.
Q1: What are the primary causes of peak tailing when analyzing quinidine and its derivatives, and how can I resolve this issue?
A1: Peak tailing for basic compounds like quinidine is a common issue in reversed-phase HPLC.[1] The primary cause is the interaction between the basic analyte and acidic residual silanol groups on the silica-based stationary phase of the column.[1] This secondary interaction can lead to poor peak shape and compromised resolution.
Here are several strategies to mitigate peak tailing:
-
Mobile Phase pH Adjustment: Quinidine is a basic compound. To minimize silanol interactions, it is recommended to work at a low mobile phase pH (e.g., pH 2.5-3.5).[2][3] At this pH, the silanol groups are protonated and less likely to interact with the protonated basic analyte.
-
Use of Mobile Phase Additives: Incorporating a small amount of a basic modifier, such as triethylamine (TEA), into the mobile phase can help to mask the active silanol sites on the stationary phase, thereby improving peak shape.[1][3] A typical concentration is 0.1-0.25% (v/v).[4][5]
-
Column Selection: Employing a modern, high-purity silica column with end-capping can significantly reduce the number of accessible silanol groups.[6][3] Alternatively, columns with a different stationary phase chemistry, such as a polar-embedded phase, can offer better peak shapes for basic compounds.[6]
-
Sample Overload: Injecting too much sample onto the column can lead to peak tailing.[1] If you observe that all peaks in your chromatogram are tailing, especially at higher concentrations, try diluting your sample or reducing the injection volume.[1]
Q2: My retention times are shifting from one injection to the next. What could be the cause and how do I fix it?
A2: Retention time shifts can compromise the reliability of your analytical method.[7] The causes can be broadly categorized into instrument-related issues and chemical changes in the system.[8][9]
Troubleshooting Retention Time Drift:
-
Check for Leaks: A leak in the system, even a small one, can cause pressure fluctuations and lead to variable flow rates, which directly impacts retention times.[10][11] Carefully inspect all fittings and connections from the pump to the detector.[11]
-
Ensure Proper Column Equilibration: The column must be fully equilibrated with the mobile phase before starting a sequence of injections.[10] Insufficient equilibration can lead to a gradual drift in retention times, especially at the beginning of a run.
-
Mobile Phase Composition: Inconsistent mobile phase preparation is a common cause of retention time variability.[10] Ensure accurate and consistent preparation of your mobile phase for every run. If using a pre-mixed mobile phase, be aware that the more volatile organic component may evaporate over time, leading to a gradual increase in retention times.[8]
-
Temperature Fluctuations: Changes in column temperature can affect the viscosity of the mobile phase and the kinetics of analyte-stationary phase interactions, leading to shifts in retention.[7] Using a column oven to maintain a constant temperature is highly recommended.[12]
-
Pump Performance: Worn pump seals or malfunctioning check valves can lead to inconsistent flow rates.[11][13] If you suspect a pump issue, monitor the system pressure for fluctuations and consult your instrument's manual for maintenance procedures.[10]
Q3: I am having difficulty achieving baseline separation between quinidine and its diastereomer, quinine. What parameters can I adjust to improve resolution?
A3: Achieving good resolution between diastereomers like quinidine and quinine can be challenging.[4][14] The resolution is influenced by column efficiency, selectivity, and retention factor.[15]
Strategies to Enhance Resolution:
-
Optimize Mobile Phase Composition: The choice and ratio of the organic modifier (e.g., acetonitrile or methanol) and the aqueous phase can significantly impact selectivity.[15] A systematic evaluation of different mobile phase compositions is often necessary. The addition of modifiers like triethylamine and acetic acid can also improve separation.[4][5]
-
Adjust Mobile Phase pH: Fine-tuning the pH of the mobile phase can alter the ionization state of the analytes and the stationary phase, thereby influencing selectivity and resolution.[4]
-
Change the Stationary Phase: If optimizing the mobile phase is insufficient, consider using a different column. A column with a different selectivity, such as a phenyl-hexyl or a cyano phase, may provide the necessary separation.[15] Mixed-mode columns can also offer unique selectivity for separating diastereomers.[14]
-
Lower the Flow Rate: Decreasing the flow rate can increase column efficiency and improve resolution, although it will also increase the analysis time.[12]
-
Adjust Column Temperature: Temperature can affect the selectivity of the separation.[12] Experimenting with different column temperatures (e.g., in the range of 25-40°C) may improve the resolution between critical pairs.[12]
Frequently Asked Questions (FAQs)
Q1: What is a typical starting HPLC-UV method for the separation of quinidine and its derivatives?
A1: A good starting point for developing a separation method for quinidine and its related substances would be a reversed-phase C18 column with a mobile phase consisting of a phosphate or acetate buffer at a low pH (around 3) and an organic modifier like acetonitrile or methanol.[2][5] UV detection is typically performed at around 254 nm or 230 nm.[5][16]
Q2: How can I perform a forced degradation study for quinidine?
A2: Forced degradation studies are essential to demonstrate the stability-indicating nature of an analytical method.[17][18] These studies involve subjecting the drug substance to various stress conditions to generate potential degradation products.[17] Typical stress conditions for quinidine would include:
-
Acidic Hydrolysis: Treating the sample with an acid (e.g., 0.1 M HCl) at an elevated temperature.[19]
-
Basic Hydrolysis: Treating the sample with a base (e.g., 0.1 M NaOH) at an elevated temperature.[19]
-
Oxidative Degradation: Exposing the sample to an oxidizing agent like hydrogen peroxide (e.g., 3% H₂O₂).[19]
-
Thermal Degradation: Heating the solid drug substance at a high temperature.[19]
-
Photolytic Degradation: Exposing the drug substance to UV light.[19]
The goal is to achieve partial degradation (around 10-20%) to ensure that the method can separate the intact drug from its degradation products.[17]
Q3: What are the key validation parameters for an HPLC-UV method for quinidine?
A3: According to ICH guidelines, the key validation parameters for an HPLC-UV method include:
-
Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components.[2] Forced degradation studies are crucial for demonstrating specificity.[18]
-
Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte in the sample.[2][16]
-
Accuracy: The closeness of the test results obtained by the method to the true value.[2] This is often assessed by recovery studies.[19]
-
Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day precision) and intermediate precision (inter-day precision).[2]
-
Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be detected and quantified, respectively, with suitable precision and accuracy.[16]
-
Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.[2]
Quantitative Data Summary
The following tables summarize typical quantitative data for HPLC-UV methods used in the analysis of quinidine and related compounds.
Table 1: Example Chromatographic Parameters and Performance Data
| Parameter | Method 1 | Method 2 | Method 3 |
| Column | Symmetry C18 (150 x 4.6 mm, 3.5 µm)[4][5] | Terrosil C18 (100 x 4.6 mm, 5.0 µm)[2] | Phenomenex C8 (dimensions not specified)[16][20] |
| Mobile Phase | Acetonitrile:Water:TEA:Acetic Acid (9:90:0.25:0.75 v/v/v/v), pH 3.03[4][5] | Phosphate Buffer (pH 3.0):Acetonitrile (25:75 v/v)[2] | Methanol:Phosphate Buffer (pH 2.5) (60:40 v/v)[16][20] |
| Flow Rate | 1.0 mL/min[4][5] | 0.8 mL/min[2] | 1.0 mL/min[16][20] |
| UV Detection | 254 nm[4][5] | 254 nm[2] | 230 nm[16][20] |
| Retention Time (Quinidine) | Not specified | 2.589 min[2] | 2.8 min[16][20] |
| Linearity Range | Not specified | 20-60 µg/mL[2] | 1-30 µg/mL[16] |
| Correlation Coefficient (r²) | Not specified | 0.999[2] | Not specified |
| % Recovery | Not specified | 99.77%[2] | Not specified |
Detailed Experimental Protocols
Protocol 1: Separation of Quinidine and Quinine Diastereomers
This protocol is based on a method developed for the simultaneous separation of quinine and its diastereomer quinidine.[4][5]
-
Instrumentation: A standard HPLC system equipped with a UV detector.
-
Column: Symmetry C18 (150 x 4.6 mm, 3.5 µm particle size).[4][5]
-
Mobile Phase Preparation: Prepare a mobile phase consisting of acetonitrile, water, triethylamine, and acetic acid in the ratio of 9:90:0.25:0.75 (v/v/v/v).[4][5] Adjust the final pH to 3.03 with orthophosphoric acid.[4][5] Filter the mobile phase through a 0.45 µm membrane filter and degas prior to use.
-
Chromatographic Conditions:
-
Sample Preparation: Dissolve the sample in the mobile phase to a suitable concentration.
Protocol 2: Method for Routine Analysis of Quinidine
This protocol is adapted from a validated method for the determination of quinidine in pharmaceutical dosage forms.[2]
-
Instrumentation: An HPLC system with a UV detector.
-
Column: Terrosil C18 (100 x 4.6 mm, 5.0 µm particle size).[2]
-
Mobile Phase Preparation:
-
Buffer Preparation: Dissolve 7.0 g of potassium dihydrogen orthophosphate in 1000 mL of HPLC grade water. Adjust the pH to 3.0 ± 0.02 with orthophosphoric acid.[2] Filter through a 0.45 µm nylon membrane filter and degas.[2]
-
Mobile Phase: Mix the prepared phosphate buffer and acetonitrile in a ratio of 25:75 (v/v).[2]
-
-
Chromatographic Conditions:
-
Standard and Sample Preparation:
-
Standard Stock Solution: Accurately weigh and dissolve an appropriate amount of Quinidine reference standard in the mobile phase to obtain a known concentration.
-
Sample Solution: Extract or dissolve the sample in the mobile phase to achieve a concentration within the validated linear range (20-60 µg/mL).[2]
-
Visualized Workflows and Relationships
The following diagrams illustrate key workflows and logical relationships in the optimization of HPLC-UV methods for quinidine derivatives.
Caption: A workflow for troubleshooting common HPLC issues.
Caption: A typical experimental workflow for HPLC-UV analysis.
Caption: Logical relationships between HPLC parameters and outcomes.
References
- 1. benchchem.com [benchchem.com]
- 2. jidps.com [jidps.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. chromtech.com [chromtech.com]
- 7. uhplcs.com [uhplcs.com]
- 8. elementlabsolutions.com [elementlabsolutions.com]
- 9. chromatographyonline.com [chromatographyonline.com]
- 10. Troubleshooting Common HPLC Issues | Labcompare.com [labcompare.com]
- 11. Why is my LC Retention Time Shifting? [restek.com]
- 12. Real Solutions to Improve Your HPLC Peak Resolution - AnalyteGuru [thermofisher.com]
- 13. Guide de dépannage pour la HPLC [sigmaaldrich.com]
- 14. HPLC Separation of Quinine and Quinidine | SIELC Technologies [sielc.com]
- 15. chromatographyonline.com [chromatographyonline.com]
- 16. ijpsr.com [ijpsr.com]
- 17. openaccessjournals.com [openaccessjournals.com]
- 18. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. DEVELOPMENT AND VALIDATION OF ANALYTICAL METHODS FOR SIMULTANEOUS ESTIMATION OF DEXTROMETHORPHAN AND QUINIDINE BY RP-HPLC AND UV- SPECTROMETRY | Semantic Scholar [semanticscholar.org]
Minimizing ion suppression in LC-MS/MS analysis of Quinidine N-oxide.
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing ion suppression during the LC-MS/MS analysis of Quinidine N-oxide.
Frequently Asked Questions (FAQs)
Q1: What is ion suppression and how does it affect the analysis of this compound?
A1: Ion suppression is a matrix effect phenomenon in LC-MS/MS where co-eluting compounds from the biological sample matrix interfere with the ionization of the target analyte, in this case, this compound. This interference reduces the number of analyte ions that reach the mass spectrometer detector, leading to a decreased signal intensity. The consequences of ion suppression include poor sensitivity, inaccurate and imprecise quantitative results, and overall reduced assay reliability.
Q2: What are the common sources of ion suppression in the analysis of this compound from biological matrices?
A2: The primary sources of ion suppression when analyzing this compound in biological matrices such as plasma or urine include:
-
Phospholipids: These are abundant in plasma and are notorious for causing ion suppression, particularly in reversed-phase chromatography.
-
Salts and Buffers: High concentrations of non-volatile salts from sample collection tubes or buffers can interfere with the electrospray ionization (ESI) process.
-
Endogenous Metabolites: Other small molecules present in the biological matrix can co-elute with this compound and compete for ionization.
-
Proteins: Incomplete removal of proteins during sample preparation can lead to significant signal suppression.
Q3: How can I assess if ion suppression is impacting my this compound analysis?
A3: A widely used technique to evaluate ion suppression is the post-column infusion experiment . In this method, a constant flow of a this compound standard solution is introduced into the mass spectrometer after the analytical column. A blank, extracted matrix sample is then injected onto the column. Any significant dip in the baseline signal of this compound as the matrix components elute indicates a region of ion suppression. This helps in adjusting the chromatographic method to separate the analyte from these interfering regions.
Q4: What is the benefit of using a stable isotope-labeled internal standard (SIL-IS) for this compound analysis?
A4: Utilizing a stable isotope-labeled internal standard, such as this compound-d3, is highly recommended. Since a SIL-IS has nearly identical physicochemical properties to the analyte, it co-elutes and experiences similar degrees of ion suppression or enhancement. By calculating the ratio of the analyte signal to the SIL-IS signal, the variability caused by matrix effects can be effectively compensated for, leading to more accurate and precise quantification.
Q5: Are there any specific stability concerns for this compound during sample preparation and analysis?
A5: Yes, N-oxide metabolites can be susceptible to degradation. Key stability considerations for this compound include:
-
Thermal Instability: Avoid high temperatures during sample processing (e.g., evaporation steps) and in the LC system to prevent potential degradation.
-
Reduction: The N-oxide functional group can be reduced back to the parent drug, quinidine. This can be influenced by the sample matrix, storage conditions, and even the ion source conditions. It is crucial to perform stability assessments, including freeze-thaw cycles, bench-top stability, and long-term storage stability in the relevant biological matrix.
Troubleshooting Guides
This section provides solutions to common issues encountered during the LC-MS/MS analysis of this compound that may be related to ion suppression.
Problem: Low signal intensity for this compound in matrix samples compared to neat standards.
-
Possible Cause: Significant ion suppression from matrix components.
-
Solutions:
-
Improve Sample Preparation: The most effective strategy is to remove interfering matrix components. Consider switching from a simple protein precipitation (PPT) method to a more rigorous technique like liquid-liquid extraction (LLE) or solid-phase extraction (SPE). Refer to the Data Presentation section below for a comparison of these techniques.
-
Optimize Chromatography: Modify the LC gradient to achieve better separation of this compound from the regions of ion suppression identified through a post-column infusion experiment. Using a column with a different selectivity (e.g., a biphenyl or pentafluorophenyl phase) may also improve separation from interfering phospholipids.
-
Dilute the Sample: If the concentration of this compound is sufficiently high, diluting the sample can reduce the concentration of interfering matrix components. However, this will also decrease the analyte signal, so this approach is only feasible for high-concentration samples.
-
Problem: Inconsistent and irreproducible results for quality control (QC) samples.
-
Possible Cause: Variable matrix effects between different lots of biological matrix.
-
Solutions:
-
Implement a Robust Sample Preparation Method: As mentioned above, a thorough sample cleanup using SPE or LLE will minimize the variability in matrix effects.
-
Use a Stable Isotope-Labeled Internal Standard (SIL-IS): A SIL-IS is crucial for correcting for sample-to-sample variations in ion suppression.
-
Matrix-Matched Calibrators and QCs: Prepare calibration standards and QC samples in the same biological matrix as the unknown samples to compensate for consistent matrix effects. It is recommended to test at least six different lots of the matrix during method validation.
-
Data Presentation
The choice of sample preparation is critical in minimizing ion suppression. The following table provides an illustrative comparison of three common techniques for the extraction of this compound from human plasma. Note: This data is representative and may vary depending on the specific experimental conditions.
| Sample Preparation Technique | Analyte Recovery (%) | Ion Suppression (%) | Cleanliness of Extract | Throughput |
| Protein Precipitation (PPT) | 85 - 95 | 40 - 60 | Low | High |
| Liquid-Liquid Extraction (LLE) | 70 - 85 | 15 - 30 | Medium | Medium |
| Solid-Phase Extraction (SPE) | 80 - 95 | < 15 | High | Low to Medium |
Experimental Protocols
Protocol 1: Protein Precipitation (PPT)
This method is fast and simple but generally results in the least clean extract.
-
To 100 µL of plasma sample, add 300 µL of cold acetonitrile containing the internal standard (e.g., this compound-d3).
-
Vortex for 1 minute to precipitate the proteins.
-
Centrifuge at 10,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the initial mobile phase.
-
Vortex and inject into the LC-MS/MS system.
Protocol 2: Liquid-Liquid Extraction (LLE)
LLE provides a cleaner extract than PPT by partitioning the analyte into an immiscible organic solvent.
-
To 100 µL of plasma sample, add the internal standard.
-
Add 50 µL of 0.1 M sodium hydroxide to basify the sample.
-
Add 600 µL of an organic solvent (e.g., methyl tert-butyl ether or a mixture of ethyl acetate and hexane).
-
Vortex for 5 minutes.
-
Centrifuge at 4,000 x g for 5 minutes to separate the layers.
-
Transfer the organic (upper) layer to a clean tube.
-
Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the initial mobile phase.
-
Vortex and inject into the LC-MS/MS system.
Protocol 3: Solid-Phase Extraction (SPE)
SPE offers the cleanest extracts by utilizing a solid sorbent to selectively retain and elute the analyte. A mixed-mode cation exchange SPE is often effective for basic compounds like this compound.
-
Sample Pre-treatment: To 100 µL of plasma, add the internal standard and 200 µL of 4% phosphoric acid in water. Vortex.
-
SPE Cartridge Conditioning: Condition a mixed-mode cation exchange SPE cartridge (e.g., 30 mg, 1 mL) with 1 mL of methanol followed by 1 mL of water.
-
Loading: Load the pre-treated sample onto the conditioned SPE cartridge.
-
Washing:
-
Wash with 1 mL of 0.1 M acetic acid.
-
Wash with 1 mL of methanol to remove non-polar interferences.
-
-
Elution: Elute this compound with 1 mL of 5% ammonium hydroxide in methanol.
-
Evaporation and Reconstitution: Evaporate the eluent to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the initial mobile phase.
-
Vortex and inject into the LC-MS/MS system.
Visualization of Workflows and Logic
Technical Support Center: Troubleshooting Electrophysiology Experiments with Quinidine
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource is designed to provide targeted troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during electrophysiology experiments involving the antiarrhythmic agent, quinidine.
Frequently Asked Questions (FAQs)
Q1: My recordings become unstable after applying quinidine. What are the possible causes and solutions?
A1: Unstable recordings are a common issue in electrophysiology and can be exacerbated by the application of any compound. Here are some potential causes and troubleshooting steps when using quinidine:
-
Vibrations: Ensure your setup has proper vibration isolation. Even minor vibrations can disrupt a sensitive patch-clamp recording.
-
Cell Health: The quality and age of your cell culture are critical. Unhealthy cells are more susceptible to instability, and quinidine's effects can be more pronounced in compromised cells.
-
Solution Quality: Always use freshly prepared and filtered solutions. Precipitates in your quinidine solution can clog the pipette tip or affect cell health.
-
Compound Precipitation: Verify that quinidine has not precipitated in your external solution. Check the solubility of the quinidine salt you are using in your specific buffer.
-
Phototoxicity: Quinidine can be phototoxic.[1] If your experimental setup involves prolonged light exposure, consider protecting your solutions and recording chamber from light to prevent the formation of phototoxic byproducts.
Q2: I am not observing the expected blocking effect of quinidine on my target ion channel. What should I check?
A2: If you do not see an effect from quinidine, consider the following:
-
Concentration Verification: Double-check the concentration of your quinidine solution and ensure proper application and perfusion.
-
Use-Dependence: Quinidine's block of sodium channels is "use-dependent," meaning its effect is more pronounced at higher stimulation frequencies.[2][3] If you are stimulating at a low frequency, the blocking effect may be minimal.[2]
-
Reverse Use-Dependence: Conversely, its effect on some potassium currents can show "reverse-use dependence," with less block at higher frequencies.[3]
-
pH of External Solution: The effects of quinidine can be pH-dependent. Acidosis (a lower pH) has been shown to enhance the blocking effects of quinidine on sodium channels. Verify and control the pH of your external solution.
-
Metabolites: Be aware that quinidine metabolites can also have electrophysiological activity and may contribute to the overall observed effect.[4]
Q3: After applying quinidine, I observe significant changes in the action potential duration (APD), sometimes leading to arrhythmias in my cell preparation. Is this expected?
A3: Yes, this is an expected effect of quinidine. Quinidine is known to prolong the APD by blocking several potassium currents responsible for repolarization.[2][5] At toxic concentrations or in certain conditions, this can lead to:
-
Early Afterdepolarizations (EADs): The significant prolongation of the APD can lead to the reactivation of L-type calcium channels, causing EADs, which are a trigger for arrhythmias.
-
APD Alternans: At rapid pacing rates, quinidine can induce beat-to-beat alternations in the APD, which can be a precursor to more serious arrhythmias.[6]
-
Increased Spatial Variability of APD: Quinidine can increase the differences in APD between different cells in your preparation, creating a substrate for re-entrant arrhythmias.[6]
If you observe these phenomena, you are likely seeing the characteristic effects of quinidine on cardiac action potentials.
Data Summary: Quinidine's Inhibitory Effects on Cardiac Ion Channels
The following table summarizes the half-maximal inhibitory concentrations (IC50) of quinidine on various cardiac ion channels. These values are crucial for designing experiments and interpreting results.
| Ion Channel | Quinidine IC50 (µM) | Cell Type | Comments |
| Peak NaV1.5 | 28.9 ± 2.2 | HEK293 | - |
| hERG (IKr) | 0.9 - 9.8 | Various | IC50 can vary depending on the experimental conditions. |
| KvLQT1/minK (IKs) | 11.2 | CHO | - |
| Kv1.5 (IKur) | 6.2 | L-cells | - |
| Kv4.3 (Ito) | 13.8 | CHO | - |
| Kir2.1 (IK1) | 77 | Oocytes | - |
| CaV1.2 (ICa,L) | 200 | Various | Quinidine is a relatively weak blocker of L-type calcium channels. |
Note: IC50 values can vary depending on the expression system, temperature, and specific voltage protocols used. The data presented here is a compilation from multiple sources for comparative purposes.
Experimental Protocols
Protocol 1: Assessing Use-Dependent Block of NaV1.5 Channels
This protocol describes the whole-cell patch-clamp methodology for evaluating the use-dependent block of human NaV1.5 channels by quinidine in a mammalian expression system (e.g., HEK293 cells).[2]
A. Cell Preparation:
-
Culture HEK293 cells stably expressing hNaV1.5 in the appropriate medium.
-
Plate cells onto glass coverslips 24-48 hours before the experiment to achieve 50-70% confluency.
B. Solutions:
-
External Solution (in mM): 140 NaCl, 4 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose. Adjust pH to 7.4 with NaOH.[2]
-
Internal (Pipette) Solution (in mM): 120 CsF, 20 CsCl, 10 NaCl, 10 HEPES, 10 EGTA. Adjust pH to 7.2 with CsOH.[2]
-
Quinidine Stock Solution: Prepare a 10 mM stock solution of quinidine in DMSO. Dilute to the final desired concentrations in the external solution on the day of the experiment. The final DMSO concentration should not exceed 0.1%.[2]
C. Recording Procedure:
-
Pull patch pipettes from borosilicate glass capillaries to a resistance of 2-4 MΩ when filled with the internal solution.[2]
-
Establish a giga-ohm seal (>1 GΩ) with a target cell.[2]
-
Rupture the cell membrane to achieve the whole-cell configuration.
-
Allow the cell to stabilize for 5-10 minutes before recording.[2]
D. Voltage Protocol for Use-Dependent Block:
-
Hold the membrane potential at -120 mV.
-
Apply a train of 20 depolarizing pulses to -20 mV for 20 ms at frequencies of 1 Hz and 5 Hz.[2]
-
Record the peak current for each pulse in the train.
-
After a washout period, perfuse the cell with the quinidine-containing external solution and repeat the pulse train.[2]
E. Data Analysis:
-
Measure the peak inward current for each pulse.
-
Normalize the peak current of each pulse to the peak current of the first pulse in the train.
-
Plot the normalized current against the pulse number to visualize the development of use-dependent block.[2]
Visualizations
Signaling Pathway of Quinidine's Action
References
- 1. Quantitative Comparison of Effects of Dofetilide, Sotalol, Quinidine, and Verapamil between Human Ex vivo Trabeculae and In silico Ventricular Models Incorporating Inter-Individual Action Potential Variability - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Quinidine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. go.drugbank.com [go.drugbank.com]
- 6. Action potential alternans and irregular dynamics in quinidine-intoxicated ventricular muscle cells. Implications for ventricular proarrhythmia - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Synthesis of Heterocyclic N-Oxides
Welcome to the technical support center for the synthesis of heterocyclic N-oxides. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and provide clear, actionable guidance for successful N-oxidation reactions.
Troubleshooting Guide & FAQs
This section addresses specific problems that may be encountered during the synthesis of heterocyclic N-oxides.
Low Yield or Incomplete Reaction
Question: My N-oxidation reaction is giving a low yield or failing to go to completion. What are the common causes and how can I fix this?
Answer: Low yields in N-oxide synthesis can stem from several factors, from reaction conditions to the nature of the starting material.[1]
-
Suboptimal Reaction Conditions: Temperature, reaction time, and solvent choice are critical.[2] Electron-deficient heterocycles, for instance, often require more forcing conditions to oxidize.
-
Troubleshooting:
-
Temperature: Gradually increase the reaction temperature. For some pyridine syntheses, higher temperatures are necessary for cyclodehydration steps, though acid catalysis can sometimes lower this requirement. Be cautious, as excessively high temperatures can lead to decomposition.[3]
-
Reaction Time: Monitor the reaction's progress using techniques like Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to determine the optimal duration.[2]
-
Solvent: The polarity and nature of the solvent can significantly impact the reaction rate. Common solvents include dichloromethane, acetic acid, and methanol.[4] For some syntheses, aqueous micelles have been shown to improve yields over traditional organic solvents.
-
-
-
Insufficiently Reactive Oxidizing Agent: The choice of oxidant is crucial and depends on the substrate's electronic properties.
-
Troubleshooting:
-
For electron-rich pyridines, milder oxidants like hydrogen peroxide in acetic acid may be sufficient.[5]
-
For electron-deficient pyridines, stronger agents like meta-chloroperoxybenzoic acid (m-CPBA) or trifluoroperacetic acid (generated in situ from trifluoroacetic anhydride and hydrogen peroxide) are often necessary.[6]
-
Catalytic systems, such as methyltrioxorhenium (MTO) with hydrogen peroxide, can be highly efficient, particularly for unhindered pyridines and quinolines.[5][7]
-
-
-
Purity of Reactants: Impurities in the starting heterocycle, solvent, or oxidizing agent can inhibit the reaction or lead to unwanted side reactions.[1][2]
-
Troubleshooting: Ensure all reactants and solvents are of high purity and are dry, especially if the reaction is moisture-sensitive.[2]
-
Over-oxidation and Side Product Formation
Question: My reaction is producing byproducts, and I suspect over-oxidation or other side reactions. What can I do?
Answer: Over-oxidation and the formation of side products are common challenges, particularly with powerful oxidizing agents.
-
Controlling the Oxidant: The stoichiometry and addition rate of the oxidizing agent are key.
-
Troubleshooting:
-
Use a minimal excess of the oxidizing agent (typically 1.1-1.5 equivalents).
-
Add the oxidant slowly and portion-wise to the reaction mixture, while carefully monitoring the temperature, especially for exothermic reactions.[8]
-
Consider using a milder oxidizing agent or a catalytic system to improve selectivity.
-
-
-
Reaction Temperature: Higher temperatures can promote side reactions.
-
Troubleshooting: Run the reaction at the lowest temperature that allows for a reasonable reaction rate. Cooling the reaction mixture during the addition of the oxidant is often recommended.[8]
-
-
Substrate-Specific Side Reactions: Certain functional groups on the heterocyclic ring can be susceptible to oxidation.
-
Troubleshooting: Protect sensitive functional groups prior to N-oxidation. For example, amino groups may need to be acylated.[5]
-
Difficult Purification
Question: I'm having trouble purifying my heterocyclic N-oxide. What are the best strategies?
Answer: The high polarity and basicity of N-oxides can make them challenging to purify.[3]
-
Removal of Acidic Byproducts: When using peroxyacids like m-CPBA, the corresponding carboxylic acid byproduct (e.g., meta-chlorobenzoic acid) can be difficult to separate.[7]
-
Troubleshooting:
-
Aqueous Wash: A basic aqueous wash (e.g., with sodium bicarbonate or sodium carbonate solution) can help remove the acidic byproduct. However, be cautious as the N-oxide itself is basic and may be lost to the aqueous layer if the pH is too high.
-
Ammonia Gas: A scalable method involves bubbling ammonia gas through the reaction mixture to precipitate the acidic byproduct as its ammonium salt, which can then be filtered off.[9]
-
Chromatography: Column chromatography on silica gel can be effective, but the polarity of the N-oxide may require polar eluents (e.g., dichloromethane/methanol mixtures), which can sometimes lead to tailing. Using a different stationary phase, like alumina, may be beneficial.
-
-
-
Product Isolation: N-oxides are often highly soluble in water and can be hygroscopic.[3]
-
Troubleshooting:
-
Extraction: Use a chlorinated solvent like dichloromethane or chloroform for extraction. Multiple extractions may be necessary.
-
Drying: After extraction, dry the organic layer thoroughly with a drying agent like anhydrous sodium sulfate or magnesium sulfate.
-
Recrystallization: If the N-oxide is a solid, recrystallization from a suitable solvent system can be an effective purification method.[10]
-
-
-
Residual Peroxide: It can be difficult to remove all traces of hydrogen peroxide, which can form stable hydrogen bonds with the N-oxide.[3][11]
Data Presentation
Table 1: Comparison of Common Oxidizing Agents for Heterocyclic N-Oxidation
| Oxidizing Agent | Common Substrates | Typical Conditions | Advantages | Disadvantages |
| H₂O₂ / Acetic Acid | Electron-rich pyridines, quinolines | 70-90°C, neat or in acetic acid | Inexpensive, environmentally friendly (water is the byproduct) | Requires elevated temperatures, may not be effective for electron-deficient heterocycles[5][12] |
| m-CPBA | Wide range of heterocycles, including electron-deficient ones | 0°C to room temperature, in chlorinated solvents (e.g., DCM) | Highly effective, mild conditions[4][5] | Expensive, byproduct can be difficult to remove, safety concerns on large scale[7][11] |
| Urea-Hydrogen Peroxide (UHP) | Various nitrogen heterocycles | Solid-state or in a solvent | Stable, inexpensive, easy to handle[13] | May require longer reaction times |
| Sodium Perborate | Azines, sulfur heterocycles | Acetic acid | Effective for a range of oxidations[13] | Generates boric acid waste |
| H₂O₂ / Catalytic MTO | Unhindered pyridines, quinolines | Room temperature, various solvents | Highly efficient, catalytic | Catalyst can be expensive, sensitive to steric hindrance[5][7] |
Experimental Protocols
General Protocol for the Synthesis of Pyridine-N-oxide using m-CPBA
This protocol is a general guideline and may require optimization for specific substrates.
-
Dissolution: Dissolve the pyridine derivative (1.0 equivalent) in a suitable solvent, such as dichloromethane (DCM), in a round-bottom flask equipped with a magnetic stirrer.[4]
-
Cooling: Cool the solution to 0°C in an ice bath.
-
Oxidant Addition: Slowly add m-CPBA (1.1-1.5 equivalents) portion-wise to the stirred solution, ensuring the temperature remains low.
-
Reaction: Allow the reaction to warm to room temperature and stir for the required time (monitor by TLC until the starting material is consumed, typically 1-24 hours).[4]
-
Work-up:
-
Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate or sodium sulfite.
-
Separate the organic layer.
-
Extract the aqueous layer multiple times with DCM.
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude product by column chromatography on silica gel (e.g., using a DCM/methanol gradient) or by recrystallization.
General Protocol for the Synthesis of Pyridine-N-oxide using Hydrogen Peroxide in Acetic Acid
Caution: Reactions involving peracids and peroxy compounds should be conducted behind a safety shield.[8]
-
Reaction Setup: In a flask equipped with a stirrer and thermometer, place the pyridine derivative (1.0 equivalent).
-
Oxidant Addition: Add 30-40% hydrogen peroxide (1.1-1.5 equivalents) in glacial acetic acid at a rate that maintains the desired reaction temperature (e.g., 70-85°C).[8]
-
Reaction: Stir the mixture at the elevated temperature until the reaction is complete (monitor by TLC).
-
Work-up:
-
Cool the reaction mixture.
-
Carefully destroy any excess peroxide by adding a reducing agent (e.g., sodium sulfite solution) until a negative test with potassium iodide-starch paper is obtained.
-
Remove the acetic acid under reduced pressure.
-
-
Purification: The residue can be purified by distillation under high vacuum (caution: ensure all peroxides are quenched) or by other methods such as recrystallization.[8]
Visualizations
Caption: A stepwise workflow for troubleshooting low yields in N-oxide synthesis.
Caption: Logical relationships between conditions and outcomes in N-oxidation.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Medicinal Chemistry of Drugs with N-Oxide Functionalities - PMC [pmc.ncbi.nlm.nih.gov]
- 4. CN115160220A - Synthesis process of pyridine-N-oxide - Google Patents [patents.google.com]
- 5. arkat-usa.org [arkat-usa.org]
- 6. researchgate.net [researchgate.net]
- 7. thieme-connect.com [thieme-connect.com]
- 8. Organic Syntheses Procedure [orgsyn.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Deoxygenation of N-heterocyclic N-oxides using isopropanol as a recyclable reductant - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 11. pubs.acs.org [pubs.acs.org]
- 12. pp.bme.hu [pp.bme.hu]
- 13. N-oxide synthesis by oxidation [organic-chemistry.org]
Enhancing the resolution of quinidine and its metabolites in chromatography.
Welcome to the technical support center for the chromatographic analysis of quinidine and its metabolites. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions (FAQs) to enhance the resolution and overall quality of your chromatographic data.
Troubleshooting Guide
This guide addresses specific issues you may encounter during the analysis of quinidine and its metabolites.
Issue: Poor Resolution Between Quinidine and its Metabolites (e.g., 3-hydroxyquinidine)
Q1: My chromatogram shows poor separation between quinidine and its primary metabolite, 3-hydroxyquinidine. What are the initial steps to improve resolution?
A1: Achieving good resolution between quinidine and its metabolites, particularly 3-hydroxyquinidine, is a common challenge. Here are the primary steps to address this issue:
-
Mobile Phase pH Adjustment: Quinidine and its metabolites are basic compounds. The pH of the mobile phase significantly impacts their retention and peak shape. Lowering the pH of the mobile phase (typically to between 3 and 4) can improve peak shape and enhance resolution.[1]
-
Organic Modifier Selection: The type and concentration of the organic modifier (e.g., acetonitrile, methanol) in the mobile phase are critical. Acetonitrile often provides better selectivity for closely related compounds compared to methanol. Experiment with different ratios of your aqueous and organic phases.
-
Gradient Optimization: If you are using an isocratic method, switching to a shallow gradient elution can often improve the separation of closely eluting peaks. A slow, gradual increase in the organic solvent concentration can effectively resolve quinidine from its metabolites.
-
Column Chemistry: Consider the stationary phase chemistry. A C18 column is a good starting point, but for challenging separations, a phenyl-hexyl or a column with a different bonding chemistry might provide the necessary selectivity.
Q2: I'm still struggling with co-elution despite adjusting the mobile phase. What other parameters can I investigate?
A2: If mobile phase optimization is insufficient, consider the following:
-
Column Temperature: Increasing the column temperature can decrease mobile phase viscosity and improve mass transfer, leading to sharper peaks and potentially better resolution. However, be mindful of the thermal stability of your analytes.
-
Flow Rate: Reducing the flow rate can increase the interaction time of the analytes with the stationary phase, which can sometimes improve the separation of critical pairs.
-
Column Dimensions and Particle Size: Using a longer column or a column packed with smaller particles (e.g., sub-2 µm for UHPLC) will increase the column efficiency and, consequently, the resolving power.
Issue: Asymmetric Peak Shape (Peak Tailing)
Q3: My quinidine peak is exhibiting significant tailing. What is the likely cause and how can I fix it?
A3: Peak tailing for basic compounds like quinidine is often caused by secondary interactions with residual silanol groups on the silica-based stationary phase. Here’s how to mitigate this:
-
Use an End-Capped Column: Modern, high-purity silica columns that are "end-capped" have fewer free silanol groups, which significantly reduces peak tailing for basic analytes.
-
Mobile Phase Additives: Incorporating a small amount of a competing base, such as triethylamine (TEA), into your mobile phase can mask the active silanol sites and improve peak symmetry. A concentration of 0.1-0.5% (v/v) is a common starting point.
-
Lower Mobile Phase pH: As mentioned for resolution, a lower pH (around 3) will protonate the silanol groups, reducing their interaction with the protonated basic analytes and thus minimizing peak tailing.
Issue: Low Sensitivity or Signal Suppression in LC-MS/MS
Q4: I am experiencing low sensitivity and suspect matrix effects in my LC-MS/MS analysis of quinidine from plasma samples. How can I address this?
A4: Matrix effects, where co-eluting endogenous components from the sample matrix suppress or enhance the ionization of the analyte, are a common issue in LC-MS/MS.
-
Improve Sample Preparation: Simple protein precipitation can be insufficient for removing all interfering matrix components. Consider using a more rigorous sample preparation technique like solid-phase extraction (SPE) to clean up your sample more effectively.[2]
-
Chromatographic Separation: Ensure that your chromatographic method separates quinidine and its metabolites from the bulk of the matrix components, especially phospholipids, which are known to cause ion suppression. A good separation will have the analytes eluting in a "clean" region of the chromatogram.
-
Use a Stable Isotope-Labeled Internal Standard (SIL-IS): A SIL-IS (e.g., quinidine-d3) is the most effective way to compensate for matrix effects. Since the SIL-IS has nearly identical chemical and physical properties to the analyte, it will experience the same degree of ion suppression or enhancement, allowing for accurate quantification.
-
Optimize MS/MS Parameters: Ensure that your mass spectrometer is properly tuned and that the collision energy and other MS/MS parameters are optimized for quinidine and its metabolites to maximize signal intensity.
Frequently Asked Questions (FAQs)
Q5: What are the major metabolites of quinidine I should be looking for?
A5: The primary metabolites of quinidine that are often monitored include:
-
3-hydroxyquinidine
-
2'-oxoquinidinone
-
Quinidine N-oxide
-
Dihydroquinidine (often present as an impurity in quinidine formulations)[3][4]
Q6: Should I use an HPLC-UV or an LC-MS/MS method for my analysis?
A6: The choice depends on your specific requirements:
-
HPLC-UV: This is a robust and cost-effective technique suitable for routine analysis where high sensitivity is not required. UV detection is typically performed at around 235 nm or 254 nm.[4][5][6]
-
LC-MS/MS: This is the preferred method for bioanalytical studies requiring high sensitivity and selectivity, especially when analyzing complex matrices like plasma or urine. It allows for the accurate quantification of low concentrations of quinidine and its metabolites.[7][8]
Q7: What type of column is best suited for separating quinidine and its metabolites?
A7: A reversed-phase C18 column is the most common choice and a good starting point. For methods requiring enhanced selectivity, a phenyl-hexyl or an embedded polar group (EPG) column can be beneficial. Ensure the column is of high purity and, if possible, end-capped to minimize peak tailing.
Q8: What are the key considerations for sample preparation when analyzing quinidine in plasma?
A8: The goal of sample preparation is to remove proteins and other matrix components that can interfere with the analysis. Common techniques include:
-
Protein Precipitation (PPT): A simple and fast method where a solvent like acetonitrile or methanol is added to the plasma to precipitate proteins. While quick, it may not remove all interfering substances.[7]
-
Liquid-Liquid Extraction (LLE): This technique offers a cleaner sample than PPT by partitioning the analytes into an immiscible organic solvent.
-
Solid-Phase Extraction (SPE): SPE provides the cleanest samples by selectively retaining the analytes on a solid sorbent while matrix components are washed away. This is often the best choice for sensitive LC-MS/MS assays.[2]
Data Presentation
Table 1: Example HPLC-UV Method Parameters for Quinidine and Metabolites
| Parameter | Condition |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase A | 25 mM Phosphate Buffer, pH 3.0 |
| Mobile Phase B | Acetonitrile |
| Gradient | 10-40% B over 15 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temp. | 30 °C |
| Detection | UV at 235 nm |
| Injection Vol. | 20 µL |
Table 2: Example LC-MS/MS Method Parameters for Quinidine in Plasma
| Parameter | Condition |
| Column | UPLC C18, 2.1 x 50 mm, 1.7 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 5-60% B over 5 minutes |
| Flow Rate | 0.4 mL/min |
| Column Temp. | 40 °C |
| Ionization | Electrospray Ionization (ESI), Positive Mode |
| MS/MS Transition | Quinidine: m/z 325.2 -> 172.1 |
| Internal Standard | Quinidine-d3: m/z 328.2 -> 175.1 |
Experimental Protocols
Protocol 1: Sample Preparation of Plasma using Protein Precipitation
-
To 100 µL of plasma sample in a microcentrifuge tube, add 300 µL of cold acetonitrile containing the internal standard.
-
Vortex the mixture for 1 minute to ensure thorough mixing and protein precipitation.
-
Centrifuge the tube at 14,000 rpm for 10 minutes at 4 °C.
-
Carefully transfer the supernatant to a clean tube or a 96-well plate.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40 °C.
-
Reconstitute the dried residue in 100 µL of the initial mobile phase.
-
Vortex briefly and inject a portion of the reconstituted sample into the LC system.
Protocol 2: Solid-Phase Extraction (SPE) of Quinidine from Plasma
-
Condition the SPE Cartridge: Pass 1 mL of methanol followed by 1 mL of water through a C18 SPE cartridge.
-
Load the Sample: Mix 500 µL of plasma with 500 µL of 4% phosphoric acid. Load the entire mixture onto the conditioned SPE cartridge.
-
Wash: Wash the cartridge with 1 mL of water, followed by 1 mL of 20% methanol in water to remove interferences.
-
Elute: Elute the quinidine and its metabolites with 1 mL of methanol.
-
Evaporate and Reconstitute: Evaporate the eluate to dryness and reconstitute in 100 µL of the mobile phase for injection.
Visualizations
Caption: A workflow for developing a chromatographic method for quinidine analysis.
Caption: A decision tree for troubleshooting poor resolution in quinidine chromatography.
Caption: Relationship between analytical challenges and their corresponding solutions.
References
- 1. researchgate.net [researchgate.net]
- 2. Automatic solid-phase extraction and high-performance liquid chromatographic determination of quinidine in plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. An HPLC method for the quantitation of quinidine and its metabolites in plasma: an application to a quinidine-phenytoin drug interaction study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Determination of quinidine and its major metabolites by high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. jidps.com [jidps.com]
- 6. jidps.com [jidps.com]
- 7. researchgate.net [researchgate.net]
- 8. Comprehensive UPLC-MS/MS Method for Quantifying Four Key Intestinal Permeability Markers in Caco-2 Models - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Quenching Excess Oxidants in N-Oxide Synthesis
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals engaged in N-oxide synthesis. The following sections address common issues encountered when quenching excess oxidants and purifying N-oxide products.
Troubleshooting Guide
This guide addresses specific issues that may arise during the workup and quenching stages of N-oxide synthesis.
Question: My N-oxide synthesis reaction is incomplete. What should I do?
Answer:
Incomplete conversion is a common issue. Before quenching the reaction, it's crucial to confirm that the reaction has indeed stalled and not just slowed down.
-
Reaction Monitoring: Monitor the reaction progress using techniques like Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).[1][2][3][4] A typical TLC plate for reaction monitoring will have three lanes: the starting material, a co-spot (starting material and reaction mixture), and the reaction mixture itself.[1][5] The reaction is complete when the starting material spot in the reaction mixture lane has disappeared.
-
Possible Causes and Solutions for Incomplete Reaction:
-
Insufficient Oxidant: The amount of oxidant may be insufficient. Consider adding more oxidant in portions while monitoring the reaction.
-
Low Reaction Temperature: The reaction may be too slow at the current temperature. If the N-oxide product is known to be stable at higher temperatures, a slight increase in temperature could drive the reaction to completion.[6]
-
Degraded Oxidant: Ensure that the oxidant is fresh and has been stored correctly, as oxidants can degrade over time. For example, hydrogen peroxide solutions can lose their potency.
-
Question: I am observing significant amounts of over-oxidized byproducts. How can I prevent this?
Answer:
Over-oxidation can lead to the formation of undesired side products and reduce the yield of the target N-oxide.
-
Strict Temperature Control: Many oxidation reactions are exothermic. Maintaining a low and controlled temperature, often between 0-5°C, is critical to prevent runaway reactions and over-oxidation.[6]
-
Stoichiometry of the Oxidant: Use a stoichiometric amount or only a slight excess of the oxidizing agent (e.g., 1.1 equivalents). A large excess of oxidant significantly increases the likelihood of over-oxidation.[6]
-
Slow Addition of the Oxidant: Add the oxidant dropwise to the reaction mixture to maintain better control over the reaction rate and temperature.
Question: How do I effectively quench the excess oxidant in my reaction?
Answer:
Properly quenching the excess oxidant is crucial for safety and to prevent further reactions during workup and purification. The choice of quenching agent depends on the oxidant used.
-
For Peroxyacids (e.g., m-CPBA):
-
For Hydrogen Peroxide (H₂O₂):
-
Excess hydrogen peroxide can be quenched by the slow, portion-wise addition of sodium thiosulfate pentahydrate or an aqueous solution of sodium bisulfite.[8][9][10] The complete consumption of the oxidant can be tested with potassium iodide (KI) paper.[10] Other quenching agents include sodium sulfite, activated carbon, Pt, MnO₂, and Pd/C.[11]
-
-
For Oxone (Potassium Peroxymonosulfate):
-
Aqueous solutions of sodium thiosulfate or sodium bisulfite are effective for quenching Oxone.[12]
-
It is important to perform the quenching process at a low temperature (e.g., in an ice bath) as these reactions can be exothermic.[9]
Question: I am having difficulty removing the byproducts after quenching, especially m-chlorobenzoic acid (m-CBA) from m-CPBA oxidations. What is the best workup procedure?
Answer:
The acidic byproduct of m-CPBA, m-chlorobenzoic acid, can often be challenging to remove completely.
-
Aqueous Workup with Base: After quenching, a common method is to wash the organic layer with an aqueous basic solution, such as saturated sodium bicarbonate (NaHCO₃), to convert the carboxylic acid byproduct into its water-soluble salt.[13][14]
-
Precipitation: Cooling the reaction mixture to 0°C can sometimes precipitate out the m-CPBA and its corresponding benzoic acid, which can then be removed by filtration.[15]
-
Chromatography: If the byproduct persists, it can often be separated from the desired N-oxide product using column chromatography. Since m-chlorobenzoic acid is polar, it tends to adhere strongly to silica gel.[13][15] Using a neutral alumina plug before the silica column can also be effective as acids stick strongly to alumina.[13]
Frequently Asked Questions (FAQs)
Q1: What are the most common oxidants used for N-oxide synthesis?
A1: The most frequently used oxidants for the synthesis of N-oxides are hydrogen peroxide (H₂O₂), meta-chloroperoxybenzoic acid (m-CPBA), and Oxone® (potassium peroxymonosulfate).[10][16][17] Peroxyacids like peracetic acid are also used.[18]
Q2: How can I monitor the progress of my N-oxide synthesis reaction?
A2: The progress of the reaction can be effectively monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).[1] For TLC, a sample of the reaction mixture is spotted on a TLC plate alongside the starting material to observe the disappearance of the starting material and the appearance of the product spot.[1]
Q3: What are the general safety precautions I should take when working with organic peroxides?
A3: Organic peroxides can be hazardous and require careful handling.[19][20]
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, gloves, and a lab coat.[19][21]
-
Storage: Store organic peroxides in their original containers in a cool, well-ventilated area away from heat sources and incompatible materials.[20][21]
-
Handling: Use only the minimum amount of peroxide required for the reaction.[21] Never return unused peroxide to its original container to avoid contamination.[21]
-
Spills: In case of a spill, absorb the material with an inert absorbent like vermiculite, wet it with water, and dispose of it according to local regulations.[21]
Q4: My N-oxide product is very polar and water-soluble. How can I purify it?
A4: Purifying polar, water-soluble N-oxides can be challenging with standard extraction procedures.[17]
-
Column Chromatography: Column chromatography on silica gel is a common method. Due to the high polarity of N-oxides, a polar eluent system, such as a gradient of methanol in dichloromethane, is often required.[22]
-
Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC is an excellent alternative for the purification of very polar compounds.[22][23]
-
Careful Reagent Selection: In cases where the N-oxide is expected to be highly water-soluble, choosing reagents that simplify the workup is beneficial. For instance, using an oxidant and quenching agent whose byproducts are easily removed by filtration can be advantageous.[17]
Quantitative Data Summary
Table 1: Common Quenching Agents for Excess Oxidants in N-Oxide Synthesis
| Oxidant | Quenching Agent | Typical Conditions | Reference |
| m-CPBA | Sodium thiosulfate (Na₂S₂O₃) | Aqueous solution, 0°C to room temp. | [10] |
| Sodium bisulfite (NaHSO₃) | Aqueous solution, 0°C to room temp. | [7][8] | |
| Hydrogen Peroxide (H₂O₂) | Sodium thiosulfate (Na₂S₂O₃) | Saturated aqueous solution or solid, 0-5°C | [9] |
| Sodium bisulfite (NaHSO₃) | Aqueous solution, 0°C to room temp. | [8] | |
| Manganese Dioxide (MnO₂) | Solid, catalytic decomposition | [24] | |
| Oxone® | Sodium thiosulfate (Na₂S₂O₃) | 30% w/w aqueous solution | [12] |
| Sodium bisulfite (NaHSO₃) | Aqueous solution | [12] |
Experimental Protocols
Protocol 1: General Procedure for Quenching Excess Hydrogen Peroxide with Sodium Thiosulfate
-
Cool the reaction mixture to 0-5 °C in an ice-water bath.[9]
-
Slowly add a saturated aqueous solution of sodium thiosulfate dropwise via a syringe over several minutes. Alternatively, solid sodium thiosulfate pentahydrate can be added in small portions.[9][10]
-
Monitor the internal temperature of the reaction, as the quenching process can be exothermic.
-
Stir the mixture at a low temperature for about 1 hour after the addition is complete.[10]
-
To confirm the complete destruction of the excess oxidant, a potassium iodide (KI) starch paper test can be performed. The absence of a color change indicates that the excess oxidant has been consumed.[10]
-
Proceed with the aqueous workup to extract the N-oxide product.
Protocol 2: Workup Procedure for Removing m-Chlorobenzoic Acid (m-CBA) after m-CPBA Oxidation
-
After quenching the excess m-CPBA, dilute the reaction mixture with a suitable organic solvent such as dichloromethane (DCM) or ethyl acetate.
-
Transfer the mixture to a separatory funnel.
-
Wash the organic layer with a saturated aqueous solution of sodium bicarbonate (NaHCO₃). This will convert the m-CBA into its water-soluble sodium salt.[13]
-
Separate the aqueous layer. It is advisable to repeat the wash with NaHCO₃ solution two to three times to ensure complete removal of the acidic byproduct.
-
Wash the organic layer with brine (saturated aqueous NaCl solution) to remove any remaining water.
-
Dry the organic layer over an anhydrous drying agent such as magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄).
-
Filter off the drying agent and concentrate the organic solvent under reduced pressure to obtain the crude N-oxide product.
-
If m-CBA is still present, further purification by column chromatography may be necessary.[15]
Visualizations
Caption: Troubleshooting workflow for an incomplete N-oxide synthesis reaction.
Caption: General experimental workflow for quenching and workup in N-oxide synthesis.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. researchgate.net [researchgate.net]
- 3. Monitoring Solid-Phase Reactions with Thin-Layer Chromatography - Thieme Chemistry - Georg Thieme Verlag KG [thieme.de]
- 4. m.youtube.com [m.youtube.com]
- 5. How To [chem.rochester.edu]
- 6. benchchem.com [benchchem.com]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. m.youtube.com [m.youtube.com]
- 9. Organic Syntheses Procedure [orgsyn.org]
- 10. Synthesis of N-Oxide | Chem-Station Int. Ed. [en.chem-station.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. rsc.org [rsc.org]
- 13. Reddit - The heart of the internet [reddit.com]
- 14. infinitylearn.com [infinitylearn.com]
- 15. Workup [chem.rochester.edu]
- 16. N-oxide synthesis by oxidation [organic-chemistry.org]
- 17. m.youtube.com [m.youtube.com]
- 18. Organic Syntheses Procedure [orgsyn.org]
- 19. www-group.slac.stanford.edu [www-group.slac.stanford.edu]
- 20. How to handle Organic Peroxide in a safe method. - Orga... [perodox.com]
- 21. eopsg.org [eopsg.org]
- 22. researchgate.net [researchgate.net]
- 23. benchchem.com [benchchem.com]
- 24. Peroxide Degradation: how to quench the reaction - Chromatography Forum [chromforum.org]
Best practices for handling and storing Quinidine N-oxide reference standards.
This technical support center provides best practices for handling, storing, and utilizing Quinidine N-oxide reference standards. It is designed for researchers, scientists, and drug development professionals to ensure the accuracy and reliability of their experimental results.
Frequently Asked Questions (FAQs)
Q1: What is this compound?
This compound is a primary metabolite of Quinidine, a class Ia antiarrhythmic agent.[1][2][3] It is formed in the liver through the metabolic activity of cytochrome P450 enzymes, primarily CYP3A4.[1] In research and pharmaceutical development, it is used as a reference standard for various analytical purposes, including pharmacokinetic and drug metabolism studies.
Q2: How should I store the solid this compound reference standard?
For long-term stability, the solid this compound reference standard should be stored at -20°C.[1] Some suppliers recommend storage in a refrigerator at 2-8°C for long-term use.[4][5] It is crucial to store the compound in a tightly sealed container to prevent moisture absorption.
Q3: How do I prepare a stock solution of this compound?
This compound is soluble in organic solvents such as dimethyl sulfoxide (DMSO).[1] To prepare a stock solution, dissolve the solid reference standard in the appropriate solvent to achieve the desired concentration. For aqueous solutions, it is recommended to first dissolve the compound in a minimal amount of an organic solvent like DMSO and then dilute it with the aqueous buffer. Aqueous solutions of related compounds like quinidine are not recommended to be stored for more than one day.[6]
Q4: What are the known stability issues with this compound?
This compound is sensitive to light. Exposure to UV light can cause it to rearrange into 2'-oxo derivatives in polar solvents and formylindol derivatives in nonpolar solvents.[7] Therefore, all handling and experimental procedures should be performed under subdued light conditions, and solutions should be stored in light-protecting containers (e.g., amber vials). While specific thermal degradation data is limited, as a general practice for N-oxides, exposure to high temperatures should be avoided.[8]
Troubleshooting Guides
This section addresses specific issues that may arise during the handling and analysis of this compound reference standards.
Issue 1: Inaccurate or Inconsistent Standard Curve
| Potential Cause | Troubleshooting Step |
| Degradation of Stock Solution | Prepare a fresh stock solution from the solid reference standard. Ensure the solvent is of high purity and free of contaminants. |
| Photodegradation | Prepare and store all solutions in amber vials or wrap containers in aluminum foil to protect from light. Minimize exposure to ambient light during sample preparation and analysis. |
| Inaccurate Pipetting | Calibrate pipettes regularly. Use appropriate pipette volumes for the desired concentration range to minimize error. |
| Precipitation of Standard | Ensure the standard is fully dissolved in the solvent. If using aqueous buffers, check the solubility and consider adjusting the pH or the proportion of organic co-solvent. |
Issue 2: Appearance of Unexpected Peaks in Chromatogram
| Potential Cause | Troubleshooting Step |
| Photodegradation Products | As this compound is light-sensitive, unexpected peaks could be its degradation products (2'-oxo or formylindol derivatives).[7] Review handling procedures to minimize light exposure. Compare the chromatogram with a freshly prepared standard. |
| Contaminated Solvent or Glassware | Use HPLC-grade solvents and thoroughly clean all glassware. Run a blank injection of the solvent to check for contaminants. |
| Carryover from Previous Injection | Implement a robust needle wash protocol in the autosampler method, using a strong solvent to clean the injection port and needle between injections. |
| Impurity in the Reference Standard | Check the Certificate of Analysis for the purity of the reference standard. If necessary, consider purchasing a new standard from a reputable supplier. |
Issue 3: Poor Peak Shape (Tailing or Fronting)
| Potential Cause | Troubleshooting Step |
| Inappropriate Mobile Phase pH | The pH of the mobile phase can affect the ionization state of this compound and influence its interaction with the stationary phase. Optimize the mobile phase pH to achieve a symmetrical peak shape. |
| Column Overload | Reduce the injection volume or the concentration of the standard. |
| Secondary Interactions with Stationary Phase | The basic nature of the nitrogen in the quinoline ring can lead to interactions with residual silanols on silica-based columns. Consider using a column with end-capping or adding a competing base like triethylamine to the mobile phase. |
| Extra-column Volume | Minimize the length and diameter of tubing connecting the injector, column, and detector to reduce dead volume. |
Data Presentation
Table 1: Physical and Chemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₂₀H₂₄N₂O₃ | [1][5][9] |
| Molecular Weight | 340.42 g/mol | [5][9] |
| Appearance | Off-White Solid | [4] |
| Solubility | Soluble in DMSO | [1] |
| Long-term Storage | -20°C or 2-8°C | [1][4][5] |
Experimental Protocols
Protocol: Quantification of this compound in a Sample Matrix using HPLC
This protocol is a general guideline and may require optimization based on the specific sample matrix and available instrumentation.
1. Materials and Reagents:
-
This compound reference standard
-
HPLC-grade methanol, acetonitrile, and water
-
Formic acid or ammonium acetate (for mobile phase modification)
-
A suitable internal standard (IS)
-
Sample matrix (e.g., plasma, urine)
2. Preparation of Stock and Working Solutions:
-
Stock Solution (1 mg/mL): Accurately weigh and dissolve an appropriate amount of this compound in DMSO.
-
Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the stock solution with the mobile phase to create a calibration curve (e.g., 1, 5, 10, 50, 100, 500, 1000 ng/mL).
-
Internal Standard (IS) Working Solution: Prepare a working solution of the IS at a constant concentration.
3. Sample Preparation (Protein Precipitation for Plasma):
-
To 100 µL of the sample (or standard), add 10 µL of the IS working solution.
-
Add 300 µL of cold acetonitrile to precipitate proteins.
-
Vortex for 1 minute.
-
Centrifuge at 10,000 rpm for 10 minutes.
-
Transfer the supernatant to a clean vial for HPLC analysis.
4. HPLC Conditions (Example):
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)
-
Mobile Phase: A gradient of 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B).
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Detector: UV at a specified wavelength or Mass Spectrometer.
5. Data Analysis:
-
Construct a calibration curve by plotting the peak area ratio of this compound to the IS against the concentration.
-
Determine the concentration of this compound in the samples by interpolating their peak area ratios from the calibration curve.
Mandatory Visualizations
Caption: Experimental workflow for the quantification of this compound.
Caption: Metabolic formation and photochemical degradation of this compound.
References
- 1. caymanchem.com [caymanchem.com]
- 2. Quinidine | C20H24N2O2 | CID 441074 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Kinetics and dynamics of quinidine-N-oxide in healthy subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pharmaffiliates.com [pharmaffiliates.com]
- 5. clearsynth.com [clearsynth.com]
- 6. cdn.caymanchem.com [cdn.caymanchem.com]
- 7. [In vitro and in vivo photochemical reactivity of quinine- and quinidine-N-oxide] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. The thermal decomposition of some pyridine N-oxide and substituted pyridine N-oxide complexes of manganese(II), cobalt(II), nickel(II), and zinc(II) halides - Journal of the Chemical Society A: Inorganic, Physical, Theoretical (RSC Publishing) [pubs.rsc.org]
- 9. GSRS [gsrs.ncats.nih.gov]
Validation & Comparative
A Comparative Analysis of the Electrophysiological Effects of Quinidine N-oxide and 3-hydroxyquinidine
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the electrophysiological properties of two major metabolites of the antiarrhythmic drug quinidine: Quinidine N-oxide and 3-hydroxyquinidine. The information presented is compiled from in vitro and in vivo studies to assist researchers in understanding the relative contributions of these metabolites to the overall electrophysiological profile of quinidine.
Quantitative Comparison of Electrophysiological Effects
The following tables summarize the key electrophysiological parameters affected by this compound and 3-hydroxyquinidine, alongside their parent compound, quinidine, for reference.
| Parameter | Quinidine | 3-hydroxyquinidine | This compound | Experimental Model | Citation |
| Vmax Depression (at 10 µM) | Significant depression | Significant depression, to a lesser extent than quinidine | No significant depression | Canine Purkinje fibers | [1] |
| Vmax Depression (at 50 µM) | 45.9 ± 1.6% | 26.7 ± 2.6% | Not specified | Guinea pig ventricular cells | [2] |
| Action Potential Duration at 90% Repolarization (APD90) | Lengthening observed at low concentration and low frequency | Concentration-dependent increase | Concentration-dependent increase | Guinea pig ventricular cells | [2][3] |
| Effective Refractory Period (ERP) | Lengthening observed at low concentration and low frequency | Concentration-dependent increase | Concentration-dependent increase | Guinea pig ventricular cells | [2][3] |
| QT Interval Prolongation (Relative Potency to Quinidine) | 1 | 0.25 | 0.04 | Langendorff's perfused guinea-pig heart | [3] |
| Early Afterdepolarizations (EADs) | Can induce EADs at long BCL | Can induce EADs at long BCL, to a lesser extent than quinidine | Less prone to induce EADs | Rabbit and Canine Purkinje fibers | [1][2] |
| Relative Potency for APD90 and ERP Prolongation (Compared to Quinidine) | |||||
| Parameter | Quinidine | 3-hydroxyquinidine | This compound | Experimental Model | Citation |
| APD90 | 1 | 0.22 | 0.087 | Guinea-pig right papillary muscle | [3] |
| ERP | 1 | 0.27 | 0.084 | Guinea-pig right papillary muscle | [3] |
Experimental Protocols
The data presented in this guide are primarily derived from studies employing standard microelectrode techniques to record transmembrane action potentials from isolated cardiac preparations.
1. Guinea Pig Ventricular Cell and Papillary Muscle Preparations:
-
Tissue Preparation: Hearts were excised from guinea pigs and either single ventricular cells were isolated via enzymatic digestion or papillary muscles were dissected from the right ventricle.
-
Superfusion: The preparations were superfused with Tyrode's solution, typically containing (in mM): NaCl, KCl, CaCl2, MgCl2, NaHCO3, NaH2PO4, and glucose, and gassed with 95% O2 and 5% CO2 to maintain a physiological pH.
-
Electrophysiological Recording: Standard glass microelectrodes filled with 3 M KCl were used to impale the cardiac cells and record transmembrane action potentials. Parameters such as the maximum upstroke velocity of phase 0 (Vmax), action potential duration at 90% repolarization (APD90), and the effective refractory period (ERP) were measured.
-
Drug Application: Quinidine, 3-hydroxyquinidine, and this compound were dissolved in appropriate solvents and added to the superfusion solution at various concentrations. The effects of the compounds were assessed after a specified equilibration period.
2. Canine Purkinje Fiber Preparations:
-
Tissue Preparation: Purkinje fibers were dissected from the hearts of dogs.
-
Experimental Setup: The fibers were placed in a tissue bath and superfused with Tyrode's solution.
-
Stimulation and Recording: The preparations were stimulated at various basic cycle lengths (BCLs) using external electrodes. Transmembrane action potentials were recorded using standard microelectrode techniques.
-
Data Analysis: Changes in Vmax and APD90 were measured at different stimulation frequencies to evaluate the frequency-dependent effects of the compounds. The time constants for the onset of and recovery from Vmax depression were also determined.
Signaling Pathways and Experimental Workflow
The primary mechanism of action for quinidine and its metabolites involves the blockade of cardiac ion channels. The following diagrams illustrate the key ion channels affected and a typical experimental workflow for assessing the electrophysiological effects of these compounds.
Caption: Mechanism of Action on Cardiac Ion Channels.
References
- 1. Comparative in vitro electrophysiology of quinidine, its major metabolites and dihydroquinidine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Comparative electrophysiologic effects of metabolites of quinidine and hydroquinidine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Relative electrophysiological potencies of quinidine, 3-OH quinidine and quinidine-N-oxide in guinea-pig heart - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Quantification of Quinidine N-oxide: Validating an HPLC Assay
For researchers, scientists, and drug development professionals, the accurate quantification of drug metabolites is paramount for pharmacokinetic and metabolic studies. This guide provides a comprehensive comparison of a validated High-Performance Liquid Chromatography (HPLC) assay for Quinidine N-oxide quantification with other potential analytical techniques. Experimental data and detailed methodologies are presented to support an objective evaluation of each method's performance.
High-Performance Liquid Chromatography (HPLC) Assay for this compound
A specific and sensitive HPLC method is a well-established technique for the quantification of this compound in biological matrices such as plasma and urine. This method typically involves a liquid-liquid extraction procedure followed by isocratic reversed-phase HPLC with fluorescence detection.
Experimental Protocol for HPLC Assay Validation
The validation of an HPLC assay for this compound quantification should adhere to established guidelines to ensure data integrity and reliability. Key validation parameters include:
-
Specificity: The ability of the method to differentiate and quantify the analyte in the presence of other components, such as the parent drug (quinidine), other metabolites, and endogenous matrix components.
-
Linearity: The assay should demonstrate a linear relationship between the detector response and the concentration of the analyte over a specified range.
-
Accuracy: The closeness of the measured value to the true value, typically assessed by analyzing samples with known concentrations of this compound.
-
Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings from a homogeneous sample. This includes repeatability (intra-day precision) and intermediate precision (inter-day precision).
-
Limit of Detection (LOD): The lowest concentration of the analyte that can be detected by the method, but not necessarily quantified with acceptable accuracy and precision.
-
Limit of Quantification (LOQ): The lowest concentration of the analyte that can be quantitatively determined with acceptable accuracy and precision.
-
Robustness: The capacity of the method to remain unaffected by small, deliberate variations in method parameters, providing an indication of its reliability during normal usage.
Below is a diagram illustrating the typical workflow for validating an HPLC assay for this compound quantification.
Comparison of Analytical Methods for this compound Quantification
While HPLC is a robust and reliable method, other analytical techniques can also be considered for the quantification of this compound. The choice of method will depend on factors such as the required sensitivity, selectivity, sample throughput, and available instrumentation.
| Parameter | HPLC with Fluorescence Detection | LC-MS/MS | UV-Vis Spectrophotometry | Capillary Electrophoresis (CE) |
| Principle | Chromatographic separation followed by detection of native fluorescence. | Chromatographic separation followed by mass analysis of the analyte and its fragments. | Measurement of light absorption by the analyte at a specific wavelength. | Separation of ions based on their electrophoretic mobility in an electric field. |
| Specificity | High | Very High | Low to Moderate | High |
| Sensitivity | High (ng/mL range) | Very High (pg/mL to ng/mL range) | Low (µg/mL to mg/mL range) | Moderate to High |
| Linearity Range | Typically 2-3 orders of magnitude | 3-5 orders of magnitude | 1-2 orders of magnitude | 2-3 orders of magnitude |
| Sample Throughput | Moderate | High | High | Moderate |
| Cost | Moderate | High | Low | Moderate |
| Matrix Effects | Can be significant, often requires extensive sample cleanup. | Can be significant (ion suppression/enhancement), but can be mitigated with internal standards. | High susceptibility to interfering substances. | Less susceptible to matrix effects than HPLC. |
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS offers superior sensitivity and selectivity compared to HPLC with conventional detectors.[1] It is particularly advantageous for analyzing complex biological matrices and for quantifying low-level metabolites. The high selectivity of MS/MS detection can often simplify sample preparation procedures.[2][3]
UV-Vis Spectrophotometry
UV-Vis spectrophotometry is a simple and cost-effective technique.[4] However, its application for quantifying drug metabolites in biological samples is limited due to its low sensitivity and susceptibility to interference from other UV-absorbing compounds present in the matrix.[5] It is more suitable for the analysis of bulk drug substances or simple formulations.
Capillary Electrophoresis (CE)
Capillary electrophoresis is a high-efficiency separation technique that requires minimal sample and reagent consumption.[6] It can offer advantages in terms of speed and resolution for certain applications.[7] However, achieving the same level of sensitivity as HPLC or LC-MS/MS can be challenging.
The logical relationship between the key validation parameters for these analytical methods is illustrated in the diagram below.
Conclusion
The validated HPLC assay with fluorescence detection provides a reliable and sensitive method for the quantification of this compound. For applications requiring higher sensitivity and selectivity, LC-MS/MS stands out as a superior alternative, albeit with higher instrumentation costs. UV-Vis spectrophotometry and Capillary Electrophoresis may be considered for specific applications but generally offer less performance for the routine analysis of drug metabolites in complex biological matrices. The selection of the most appropriate analytical technique should be based on a thorough evaluation of the specific research requirements and available resources.
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. academic.oup.com [academic.oup.com]
- 4. juniperpublishers.com [juniperpublishers.com]
- 5. UV Spectrophotometry as a Pharmaceutical Testing Solution | HunterLab [hunterlab.com]
- 6. Capillary electrophoresis, high performance capillary electrophoresis, CE [lumexinstruments.com]
- 7. researchgate.net [researchgate.net]
A Comparative Analysis of the Pharmacodynamic Profiles of Quinidine and Its Major Metabolites
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the pharmacodynamic profiles of the antiarrhythmic drug quinidine and its principal metabolites: 3-hydroxyquinidine, quinidine-N-oxide, and 2'-oxoquinidinone. The information presented is supported by experimental data to aid in understanding their relative contributions to the therapeutic and adverse effects of quinidine.
Executive Summary
Quinidine, a class Ia antiarrhythmic agent, undergoes extensive hepatic metabolism, resulting in the formation of several metabolites. Among these, 3-hydroxyquinidine is the most significant, exhibiting approximately half the antiarrhythmic potency of the parent drug.[1][2] Other metabolites, such as quinidine-N-oxide and 2'-oxoquinidinone, are generally considered to possess weaker electrophysiological activity.[1] This guide delves into the quantitative data comparing the effects of quinidine and its metabolites on key cardiac ion channels and electrophysiological parameters, details the experimental methodologies used to obtain this data, and provides visual representations of the underlying mechanisms and experimental workflows.
Data Presentation
The following tables summarize the quantitative pharmacodynamic data for quinidine and its major metabolites.
Table 1: Inhibitory Concentrations (IC50) of Quinidine on Key Cardiac Ion Channels
| Ion Channel | Quinidine IC50 (µM) | Reference |
| Peak Nav1.5 (INa) | 28.9 ± 2.2 | [3] |
| Late Nav1.5 (INa) | 12.0 ± 0.7 | [4] |
| hERG (IKr) | 0.41 ± 0.04 | [5] |
| IKs | 11.4 ± (not specified) | [6] |
| Ito | 17.6 ± (not specified) | [6] |
Table 2: Relative Potency of Quinidine Metabolites Compared to Quinidine
| Parameter | 3-Hydroxyquinidine (Relative Potency) | Quinidine-N-Oxide (Relative Potency) | Reference |
| QT Interval Prolongation | 0.25 | 0.04 | [1] |
| Action Potential Duration at 90% Repolarization (APD90) | 0.22 | 0.087 | [1] |
| Effective Refractory Period (ERP) | 0.27 | 0.084 | [1] |
Experimental Protocols
The data presented in this guide are primarily derived from two key experimental methodologies: Langendorff-perfused isolated heart models and patch-clamp electrophysiology on isolated cardiomyocytes.
Langendorff-Perfused Isolated Heart (Guinea Pig Model)
This ex vivo technique allows for the study of drug effects on the entire heart in a controlled environment, free from systemic influences.[2]
Methodology:
-
Animal Preparation: Male guinea pigs are anesthetized, and their hearts are rapidly excised.
-
Apparatus Setup: The heart is mounted on a Langendorff apparatus via aortic cannulation for retrograde perfusion.
-
Perfusion Solution: The heart is perfused with a Krebs-Henseleit solution (containing in mM: NaCl 118, KCl 4.7, CaCl2 2.5, MgSO4 1.2, KH2PO4 1.2, NaHCO3 25, and glucose 11), gassed with 95% O2 / 5% CO2 and maintained at 37°C.
-
Stabilization: The heart is allowed to stabilize for a period of 20-30 minutes.[7][8]
-
Drug Administration: Quinidine or its metabolites are added to the perfusion solution at increasing concentrations.
-
Data Acquisition: Key cardiovascular parameters are continuously monitored, including:
-
Electrocardiogram (ECG) to measure QT, PR, and QRS intervals.
-
Left ventricular pressure (LVP) to assess inotropic effects.
-
Coronary flow.
-
-
Pacing Protocols: The heart may be paced at different frequencies to evaluate rate-dependent drug effects.[8]
Patch-Clamp Electrophysiology on Isolated Cardiomyocytes
This technique allows for the direct measurement of ion channel currents in single heart cells, providing detailed insights into the molecular mechanism of drug action.
Methodology:
-
Cell Isolation: Ventricular myocytes are enzymatically isolated from animal hearts (e.g., guinea pig, rabbit, or canine).[9][10]
-
Cell Culture: Isolated myocytes are plated on glass coverslips and allowed to adhere.
-
Recording Setup: A glass micropipette with a tip diameter of a few micrometers is used to form a high-resistance "giga-seal" with the cell membrane.
-
Patch Configuration: The whole-cell patch-clamp configuration is typically used to measure currents from all ion channels in the cell.
-
Solutions: The external (bath) solution mimics the extracellular fluid, while the internal (pipette) solution mimics the intracellular fluid. Specific ion channel blockers can be used to isolate the current of interest.
-
Voltage-Clamp Protocols: Specific voltage protocols are applied to the cell to elicit and measure the activity of different ion channels (e.g., voltage steps to activate sodium or potassium channels).
-
Data Analysis: The recorded currents are analyzed to determine drug effects on channel kinetics, such as the concentration-dependent block (IC50).
Mandatory Visualization
Signaling Pathways and Experimental Workflows
Caption: Mechanism of Action of Quinidine and its Metabolites on the Cardiac Action Potential.
Caption: General Experimental Workflow for Assessing Antiarrhythmic Drug Effects.
References
- 1. fujifilmcdi.com [fujifilmcdi.com]
- 2. Langendorff Heart Studies - CorDynamics [cordynamics.com]
- 3. researchgate.net [researchgate.net]
- 4. Role of late sodium current in modulating the proarrhythmic and antiarrhythmic effects of quinidine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Inhibition of the current of heterologously expressed HERG potassium channels by flecainide and comparison with quinidine, propafenone and lignocaine - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Control of antiarrhythmic drug therapy by electrophysiologic testing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. High-precision recording of the action potential in isolated cardiomyocytes using the near-infrared fluorescent dye di-4-ANBDQBS - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Effects of quinidine on action potentials and ionic currents in isolated canine ventricular myocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
Differentiating Quinine N-oxide from Quinidine N-oxide by Mass Spectrometry: A Comparative Guide
A definitive differentiation between the diastereomers quinine N-oxide and quinidine N-oxide using mass spectrometry is currently challenging due to the limited availability of publicly accessible fragmentation data for this compound. While the mass spectrometric behavior of quinine N-oxide has been documented, a corresponding detailed analysis for this compound is not readily found in the scientific literature. This guide provides the available data for quinine N-oxide, outlines a general experimental approach for such a comparison, and presents the necessary visualizations for the workflow, highlighting the current data gap.
Introduction to the Challenge
Quinine and quinidine are diastereomers, differing in the stereochemistry at the C8 and C9 positions. This structural nuance can lead to subtle but potentially significant differences in their pharmacological and toxicological profiles, and by extension, the properties of their metabolites, including their respective N-oxides. Mass spectrometry, a powerful analytical technique for determining the mass-to-charge ratio of ions, is a primary tool for the structural elucidation and differentiation of such closely related compounds. Collision-induced dissociation (CID) tandem mass spectrometry (MS/MS) is particularly valuable for distinguishing isomers by analyzing their unique fragmentation patterns.
While methods for differentiating the parent compounds, quinine and quinidine, by mass spectrometry are established and rely on the relative abundance of specific fragment ions, similar comparative data for their N-oxide derivatives is not yet available.
Mass Spectrometric Profile of Quinine N-oxide
Studies on the fragmentation of quinine N-oxide have identified its key mass spectral features. When analyzed by techniques such as liquid chromatography coupled with high-resolution mass spectrometry (LC-Q-ToF-MS), the protonated molecule of quinine N-oxide is observed.[1][2]
Table 1: Mass Spectrometric Data for Quinine and Quinine N-oxide
| Compound | Protonated Molecular Ion ([M+H]⁺) m/z | Key Product Ions (m/z) |
| Quinine | 325 | 307, 279, 253, 198, 186, 184, 172, 160[1][2] |
| Quinine N-oxide | 341 | 323, 296, 198, 186, 160[1][2] |
The oxidation of quinine to quinine N-oxide occurs at the tertiary nitrogen atom in the quinuclidine fragment. This is supported by the 16 Da mass difference between a prominent fragment of quinine N-oxide (m/z 323) and a corresponding fragment of quinine (m/z 307).[1][2] The signals at m/z 186 and 160, present in the spectra of both compounds, are attributed to the fragmentation of the quinoline ring.[1][2]
Proposed Experimental Protocol for Comparative Analysis
To definitively differentiate between quinine N-oxide and this compound, a systematic comparative study using tandem mass spectrometry would be required. The following outlines a potential experimental protocol:
1. Sample Preparation:
-
Synthesize and purify quinine N-oxide and this compound to serve as reference standards. The synthesis of a this compound metabolite has been reported and could be adapted.[3]
-
Prepare standard solutions of each N-oxide in a suitable solvent, such as a mixture of acetonitrile and water with a small amount of formic acid to promote protonation.
2. Liquid Chromatography-Mass Spectrometry (LC-MS/MS) Analysis:
-
Instrumentation: A high-resolution mass spectrometer, such as a quadrupole time-of-flight (Q-TOF) or an Orbitrap instrument, coupled to a liquid chromatography system.
-
Chromatographic Separation: Employ a C18 reversed-phase column to achieve chromatographic separation of the two diastereomers if possible. A gradient elution with a mobile phase consisting of water and acetonitrile, both containing 0.1% formic acid, is a common starting point for such compounds.
-
Mass Spectrometry:
-
Ionization: Use electrospray ionization (ESI) in positive ion mode.
-
Full Scan MS: Acquire full scan mass spectra to confirm the presence of the protonated molecular ions ([M+H]⁺) at m/z 341 for both N-oxides.
-
Tandem MS (MS/MS): Select the protonated molecular ion (m/z 341) as the precursor ion for collision-induced dissociation (CID). Systematically vary the collision energy to generate a comprehensive fragmentation pattern for each isomer.
-
3. Data Analysis:
-
Compare the MS/MS spectra of quinine N-oxide and this compound.
-
Identify any unique fragment ions present in the spectrum of one isomer but not the other.
-
Quantify the relative intensities of common fragment ions and calculate fragment ion ratios. Significant and reproducible differences in these ratios can serve as a basis for differentiation.
Workflow and Data Interpretation
The logical workflow for this comparative analysis is depicted in the following diagrams.
Caption: Experimental workflow for differentiating quinine N-oxide and this compound.
Caption: Logical relationship for mass spectrometric differentiation of diastereomers.
Conclusion
The differentiation of quinine N-oxide and this compound by mass spectrometry represents an important analytical challenge for researchers in drug metabolism and related fields. While the fragmentation pattern of quinine N-oxide is available, the lack of corresponding data for this compound prevents a direct comparison. The experimental protocol and workflows outlined in this guide provide a clear path forward for researchers to generate the necessary data to establish a validated method for distinguishing these two critical diastereomeric metabolites. Future studies are essential to fill this knowledge gap and enhance our understanding of the metabolism of these important cinchona alkaloids.
References
- 1. Structural Characterization and Electrochemical Studies of Selected Alkaloid N-Oxides - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Synthesis of 10,11-dihydroxydihydrothis compound, a new metabolite of quinidine. Preparation and 1H-nmr spectroscopy of the metabolites of quinine and quinidine and conformational analysis via 2D COSY nmr spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Quinidine Immunoassay Cross-Reactivity with N-Oxide Metabolite
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the cross-reactivity of different quinidine immunoassays with its N-oxide metabolite. The data presented is essential for accurate therapeutic drug monitoring and pharmacokinetic studies, where the presence of metabolites can significantly influence the measured concentration of the parent drug.
Performance Comparison of Quinidine Immunoassays
The cross-reactivity of an immunoassay with drug metabolites is a critical performance characteristic. Significant cross-reactivity can lead to an overestimation of the parent drug concentration, potentially resulting in incorrect dosage adjustments and adverse patient outcomes. This section compares the performance of two different quinidine immunoassay technologies in their reactivity towards the N-oxide metabolite and other major metabolites of quinidine.
| Immunoassay Technology | Manufacturer/Source | Quinidine-N-oxide | 3-S-hydroxyquinidine | O-desmethylquinidine | 2'-oxoquinidine |
| Quantitative Microsphere System (QMS) | Thermo Fisher Scientific | 65.6%[1] | 1.3% | 16.8% | 7.6% |
| Fluorescence Polarization Immunoassay (FPIA) | Patent Data | Should not exceed 13.5% | Should not exceed 11% | Should not exceed 43.5% | Should not exceed 3% |
Table 1: Cross-Reactivity of Quinidine Immunoassays with Major Metabolites. The data highlights a significant difference in cross-reactivity with the N-oxide metabolite between the two technologies.
Experimental Protocols
Understanding the methodologies used to determine cross-reactivity is crucial for interpreting the results. Below are the detailed protocols for the key experiments cited in this guide.
Protocol for Determining Metabolite Cross-Reactivity in QMS Quinidine Assay
This protocol is based on the methodology described in the Thermo Fisher Scientific QMS® Quinidine package insert[1].
Objective: To determine the percent cross-reactivity of quinidine metabolites in the QMS Quinidine immunoassay.
Materials:
-
QMS® Quinidine Reagent Kit (Thermo Fisher Scientific)
-
QMS® Quinidine Calibrators (Thermo Fisher Scientific)
-
Human serum
-
Quinidine standard
-
Quinidine-N-oxide and other metabolite standards (3-hydroxyquinidine, O-desmethylquinidine, 2-oxoquinidinone, 10, 11-Dihydroquinidinediol)
-
Automated clinical chemistry analyzer
Procedure:
-
Preparation of Spiked Samples:
-
A known concentration of quinidine was spiked into human serum.
-
Known concentrations of each quinidine metabolite were individually spiked into separate aliquots of human serum.
-
-
Assay Measurement:
-
The QMS Quinidine assay was performed on both the quinidine-spiked serum and the metabolite-spiked serum samples using an automated clinical chemistry analyzer.
-
The assay is a homogeneous particle-enhanced turbidimetric immunoassay based on competition between the drug in the sample and drug-coated microparticles for antibody binding sites[1].
-
-
Data Analysis:
-
The mean concentration of replicates for each sample was determined.
-
The percent cross-reactivity was calculated using the following formula:
% Cross-Reactivity = (Apparent Quinidine Concentration of Metabolite / Actual Concentration of Metabolite) x 100
-
General Protocol for Competitive Binding Immunoassay (e.g., FPIA)
This is a generalized protocol based on the principles of competitive binding immunoassays, such as the Fluorescence Polarization Immunoassay (FPIA) mentioned in the patent document.
Objective: To determine the cross-reactivity of a substance in a competitive binding immunoassay.
Materials:
-
Antibody specific to quinidine
-
Labeled quinidine (tracer)
-
Unlabeled quinidine standard
-
Metabolite standard
-
Assay buffer
-
Fluorescence polarization reader (for FPIA)
Procedure:
-
Standard Curve Generation:
-
A series of standards containing known concentrations of unlabeled quinidine are prepared.
-
A fixed concentration of the antibody and the labeled quinidine (tracer) are added to each standard.
-
The mixture is incubated to allow for competitive binding between the labeled and unlabeled quinidine for the antibody binding sites.
-
The signal (e.g., fluorescence polarization) is measured for each standard to generate a standard curve.
-
-
Cross-Reactivity Measurement:
-
A known concentration of the metabolite is prepared.
-
The metabolite is added to a reaction mixture containing the fixed concentration of antibody and labeled quinidine.
-
The signal is measured.
-
-
Data Analysis:
-
The apparent concentration of quinidine in the metabolite sample is determined by interpolating its signal on the quinidine standard curve.
-
The percent cross-reactivity is calculated as described in the QMS protocol.
-
Visualizing the Immunoassay Principle and Cross-Reactivity
The following diagrams illustrate the underlying principles of the immunoassays and the concept of cross-reactivity.
Caption: Principle of a competitive immunoassay for quinidine detection.
Caption: Mechanism of cross-reactivity of Quinidine-N-Oxide in an immunoassay.
References
Preclinical Toxicological Profile of Quinoxaline 1,4-di-N-oxides: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive toxicological assessment of quinoxaline 1,4-di-N-oxides (QdNOs) from preclinical studies, offering a comparative analysis with the alternative hypoxia-activated prodrug, Tirapazamine. This document is intended to inform researchers, scientists, and drug development professionals on the safety profile of this class of compounds, supported by experimental data and detailed methodologies.
Executive Summary
Quinoxaline 1,4-di-N-oxides are a class of heterocyclic compounds with a broad spectrum of biological activities, including antimicrobial and anticancer properties.[1] Their selective cytotoxicity towards hypoxic cells, a common feature of solid tumors, has made them promising candidates for cancer therapy.[2][3] However, concerns regarding their toxicological profile, including genotoxicity and carcinogenicity, have been raised.[4] This guide summarizes key preclinical toxicology data for QdNOs and compares them with Tirapazamine, a well-characterized hypoxia-activated prodrug. The primary mechanism of both QdNOs and Tirapazamine involves bioreductive activation under hypoxic conditions to form radical species that induce DNA damage, leading to cell death.[5]
Acute Systemic Toxicity
Acute toxicity studies are crucial for determining the potential for overdose toxicity and for dose selection in further preclinical studies.
Data Comparison: Acute Toxicity of Quinoxaline 1,4-di-N-oxides vs. Tirapazamine
| Compound Class/Drug | Species | Route of Administration | LD50 / Lethality Data | Target Organs/Observed Toxicities | Reference |
| Quinoxaline 1,4-di-N-oxides | Wistar Rats | Intraperitoneal (i.p.) | 30 - 120 mg/kg (range for six compounds) | Heart and Spleen | [6] |
| Tirapazamine | Mice | Not Specified | LD10: 294 mg/m²; LD50: 303 mg/m² | Body-weight loss, pilo-erection, hypoactivity, sporadic ptosis and conjunctivitis | [7] |
Note: The intravenous route for acute toxicity testing of the six quinoxaline 1,4-di-N-oxides was found to be inadequate due to solubility issues.[6]
Cytotoxicity
The in vitro cytotoxicity of QdNOs is a key indicator of their potential anticancer efficacy. Their selective toxicity to hypoxic cells is a particularly important feature.
Data Comparison: In Vitro Cytotoxicity of Quinoxaline 1,4-di-N-oxide Derivatives
| Compound | Cell Line | Condition | IC50 (µg/mL) | Hypoxia Cytotoxicity Ratio (HCR) | Reference |
| Compound 10a | EAC | Hypoxia | 0.9 | >111 | [8] |
| Compound 9c | HepG2 (Liver) | Not Specified | 1.9 | Not Reported | [8] |
| Compound 8a | HepG2 (Liver) | Not Specified | 2.9 | Not Reported | [8] |
| Compound 5b | HepG2 (Liver) | Not Specified | 0.77 | Not Reported | [9] |
| Compound 9b | HepG2 (Liver) | Not Specified | 0.50 | Not Reported | [9] |
| Compound 4 | EAC | Hypoxia | 2.5 | >40 | [9] |
| DCQ | T-84 (Colon) | Hypoxia | Potent at 1 µM | 100 | [2] |
| BPQ | T-84 (Colon) | Hypoxia | Potent at 20 µM | 40 | [2] |
| Q-85 HCl | Caco-2 | Hypoxia | Potency at 1% survival: 0.4 µM | 155 | [10] |
Note: HCR (Hypoxia Cytotoxicity Ratio) is the ratio of the drug concentration required to produce the same level of cell killing under aerobic versus hypoxic conditions. A higher HCR indicates greater selectivity for hypoxic cells. EAC: Ehrlich Ascites Carcinoma.
Genotoxicity and Carcinogenicity
Several studies have indicated that QdNOs can induce DNA damage and may have genotoxic and carcinogenic potential.[4] For instance, Quinocetone (QCT), a member of the QdNOs family, has been shown to induce DNA damage and genotoxicity in vitro and in animal models.[4] One study reported that quinoxaline 1,4-dioxide produced a high incidence of nasal and liver tumors in rats when fed at a level of 10 mg/kg body weight for 18 months.
Mechanism of Action and Toxicity Pathway
The biological activity and toxicity of quinoxaline 1,4-di-N-oxides are intrinsically linked to their bioreductive activation. Under hypoxic conditions, intracellular reductases, such as cytochrome P450 reductase, reduce the N-oxide groups to form highly reactive radical anions. These radicals can then interact with molecular oxygen in a futile redox cycle, generating reactive oxygen species (ROS) such as superoxide anions and hydroxyl radicals. The accumulation of these ROS leads to oxidative stress, causing damage to cellular macromolecules, including DNA, which ultimately results in cytotoxicity. In the absence of oxygen (hypoxia), the radical anion can undergo further reduction to less toxic metabolites or directly cause DNA damage.
Caption: Mechanism of Quinoxaline 1,4-di-N-oxide bioactivation.
Experimental Protocols
Acute Oral Toxicity Testing (Adapted from OECD Guideline 423)
The acute toxic class method is a stepwise procedure using a limited number of animals to classify a substance based on its acute oral toxicity.
-
Test Animals: Typically, young adult female rats (e.g., Wistar strain) are used.[4] Animals are acclimatized to laboratory conditions for at least five days before the study.[4]
-
Housing and Feeding: Animals are housed in appropriate cages with controlled temperature, humidity, and a 12-hour light/dark cycle.[4] Standard laboratory diet and drinking water are provided ad libitum, except for a brief fasting period before dosing.[11]
-
Dose Preparation and Administration: The test substance is typically administered in a constant volume by gavage using a stomach tube.[11] The vehicle used should be non-toxic (e.g., water, corn oil).[4][11]
-
Procedure: The test is conducted in a stepwise manner using defined dose levels (e.g., 5, 50, 300, and 2000 mg/kg).[12] The starting dose is selected based on available information. A group of three female animals is dosed at the starting dose level.[11]
-
Observations: Animals are observed for mortality, clinical signs of toxicity (e.g., changes in skin, fur, eyes, and behavior), and body weight changes for at least 14 days.[11][12]
-
Pathology: At the end of the observation period, all surviving animals are euthanized and subjected to a gross necropsy.
-
Data Analysis: The number of animals that die within a defined period is used to classify the substance into one of the Globally Harmonised System (GHS) categories for acute toxicity.
Preclinical Toxicology Experimental Workflow
The following diagram illustrates a general workflow for the preclinical toxicological assessment of a new chemical entity like a quinoxaline 1,4-di-N-oxide.
Caption: General workflow for preclinical toxicological assessment.
Conclusion
Quinoxaline 1,4-di-N-oxides represent a promising class of compounds, particularly as hypoxia-activated anticancer agents. Preclinical studies have demonstrated their potent and selective cytotoxicity against cancer cells in hypoxic environments. However, their toxicological profile, including acute toxicity, genotoxicity, and potential carcinogenicity, requires careful consideration and further investigation. This guide provides a summary of the available preclinical data to aid in the risk-benefit assessment for the future development of this important class of molecules. Researchers should prioritize comprehensive toxicological profiling in parallel with efficacy studies to identify candidates with the most favorable therapeutic index.
References
- 1. Frontiers | Quinoxaline 1,4-di-N-Oxides: Biological Activities and Mechanisms of Actions [frontiersin.org]
- 2. Quinoxaline 1,4-dioxides: hypoxia-selective therapeutic agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Esters of Quinoxaline 1ˏ4-Di-N-oxide with Cytotoxic Activity on Tumor Cell Lines Based on NCI-60 Panel - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Tirapazamine: laboratory data relevant to clinical activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Comparative acute systemic toxicity of several quinoxaline 1,4-di-N-oxides in Wistar rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Pharmacokinetics of the hypoxic cell cytotoxic agent tirapazamine and its major bioreductive metabolites in mice and humans: retrospective analysis of a pharmacokinetically guided dose-escalation strategy in a phase I trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. New quinoxaline 1,4-di-N-oxides. Part 1: Hypoxia-selective cytotoxins and anticancer agents derived from quinoxaline 1,4-di-N-oxides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. New quinoxaline 1, 4-di-N-oxides: anticancer and hypoxia-selective therapeutic agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Selective toxicity of a quinoxaline 1,4-di-N-oxide derivative in human tumour cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. downloads.regulations.gov [downloads.regulations.gov]
- 12. scribd.com [scribd.com]
A Comparative Guide to the Structure-Activity Relationship of Quinidine Analogues and Metabolites
This guide provides a detailed comparison of the pharmacological properties of quinidine, its primary metabolites, and selected synthetic analogues. The structure-activity relationships (SAR) are explored, focusing on how specific chemical modifications influence antiarrhythmic efficacy. The information is intended for researchers, scientists, and professionals in drug development, with supporting experimental data and methodologies presented for critical evaluation.
Introduction to Quinidine's Pharmacological Profile
Quinidine is a classic Class Ia antiarrhythmic agent, historically derived from the cinchona tree.[1] Its primary mechanism of action involves the blockade of cardiac ion channels.[2] Like other Class Ia drugs, it exhibits a "use-dependent block" on the fast inward sodium current (I_Na), meaning the blockade is more pronounced at higher heart rates.[3] This action slows the upstroke of the cardiac action potential (Phase 0), reducing conduction velocity.[2][3] Furthermore, quinidine blocks several potassium channels, including the rapid (I_Kr) and slow (I_Ks) components of the delayed rectifier current.[3] This prolongs the action potential duration and, consequently, the QT interval on an electrocardiogram.[3][4]
The core structure of quinidine consists of a quinoline ring linked via a hydroxymethylene bridge to a quinuclidine nucleus. The specific stereochemistry at this bridge and at the quinuclidine ring is crucial for its activity, distinguishing it from its diastereomer, quinine, which has less potent cardiac effects.[5]
Mechanism of Action: Ion Channel Blockade
Quinidine exerts its antiarrhythmic effect by modulating the flow of ions across the cardiac cell membrane, which alters the cardiac action potential. This pathway is critical to understanding the activity of its derivatives.
Comparison of Quinidine and Its Major Metabolites
Quinidine is extensively metabolized in the liver, primarily by the cytochrome P450 enzyme CYP3A4, into several compounds.[6] The most significant metabolites include 3-hydroxyquinidine, quinidine-N-oxide, and quinidine 10,11-dihydrodiol.[7] Of these, 3-hydroxyquinidine is pharmacologically active and contributes to the overall therapeutic effect.[1][6]
Metabolic Pathway
Quantitative Comparison of Antiarrhythmic Activity
Experimental data from isolated rat heart models demonstrates a clear difference in potency between quinidine and its metabolites.
| Compound | EC50 for Arrhythmia Suppression (mg/L) | Relative Potency (vs. Quinidine) | Notes |
| Quinidine | 2.2 ± 0.25 | 100% | Parent drug, potent antiarrhythmic activity.[8] |
| 3-Hydroxyquinidine | 10.7 ± 0.3 | ~20% | Major active metabolite.[8] Possesses about half the antiarrhythmic activity of quinidine in other studies.[6] The effects are additive with quinidine.[8] |
| Quinidine-N-Oxide | > 16 | Negligible | No definite pharmacological activity was observed up to the tested concentration.[8] |
Structure-Activity Relationship Insights:
-
Hydroxylation at the 3-position of the quinuclidine ring (to form 3-hydroxyquinidine) significantly reduces antiarrhythmic potency to about one-fifth of the parent compound.[8] This suggests that the lipophilicity and/or steric profile of this region is important for optimal interaction with cardiac ion channels.
-
Oxidation of the quinuclidine nitrogen (to form quinidine-N-oxide) effectively abolishes antiarrhythmic activity, highlighting the critical role of this basic nitrogen in receptor binding or the overall conformation of the molecule.[8][9]
Comparison with Novel Synthetic Analogues
To improve potency and reduce toxicity, various synthetic analogues of quinidine have been developed. A series of quinolizidine derivatives, which share a core structural feature with quinidine, have shown particularly promising results.
| Compound | EC50 for Antiarrhythmic Activity (µM) | Relative Potency (vs. Quinidine) |
| Quinidine | 10.26 | 100% |
| Analogue 1 | 0.15 | ~68x more potent |
| Analogue 4 | 10.67 | ~96% as potent |
| Analogue 5 | 0.017 | ~600x more potent |
| Analogue 6 | 0.68 | ~15x more potent |
| (Data sourced from in vitro assays on electrically driven isolated guinea pig left atria)[10] |
Structure-Activity Relationship Insights:
-
The quinolizidine ring appears to serve as a potent pharmacophore for antiarrhythmic activity.[10]
-
Modifications to the moiety attached to the quinolizidine nucleus can dramatically alter potency. Analogue 5, an N-(quinolizidinyl-alkyl)-benzamide derivative, demonstrated an outstanding 600-fold increase in potency over quinidine, indicating that the interaction of this side chain is a key determinant of activity.[10]
-
These findings suggest that while the core quinidine structure is effective, substantial gains in potency can be achieved by optimizing the substituents attached to the bicyclic amine system.
Experimental Protocols
The quantitative data presented in this guide are derived from specific experimental models. Understanding these methodologies is crucial for interpreting the results.
Protocol: Isolated Heart Model for Reperfusion Arrhythmia
This ex vivo model is used to assess the efficacy of a compound in preventing arrhythmias caused by ischemia and subsequent reperfusion.[8]
Protocol: Voltage Clamp in Papillary Muscle
This electrophysiological technique is used to measure the effect of a drug on specific ion channels. For Class I antiarrhythmics, a key parameter is the maximum upstroke velocity (Vmax) of the action potential, which reflects the activity of fast sodium channels.[11]
-
Preparation : A guinea pig papillary muscle is dissected and mounted in a chamber.
-
Voltage Clamp : Two microelectrodes are inserted into a cardiac cell. One measures the membrane potential, while the other injects current to "clamp" the voltage at a desired level.
-
Measurement : The Vmax of the action potential is measured before and after the application of quinidine or its analogues.
-
Analysis : A reduction in Vmax indicates a blockade of sodium channels. The degree of block at different drug concentrations and stimulation frequencies (to assess use-dependency) is quantified.[11][12]
Conclusion
The structure-activity relationship of quinidine and its derivatives is heavily influenced by modifications to the quinuclidine nucleus. Hydroxylation at the 3-position significantly decreases, while N-oxidation abolishes, antiarrhythmic activity. The basicity and steric profile of the quinuclidine nitrogen are essential for potent ion channel blockade. Synthetic strategies focusing on the quinolizidine pharmacophore have yielded analogues with dramatically increased potency, demonstrating that significant therapeutic improvements over the parent compound are achievable. These findings underscore the importance of targeted chemical modifications in the development of next-generation antiarrhythmic agents.
References
- 1. Quinidine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. What is the mechanism of Quinidine Sulfate? [synapse.patsnap.com]
- 3. Quinidine - Wikipedia [en.wikipedia.org]
- 4. The effect of quinidine and its metabolites on the electrocardiogram and systolic time intervals: concentration--effect relationships - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. m.youtube.com [m.youtube.com]
- 6. go.drugbank.com [go.drugbank.com]
- 7. go.drugbank.com [go.drugbank.com]
- 8. Antiarrhythmic activity of two quinidine metabolites in experimental reperfusion arrhythmia: relative potency and pharmacodynamic interaction with the parent drug - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Inhibition of cytochrome P450 2D6: structure-activity studies using a series of quinidine and quinine analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. Quinidine blocks cardiac sodium channels during opening and slow inactivation in guinea-pig papillary muscle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Quinidine blocks cardiac sodium channels during opening and slow inactivation in guinea-pig papillary muscle - PMC [pmc.ncbi.nlm.nih.gov]
Comparison Guide: Confirming the Identity of Synthetic Quinidine N-oxide Against a Certified Reference Material
Audience: Researchers, scientists, and drug development professionals.
This guide provides a comprehensive framework for confirming the chemical identity of a newly synthesized batch of Quinidine N-oxide by comparing it against a certified reference material (CRM). The following sections detail the experimental protocols, data presentation, and logical workflow required for unambiguous structural confirmation and purity assessment, which are critical steps in drug development and chemical research.
Experimental and Analytical Workflow
The confirmation of a synthetic compound's identity involves a multi-pronged analytical approach. The workflow begins with parallel analysis of the synthetic this compound and the certified reference material using various chromatographic and spectroscopic techniques. The data from both samples are then compared to establish equivalence.
Safety Operating Guide
Navigating the Safe Disposal of Quinidine N-oxide: A Comprehensive Guide for Laboratory Professionals
For researchers and scientists engaged in drug development, the proper disposal of chemical compounds is a critical component of laboratory safety and environmental responsibility. Quinidine N-oxide, a metabolite of the antiarrhythmic drug quinidine, requires meticulous handling and disposal due to its potential hazards. This guide provides essential, step-by-step procedures for the safe disposal of this compound, ensuring compliance with regulatory standards and fostering a secure research environment.
Understanding the Hazard Profile of this compound
Core Principles of Chemical Waste Management
The disposal of this compound must adhere to the fundamental principles of hazardous waste management as outlined by regulatory bodies such as the Resource Conservation and Recovery Act (RCRA).[4] Key principles include:
-
Waste Segregation: Incompatible chemicals must be kept separate to prevent dangerous reactions.[4][6]
-
Proper Containment: Waste must be stored in containers that are chemically compatible, in good condition, and securely closed.[4][6]
-
Clear Labeling: All waste containers must be accurately and clearly labeled with their contents and associated hazards.[7]
-
Designated Storage: Hazardous waste should be stored in a designated, well-ventilated satellite accumulation area.[8]
-
Regular Disposal: Arrangements should be made for the timely removal of chemical waste by a licensed hazardous waste disposal company.[7]
Step-by-Step Disposal Protocol for this compound
The following protocol outlines the necessary steps for the safe and compliant disposal of this compound waste generated in a laboratory setting.
1. Waste Identification and Segregation:
-
Characterize the waste stream containing this compound. This includes pure solid compound, solutions, or contaminated labware (e.g., pipette tips, gloves, and vials).
-
Segregate this compound waste from other waste streams at the point of generation. Do not mix it with non-hazardous waste or incompatible chemicals.
2. Container Selection and Labeling:
-
Select a waste container that is compatible with this compound. For solid waste, a securely sealed, robust plastic or glass container is suitable. For liquid waste, use a leak-proof container with a screw-top cap.
-
Label the container clearly with "Hazardous Waste," the chemical name "this compound," and any known hazard characteristics (e.g., "Toxic"). The accumulation start date must also be recorded on the label.[7]
3. Waste Accumulation and Storage:
-
Store the sealed and labeled waste container in a designated satellite accumulation area within the laboratory.[8]
-
This area should be under the control of the laboratory personnel and near the point of waste generation.
-
Ensure secondary containment is used for liquid waste to prevent spills.[4]
4. Arranging for Disposal:
-
Contact your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor to schedule a pickup.
-
Provide the EHS office or contractor with a detailed inventory of the waste, including the chemical name and quantity.
5. Documentation:
-
Maintain a log of all hazardous waste generated, including the name of the waste, quantity, and the date it was placed in the accumulation area.
-
Retain all documentation related to the disposal of the waste, including pickup receipts and manifests from the disposal company.[7]
| Waste Type | Container | Labeling Requirements | Storage Location | Disposal Method |
| Solid this compound | Sealable, chemical-resistant container (e.g., HDPE or glass jar) | "Hazardous Waste", "this compound", Hazard Symbols (if known), Accumulation Start Date | Designated Satellite Accumulation Area | Incineration via a licensed hazardous waste facility |
| Liquid this compound Solutions | Leak-proof, chemical-resistant bottle with a screw-top cap | "Hazardous Waste", "this compound Solution" (specify solvent), Hazard Symbols (if known), Accumulation Start Date | Designated Satellite Accumulation Area with Secondary Containment | Incineration via a licensed hazardous waste facility |
| Contaminated Labware (gloves, tips, etc.) | Lined, puncture-resistant container or a designated hazardous waste bag within a rigid container | "Hazardous Waste", "Contaminated with this compound", Accumulation Start Date | Designated Satellite Accumulation Area | Incineration via a licensed hazardous waste facility |
Decision Pathway for this compound Disposal
The following diagram illustrates the logical workflow for the proper disposal of this compound waste.
References
- 1. pccarx.com [pccarx.com]
- 2. fishersci.com [fishersci.com]
- 3. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
- 4. danielshealth.com [danielshealth.com]
- 5. vumc.org [vumc.org]
- 6. Hazardous Waste Disposal Guide: Research Safety - Northwestern University [researchsafety.northwestern.edu]
- 7. Proper Waste Disposal in Research Labs: Expert Guide to Safety and Compliance [gzlabfurniture.com]
- 8. ehrs.upenn.edu [ehrs.upenn.edu]
Essential Safety and Logistics for Handling Quinidine N-oxide
This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling Quinidine N-oxide. The following procedures are based on available data for Quinidine and related compounds, as specific safety data for this compound is limited. These protocols are designed to ensure the safe handling and disposal of this compound in a laboratory setting.
Personal Protective Equipment (PPE)
When handling this compound, a comprehensive approach to personal protection is essential to minimize exposure. The following table summarizes the required PPE.
| PPE Category | Specification | Citation |
| Eye/Face Protection | Wear tightly fitting safety goggles or glasses with side-shields conforming to EN 166 (EU) or NIOSH (US) standards. | [1][2][3] |
| Skin Protection | Wear appropriate protective gloves (e.g., nitrile or neoprene) and clothing to prevent skin exposure. Fire/flame resistant and impervious clothing is recommended. Lab coats or long-sleeved clothing should be worn. | [1][2][4][5] |
| Respiratory Protection | Use in a well-ventilated area. If exposure limits are exceeded or irritation is experienced, a full-face respirator or a NIOSH-approved half-face respirator with an appropriate cartridge should be used. For solid materials, a dust/mist filter is recommended. | [1][6] |
Operational Plan: Safe Handling and Storage
Adherence to proper handling and storage protocols is critical to prevent accidents and maintain the integrity of the compound.
Handling:
-
Work in a well-ventilated area, preferably within a chemical fume hood.[2][4]
-
Wash hands thoroughly after handling and before breaks.[1][5]
-
Contaminated work clothing should not be allowed out of the workplace and should be washed before reuse.[1][4]
Storage:
Emergency Procedures: First Aid and Spills
Immediate and appropriate responses to emergencies can significantly mitigate potential harm.
First Aid Measures:
| Exposure Route | First Aid Procedure | Citation |
| If Swallowed | Get emergency medical help immediately. Rinse mouth. Do NOT induce vomiting. | [1][2][4] |
| If on Skin | Wash off immediately with plenty of water for at least 15 minutes. Remove all contaminated clothing. If skin irritation or rash occurs, get medical help. | [1][4][6] |
| If in Eyes | Rinse immediately with plenty of water, also under the eyelids, for at least 15 minutes. Seek immediate medical attention. | [4][6][7] |
| If Inhaled | Move the person into fresh air. If not breathing, give artificial respiration. Do not use the mouth-to-mouth method if the victim ingested or inhaled the substance. Seek immediate medical attention. | [2][4][6] |
Spill Response:
-
Remove Ignition Sources: Immediately eliminate all sources of ignition from the spill area.[6]
-
Ventilate the Area: Ensure adequate ventilation.[2]
-
Personal Protection: Wear appropriate PPE as outlined above.[8]
-
Containment and Cleanup:
-
For solid spills, dampen the material with a solvent like acetone to prevent dust formation.[6]
-
Sweep up or use an absorbent paper dampened with acetone to collect the spilled material and place it into a suitable, sealed container for disposal.[2][6]
-
Wash the spill area with a soap and water solution.[6]
-
-
Disposal: Seal contaminated clothing and absorbent materials in a vapor-tight plastic bag for disposal.[6]
-
Re-entry: Do not re-enter the contaminated area until a safety officer has confirmed it has been properly cleaned.[6]
Disposal Plan
Proper disposal of this compound and its containers is crucial to prevent environmental contamination and ensure regulatory compliance.
-
Waste Classification: Unused this compound and any contaminated materials should be treated as hazardous waste.
-
Disposal Method: Dispose of contents and container to an approved waste disposal plant, likely via incineration.[4][9] Do not release into the environment.[2][3]
-
Contaminated Packaging: Contaminated containers should be disposed of as hazardous waste unless properly decontaminated.[9]
Note on Laboratory-Scale Degradation: While no specific degradation protocol for this compound was found, related compounds like other alkaloids can sometimes be degraded in the lab to reduce toxicity before disposal. For instance, alkaline hydrolysis has been used for other N-oxides.[10] This involves treating the compound with a strong base to break it down into less toxic components.[10] However, such a procedure would need to be carefully evaluated and validated for this compound before implementation. Always consult with your institution's Environmental Health and Safety (EHS) office for approved disposal procedures.
Workflow for Safe Handling of this compound
Caption: Workflow for the safe handling of this compound from receipt to disposal.
References
- 1. echemi.com [echemi.com]
- 2. fishersci.com [fishersci.com]
- 3. fishersci.com [fishersci.com]
- 4. assets.thermofisher.com [assets.thermofisher.com]
- 5. cdn.caymanchem.com [cdn.caymanchem.com]
- 6. QUINIDINE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 7. labchem-wako.fujifilm.com [labchem-wako.fujifilm.com]
- 8. Quinine N-Oxide Safety Data Sheets(SDS) lookchem [lookchem.com]
- 9. pccarx.com [pccarx.com]
- 10. benchchem.com [benchchem.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
